(2S,3S)-1,4-Dichlorobutane-diol Sulfate
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4S,5S)-4,5-bis(chloromethyl)-1,3,2-dioxathiolane 2,2-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6Cl2O4S/c5-1-3-4(2-6)10-11(7,8)9-3/h3-4H,1-2H2/t3-,4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIWLWZZVVQCXJG-QWWZWVQMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(OS(=O)(=O)O1)CCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H](OS(=O)(=O)O1)CCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6Cl2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70456217 | |
| Record name | (2S,3S)-1,4-Dichlorobutane-diol Sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70456217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
190850-76-1 | |
| Record name | (2S,3S)-1,4-Dichlorobutane-diol Sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70456217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of (2S,3S)-1,4-Dichlorobutane-diol Sulfate (Treosulfan)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2S,3S)-1,4-Dichlorobutane-diol Sulfate, more commonly known as Treosulfan, is a bifunctional alkylating agent with significant applications in oncology.[1] Structurally related to busulfan, Treosulfan serves as a prodrug that undergoes non-enzymatic conversion under physiological conditions to its active epoxide metabolites.[1] These metabolites exert cytotoxic effects by alkylating DNA, leading to the formation of inter- and intrastrand cross-links, ultimately inducing apoptosis.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, mechanism of action, and relevant experimental protocols for Treosulfan, tailored for a scientific audience.
Chemical and Physical Properties
Treosulfan is a white crystalline powder. Key physicochemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Chemical Name | (2S,3S)-2,3-Dihydroxybutane-1,4-diyl dimethanesulfonate | [1] |
| Synonyms | L-Threitol-1,4-bis(methanesulfonate), Treosulphan | [1] |
| Trade Name | Trecondi | [1] |
| CAS Number | 299-75-2 | [1] |
| Molecular Formula | C₆H₁₄O₈S₂ | [1] |
| Molecular Weight | 278.29 g/mol | [1] |
| Melting Point | 102-104 °C | |
| Solubility | Soluble in water | [2] |
| Appearance | White crystalline powder |
Synthesis
The synthesis of Treosulfan can be achieved through a multi-step process, starting from L-tartaric acid. A representative synthetic scheme is outlined below. The process involves the protection of the diol, reduction of the carboxylic acid moieties, followed by mesylation and deprotection.
Experimental Protocol: Synthesis of Treosulfan
A detailed, multi-step laboratory-scale synthesis of Treosulfan is described in various patents. A general, illustrative procedure is as follows:
-
Protection of L-tartaric acid: L-tartaric acid is reacted with 2,2-dimethoxypropane in the presence of methanol to yield dimethyl 2,3-O-isopropylidene-L-tartrate.[3]
-
Reduction: The resulting methyl ester is reduced using a suitable reducing agent, such as lithium aluminium hydride or sodium-bis(2-methoxyethoxy)aluminum hydride, to obtain 2,3-di-O-isopropylidene-L-threitol.[3]
-
Mesylation: The protected diol is then reacted with methanesulfonyl chloride in the presence of a base to yield 2,3-O-isopropylidene-L-threitol 1,4-bismethanesulfonate.[3]
-
Deprotection: The final step involves the removal of the isopropylidene protecting group, typically by treatment with an acid like methanesulfonic acid or formic acid, to yield Treosulfan.[3]
Note: This is a generalized protocol. Specific reaction conditions, solvents, and purification methods may vary and should be optimized for laboratory-specific conditions.
Mechanism of Action
Treosulfan is a prodrug that is inactive in its parent form. Under physiological conditions (pH 7.4 and 37°C), it undergoes spontaneous, non-enzymatic conversion to its active epoxide metabolites: (2S,3S)-1,2-epoxy-3,4-butanediol-4-methanesulfonate (S,S-EBDM) and subsequently to L-diepoxybutane (L-DEB). These highly reactive epoxides are responsible for the cytotoxic activity of Treosulfan.
The primary mechanism of action involves the alkylation of DNA by the epoxide metabolites. These electrophilic compounds react with nucleophilic sites on DNA bases, particularly the N7 position of guanine, leading to the formation of covalent bonds. As a bifunctional agent, L-DEB can form both intra- and interstrand DNA cross-links. These cross-links inhibit DNA replication and transcription, leading to DNA damage.
The cellular response to Treosulfan-induced DNA damage involves the activation of cell cycle checkpoints and DNA repair pathways. However, if the damage is too extensive to be repaired, the cell undergoes apoptosis. This process is often mediated by the p53 tumor suppressor protein, which can trigger the intrinsic apoptotic pathway.
Signaling Pathway of Treosulfan-Induced Apoptosis```dot
Caption: General experimental workflow for preclinical evaluation.
Quantitative Data
Pharmacokinetic Parameters
The pharmacokinetics of Treosulfan have been studied in both adult and pediatric populations. The drug is typically administered intravenously.
| Parameter | Value | Population | Reference(s) |
| Half-life (t½) | ~1.5 - 2.5 hours | Adult | [4] |
| Volume of Distribution (Vd) | ~20 - 40 L | Adult | [4] |
| Clearance (CL) | ~10 - 20 L/h | Adult | [4] |
| Protein Binding | Low | Human | [4] |
Note: Pharmacokinetic parameters can vary significantly between individuals and are influenced by factors such as age, renal function, and co-administered drugs.
In Vitro Cytotoxicity (IC50 Values)
The cytotoxic activity of Treosulfan has been evaluated against various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference(s) |
| MCF-7 | Breast Cancer | Data not readily available | |
| A549 | Lung Cancer | Data not readily available | |
| SKOV-3 | Ovarian Cancer | Data not readily available | |
| HL-60 | Leukemia | ~10-50 | [2] |
| K562 | Leukemia | >100 | [2] |
Note: IC50 values are highly dependent on the specific experimental conditions, including cell density and incubation time.
Characterization Data
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of Treosulfan by identifying the chemical shifts and coupling constants of the protons and carbons in the molecule.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the functional groups present in the Treosulfan molecule, such as O-H, C-H, S=O, and C-O bonds, by their characteristic absorption frequencies.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of Treosulfan and to study its fragmentation patterns, which can further confirm its structure.
Conclusion
Treosulfan is a clinically important alkylating agent with a well-defined mechanism of action. This guide has provided a comprehensive overview of its chemical properties, synthesis, and biological activity, along with relevant experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with this compound. Further research into the specific molecular interactions of Treosulfan and its metabolites may lead to the development of more targeted and effective cancer therapies.
References
- 1. Treosulfan - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. "A Process For Preparation Of Treosulfan" [quickcompany.in]
- 4. Treosulfan Pharmacokinetics and its Variability in Pediatric and Adult Patients Undergoing Conditioning Prior to Hematopoietic Stem Cell Transplantation: Current State of the Art, In-Depth Analysis, and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: (2S,3S)-1,4-Dichlorobutane-diol Sulfate (CAS 190850-76-1)
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of (2S,3S)-1,4-Dichlorobutane-diol Sulfate, a chiral building block with significant potential in synthetic organic chemistry and drug discovery.
Chemical and Physical Properties
This compound is a cyclic sulfate ester. Its stereochemistry makes it a valuable chiral intermediate for the synthesis of enantiomerically pure compounds. The physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 190850-76-1 | [1] |
| Molecular Formula | C₄H₆Cl₂O₄S | [1] |
| Molecular Weight | 221.06 g/mol | [1] |
| Appearance | Off-White Solid | - |
| Storage Temperature | -20°C | [1] |
| SMILES | ClC[C@H]1OS(=O)(=O)O[C@@H]1CCl | [1] |
Synthesis
The primary synthetic route to this compound involves the cyclization of its precursor, (2S,3S)-1,4-Dichlorobutane-2,3-diol.
Precursor: (2S,3S)-1,4-Dichlorobutane-2,3-diol
| Property | Value | Reference |
| CAS Number | 139165-54-1 | [2][3] |
| Molecular Formula | C₄H₈Cl₂O₂ | [2][3] |
| Molecular Weight | 159.01 g/mol | [2] |
| Melting Point | 62-63 °C | [3] |
| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, Methanol | [3] |
Experimental Protocol: Synthesis of this compound
While the full experimental details from the primary literature require access to the cited journal, the general synthetic transformation involves the reaction of (2S,3S)-1,4-Dichlorobutane-2,3-diol with a sulfating agent, such as thionyl chloride (SOCl₂) or sulfuryl chloride (SO₂Cl₂), followed by oxidation if necessary, in an appropriate solvent and typically in the presence of a base to neutralize the acidic byproducts. The reaction proceeds to form the cyclic sulfate.
A general workflow for this synthesis is depicted below.
Caption: General synthesis workflow for this compound.
Applications in Drug Development
This compound is primarily utilized as a chiral building block in the synthesis of more complex molecules, particularly active pharmaceutical ingredients (APIs). The presence of two electrophilic carbon centers and the defined stereochemistry allow for the controlled introduction of chirality and further functionalization.
The importance of chiral intermediates like the title compound lies in their ability to produce enantiomerically pure drugs.[4][5][6] This is critical as different enantiomers of a drug can have vastly different pharmacological activities, with one being therapeutic while the other might be inactive or even cause adverse effects.[5]
The logical workflow for the utilization of a chiral building block in drug discovery is outlined below.
Caption: Role of a chiral building block in the drug discovery pipeline.
Signaling Pathways
Currently, there is no publicly available information to suggest that this compound itself is a modulator of any specific signaling pathway. Its primary role is that of a synthetic intermediate, and as such, it is not typically evaluated for direct biological activity. The pharmacological activity would be characteristic of the final drug molecule synthesized using this building block.
Conclusion
This compound is a valuable chiral intermediate for the synthesis of enantiomerically pure molecules. Its well-defined stereochemistry and reactive functional groups make it a useful tool for medicinal chemists and drug development professionals. Further research into its applications in the synthesis of novel therapeutic agents could yield significant advancements in various disease areas.
References
- 1. This compound [biogen.es]
- 2. 1,4-Dichlorobutane-2S-3S-diol | C4H8Cl2O2 | CID 7015309 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,4-Dichlorobutane-2S-3S-diol|lookchem [lookchem.com]
- 4. arborpharmchem.com [arborpharmchem.com]
- 5. nbinno.com [nbinno.com]
- 6. Chiral Synthesis | Chiral APIs & Intermediates | CDMO | CMO [pharmacompass.com]
- 7. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
The Pivotal Role of (2S,3S)-1,4-Dichlorobutane-2,3-diol Sulfate in Oncological Therapeutics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2S,3S)-1,4-Dichlorobutane-2,3-diol sulfate is a crucial, yet often unheralded, chemical intermediate in the synthesis of the potent alkylating agent, Treosulfan. This guide provides an in-depth analysis of its primary application, the synthetic pathway to Treosulfan, and the subsequent mechanism of action, clinical efficacy, and safety profile of this important chemotherapeutic agent. Detailed experimental protocols, quantitative clinical data, and visual diagrams of the synthetic and signaling pathways are presented to support researchers and professionals in the field of drug development and oncology.
Introduction to (2S,3S)-1,4-Dichlorobutane-2,3-diol Sulfate
(2S,3S)-1,4-Dichlorobutane-2,3-diol sulfate is a chiral organic compound with the chemical formula C₄H₆Cl₂O₄S.[1] It is primarily utilized as a key intermediate in the industrial synthesis of Treosulfan, a bifunctional alkylating agent.[2] Its stereospecific structure is essential for the ultimate therapeutic activity of Treosulfan. While not intended for direct diagnostic or therapeutic use, its role in the production of a life-saving medication underscores its significance in medicinal chemistry and pharmaceutical manufacturing.[3]
Synthesis of Treosulfan: The Core Application
The primary and most significant use of (2S,3S)-1,4-Dichlorobutane-2,3-diol sulfate is as a precursor in the synthesis of Treosulfan. The process involves the reaction of a related diol with a sulfonylating agent. While direct protocols for the sulfate are proprietary, the general synthetic strategy from a similar precursor, (2S,3S)-1,4-dibromobutane-2,3-diol, is documented and provides a model for the likely synthetic route.
General Synthetic Pathway
The synthesis of Treosulfan from a dihalogenated butanediol precursor generally involves a methanesulfonation reaction. The diol is reacted with methanesulfonyl chloride in the presence of a base to form the desired bismethanesulfonate ester, Treosulfan.
Detailed Experimental Protocol (Hypothetical)
The following is a representative experimental protocol for the synthesis of Treosulfan from a dihalogenated precursor, adapted from patent literature. This protocol is for informational purposes and should be adapted and optimized for specific laboratory conditions.
-
Dissolution: Dissolve (2S,3S)-1,4-dichlorobutane-2,3-diol in a suitable anhydrous solvent such as pyridine or a mixture of dichloromethane and triethylamine at a controlled temperature (e.g., 0-5 °C).
-
Addition of Reagent: Slowly add methanesulfonyl chloride to the stirred solution, maintaining the low temperature to control the exothermic reaction.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for a specified period (e.g., 2-4 hours). Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, quench the reaction by the addition of a cold aqueous solution (e.g., dilute HCl or saturated sodium bicarbonate solution).
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., acetone/di-isopropyl ether) to yield pure Treosulfan.[4]
Mechanism of Action of Treosulfan
Treosulfan is a prodrug that undergoes non-enzymatic conversion under physiological conditions to form active epoxide metabolites.[2][3] These epoxides are potent alkylating agents that form covalent bonds with nucleophilic sites on DNA, particularly the N7 position of guanine bases.[3][5] This leads to the formation of both intra- and interstrand DNA cross-links.[2][3]
The resulting DNA damage disrupts DNA replication and transcription, leading to cell cycle arrest and the activation of DNA damage response pathways.[2] If the damage is too extensive for cellular repair mechanisms to handle, it triggers apoptosis (programmed cell death).[2] This cytotoxic activity is particularly effective against rapidly dividing cells, such as cancer cells.
Clinical Applications and Efficacy of Treosulfan
Treosulfan is primarily used in two clinical settings:
-
Ovarian Cancer: As a treatment for advanced ovarian cancer.[6]
-
Conditioning Regimen for Allogeneic Hematopoietic Stem Cell Transplantation (allo-HSCT): In combination with fludarabine, as a preparative regimen for patients with acute myeloid leukemia (AML) and myelodysplastic syndrome (MDS).[7][8]
Clinical trials have demonstrated the efficacy and favorable safety profile of Treosulfan-based conditioning regimens.
Quantitative Clinical Trial Data
| Clinical Trial Endpoint | Treosulfan + Fludarabine | Busulfan + Fludarabine (Control) | Hazard Ratio (HR) [95% CI] | p-value | Reference |
| Event-Free Survival (EFS) at 2 years | 64.0% (56.0-70.9%) | 50.4% (42.8-57.5%) | 0.65 (0.47-0.90) | <0.0001 (non-inferiority), 0.0051 (superiority) | [7] |
| Overall Survival (OS) | Superior to control | - | 0.67 (0.51-0.90) | - | [7][8] |
| OS in AML | - | - | 0.73 (0.51-1.06) | - | [7][8] |
| OS in MDS | - | - | 0.64 (0.40-1.02) | - | [7][8] |
| Non-Relapse Mortality (NRM) | Lower than control | - | - | - | [9] |
| Graft-versus-Host Disease (GvHD)-free/Relapse-free Survival (GRFS) at 12 years | 20.9% (13.7-29.1%) | - | - | - | [1] |
| Progression-Free Survival (PFS) at 12 years | 31.7% (23-40.7%) | - | - | - | [1] |
Safety and Toxicology
The most common adverse effects associated with Treosulfan treatment are consistent with those of other alkylating agents and include myelosuppression (anemia, thrombocytopenia, and neutropenia).[2] Other reported side effects include musculoskeletal pain, stomatitis, pyrexia, nausea, edema, and infections.[7][8] Careful monitoring and supportive care are essential for managing these toxicities.
Conclusion
(2S,3S)-1,4-Dichlorobutane-2,3-diol sulfate is a critical intermediate in the synthesis of the chemotherapeutic agent Treosulfan. Its specific stereochemistry is fundamental to the activity of the final drug product. Treosulfan, a prodrug that converts to active DNA alkylating epoxides, has demonstrated significant clinical efficacy in the treatment of ovarian cancer and as a conditioning agent for allo-HSCT in patients with AML and MDS. This guide provides a comprehensive overview for researchers and drug development professionals, highlighting the synthetic pathway, mechanism of action, and clinical utility of this important therapeutic agent. Further research into optimizing the synthesis from intermediates like (2S,3S)-1,4-Dichlorobutane-2,3-diol sulfate and exploring new applications for Treosulfan is warranted.
References
- 1. Frontiers | Treosulfan-Based Conditioning Regimen Prior to Allogeneic Stem Cell Transplantation: Long-Term Results From a Phase 2 Clinical Trial [frontiersin.org]
- 2. What is the mechanism of Treosulfan? [synapse.patsnap.com]
- 3. DNA alkylation and interstrand cross-linking by treosulfan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WO2019043587A2 - A process for the preparation of treosulfan - Google Patents [patents.google.com]
- 5. DNA Damaging Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TREOSULFAN - Pharmaceuticals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. oncnursingnews.com [oncnursingnews.com]
- 8. onclive.com [onclive.com]
- 9. Treosulfan Pivotal Study Results Published :: Medexus Pharmaceuticals, Inc. (MDP) [medexus.com]
An In-depth Technical Guide on the Synthesis and Characterization of (2S,3S)-1,4-Dichlorobutane-diol Sulfate
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2S,3S)-1,4-Dichlorobutane-diol sulfate, also known by its IUPAC name (4S,5S)-4,5-bis(chloromethyl)-1,3,2-dioxathiolane 2,2-dioxide, is a pivotal chiral intermediate in the asymmetric synthesis of various pharmaceuticals, most notably HIV protease inhibitors such as Amprenavir.[1] Its rigid cyclic structure and defined stereochemistry make it an excellent starting material for the introduction of specific stereocenters, particularly in the formation of chiral aziridines. This guide provides a comprehensive overview of its synthesis from (2S,3S)-1,4-dichloro-2,3-butanediol, detailed experimental protocols, and a summary of its characterization data.
Introduction
The development of stereochemically pure pharmaceuticals is a cornerstone of modern drug discovery. Chiral intermediates that can reliably transfer their stereochemical information to a target molecule are of immense value. This compound serves this purpose effectively. Its synthesis and subsequent nucleophilic ring-opening reactions provide a robust strategy for creating complex chiral molecules.
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step, one-pot procedure starting from the commercially available (2S,3S)-1,4-dichloro-2,3-butanediol. This method involves the formation of a cyclic sulfite intermediate, followed by its oxidation to the corresponding cyclic sulfate.
Experimental Protocol
Materials:
-
(2S,3S)-1,4-dichloro-2,3-butanediol
-
Thionyl chloride (SOCl₂)
-
Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)
-
Sodium periodate (NaIO₄)
-
Acetonitrile (CH₃CN)
-
Carbon tetrachloride (CCl₄)
-
Deionized water
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Cyclic Sulfite Formation: To a solution of (2S,3S)-1,4-dichloro-2,3-butanediol (1 equivalent) in a mixture of acetonitrile and carbon tetrachloride (1:1 v/v) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), thionyl chloride (1.1 equivalents) is added dropwise. The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is monitored by thin-layer chromatography (TLC) for the disappearance of the starting diol.
-
Oxidation to Cyclic Sulfate: Once the formation of the cyclic sulfite is complete, deionized water is added to the reaction mixture, followed by the addition of a catalytic amount of RuCl₃·xH₂O (0.01 equivalents) and sodium periodate (1.5 equivalents). The biphasic mixture is stirred vigorously at room temperature for 2-4 hours. The progress of the oxidation is monitored by TLC.
-
Work-up and Purification: Upon completion, the reaction mixture is partitioned between diethyl ether and water. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed successively with saturated aqueous NaHCO₃ solution and brine. The organic layer is then dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude this compound. The crude product is typically a solid and can be further purified by recrystallization from a suitable solvent system such as ethyl acetate/hexanes.
Synthesis Workflow
Caption: Synthesis of this compound.
Characterization Data
The structural confirmation and purity assessment of the synthesized this compound are performed using standard analytical techniques.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 190850-76-1 | [2][3] |
| Molecular Formula | C₄H₆Cl₂O₄S | [4] |
| Molecular Weight | 221.06 g/mol | [4] |
| Appearance | Off-White Solid | [3] |
| Density | 1.554 g/cm³ | [4] |
| Boiling Point | 356.6 °C at 760 mmHg | [4] |
| Flash Point | 169.5 °C | [4] |
Spectroscopic Data
¹H NMR (Proton Nuclear Magnetic Resonance):
-
The proton NMR spectrum is expected to show two main signals corresponding to the methine protons (CH-O) and the methylene protons (CH₂-Cl).
-
Due to the C₂ symmetry of the molecule, the two methine protons are chemically equivalent, as are the two methylene groups.
-
The methine protons (H-2 and H-3) would appear as a multiplet due to coupling with the adjacent methylene protons.
-
The methylene protons (H-1 and H-4) would also appear as a multiplet due to coupling with the vicinal methine proton.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
The ¹³C NMR spectrum is expected to show two distinct signals.
-
One signal will correspond to the two equivalent methine carbons (C-2 and C-3) bonded to the oxygen atoms of the sulfate group.
-
The second signal will correspond to the two equivalent methylene carbons (C-1 and C-4) bonded to the chlorine atoms.
Mass Spectrometry (MS):
-
The mass spectrum is not expected to show a prominent molecular ion peak due to the lability of the cyclic sulfate ring.
-
Common fragmentation patterns would involve the loss of SO₃ (80 m/z) or SO₂ (64 m/z).
-
Cleavage of the C-C bond between the two methine carbons could also occur.
Role in Drug Development
This compound is a crucial intermediate in the synthesis of chiral aziridines, which are key building blocks for several HIV protease inhibitors.
Synthesis of Chiral Aziridine Intermediate
The cyclic sulfate serves as a dielectrophile. Reaction with a primary amine, such as isobutylamine, leads to a nucleophilic ring-opening of the sulfate, followed by an intramolecular cyclization to form the corresponding chiral aziridine. This reaction proceeds with a high degree of stereocontrol, transferring the stereochemistry from the diol to the aziridine.
Caption: Role in the synthesis of HIV Protease Inhibitors.
This chiral aziridine is a key component of the P2 ligand in several HIV protease inhibitors, where it interacts with the active site of the enzyme. The specific stereochemistry is essential for the high binding affinity and inhibitory activity of the final drug molecule.
Conclusion
This compound is a valuable and versatile chiral building block in organic synthesis. The reliable and scalable synthesis from its corresponding diol, coupled with its predictable reactivity, makes it an important intermediate for the pharmaceutical industry. The detailed understanding of its synthesis and characterization is crucial for researchers and professionals involved in the development of stereochemically complex drug molecules.
References
An In-depth Technical Guide on the Stereochemistry of (2S,3S)-1,4-Dichlorobutane-diol Sulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2S,3S)-1,4-Dichlorobutane-diol Sulfate, a chiral cyclic sulfate, is a critical intermediate in the asymmetric synthesis of a number of pharmacologically significant molecules. Its rigid structure and defined stereocenters make it a valuable building block for creating complex molecular architectures with high stereochemical control. This technical guide provides a comprehensive overview of the stereochemistry, synthesis, and potential applications of this compound, with a particular focus on its role in the development of HIV protease inhibitors.
Stereochemistry and Structure
The stereochemistry of this compound is defined by the 'S' configuration at both the C2 and C3 positions of the butane backbone. This specific arrangement of the chloro and hydroxyl groups is crucial for its utility as a chiral synthon. The cyclic sulfate moiety locks the conformation of the butane backbone, presenting the chloromethyl groups in a fixed spatial orientation. This pre-organization is key to achieving high stereoselectivity in subsequent nucleophilic substitution reactions.
Table 1: Chemical and Physical Properties
| Property | Value | Reference |
| IUPAC Name | (4S,5S)-4,5-bis(chloromethyl)-1,3,2-dioxathiolane 2,2-dioxide | N/A |
| CAS Number | 190850-76-1 | N/A |
| Molecular Formula | C4H6Cl2O4S | N/A |
| Molecular Weight | 221.07 g/mol | N/A |
| Physical Description | Off-White Solid | N/A |
Synthesis
The synthesis of this compound originates from the readily available and inexpensive chiral pool starting material, D-tartaric acid. The synthetic pathway leverages the inherent stereochemistry of D-tartaric acid to establish the desired (2S,3S) configuration in the final product.
Experimental Protocol: Synthesis of (2S,3S)-1,4-Dichlorobutane-2,3-diol
A key precursor to the target cyclic sulfate is (2S,3S)-1,4-Dichlorobutane-2,3-diol. A one-pot conversion from 2,3-O-isopropylidene-D-threitol is a reported method.[1] This involves treatment with triethylamine, lithium chloride, and methanesulfonyl chloride in acetonitrile.[1] This reaction proceeds with inversion of configuration at the chiral centers.
Table 2: Physical Properties of (2S,3S)-1,4-Dichlorobutane-2,3-diol
| Property | Value | Reference |
| CAS Number | 139165-54-1 | N/A |
| Molecular Formula | C4H8Cl2O2 | N/A |
| Molecular Weight | 159.01 g/mol | N/A |
| Melting Point | 62-63 °C | N/A |
| Isomeric SMILES | C(--INVALID-LINK--O">C@HO)Cl | N/A |
Experimental Protocol: Sulfation of (2S,3S)-1,4-Dichlorobutane-2,3-diol
Application in Drug Development: Synthesis of HIV Protease Inhibitors
This compound is a key intermediate in the synthesis of a class of HIV protease inhibitors, including Amprenavir and its prodrug, Fosamprenavir.[1] The cyclic sulfate acts as a dielectrophile, allowing for sequential ring-opening reactions with nucleophiles to construct the core of these inhibitor molecules with precise stereochemical control.
The synthesis of these inhibitors typically involves the ring-opening of the cyclic sulfate with a primary amine, followed by further functionalization to introduce the necessary pharmacophoric elements.
Mechanism of Action: HIV Protease Inhibition
HIV protease is a critical enzyme in the life cycle of the human immunodeficiency virus. It is responsible for cleaving newly synthesized polyproteins into individual functional proteins, a process essential for the maturation of infectious virions.
HIV protease inhibitors are designed to mimic the transition state of the natural substrate of the protease. They bind to the active site of the enzyme with high affinity, preventing it from cleaving the viral polyproteins. This disruption of the viral life cycle results in the production of immature, non-infectious viral particles.
Conclusion
This compound is a stereochemically defined and versatile building block with significant applications in the synthesis of complex pharmaceutical agents. Its preparation from D-tartaric acid provides an efficient route to a chiral intermediate that has proven instrumental in the development of life-saving HIV protease inhibitors. A thorough understanding of its stereochemistry and reactivity is essential for its effective utilization in modern drug discovery and development. Further research into the detailed spectroscopic characterization and optimization of its synthesis will undoubtedly expand its utility in organic synthesis.
References
An In-depth Technical Guide on the Mechanism of Action of (2S,3S)-1,4-Dichlorobutane-diol Sulfate (Presumed Treosulfan)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mechanism of action of Treosulfan, a bifunctional alkylating agent utilized as a conditioning regimen prior to allogeneic hematopoietic stem cell transplantation (allo-HSCT). Structurally identified as L-threitol-1,4-bismethanesulfonate, it is presumed to be the compound of interest referred to as (2S,3S)-1,4-Dichlorobutane-diol Sulfate due to the limited specific literature on the latter and the extensive documentation available for the structurally related and clinically significant Treosulfan. This document details its metabolic activation, molecular interactions with DNA, and the subsequent cellular signaling cascades leading to cytotoxicity and immunosuppression. Quantitative data from preclinical and clinical studies are presented in structured tables, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized through diagrams generated using the DOT language.
Introduction
Treosulfan is a prodrug that exhibits potent myeloablative and immunosuppressive properties.[1][2] Its water-solubility and distinct activation pathway differentiate it from other alkylating agents like busulfan, offering a potentially more favorable toxicity profile.[3] Understanding its detailed mechanism of action is crucial for optimizing its clinical application, particularly in the context of allo-HSCT for both malignant and non-malignant hematological disorders.[1][2][4]
Mechanism of Action
The cytotoxic and immunosuppressive effects of Treosulfan are contingent upon its non-enzymatic conversion into highly reactive epoxide metabolites.[4] This process and the subsequent cellular consequences are detailed below.
Metabolic Activation
Treosulfan is inherently inactive and undergoes spontaneous, pH- and temperature-dependent conversion under physiological conditions.[4] This biotransformation proceeds through a sequential process, first forming a monoepoxide intermediate, (2S,3S)-1,2-epoxybutane-3,4-diol-4-methanesulfonate, and subsequently the active diepoxide, L-diepoxybutane (DEB).[4]
DNA Alkylation and Cross-Linking
The epoxide metabolites of Treosulfan are potent electrophiles that readily react with nucleophilic sites on DNA, primarily the N7 position of guanine residues.[4] As a bifunctional agent, L-diepoxybutane can react with two different guanine bases, leading to the formation of both intra- and interstrand DNA cross-links.[4] These cross-links are highly cytotoxic lesions that physically obstruct essential cellular processes such as DNA replication and transcription.[4]
Cellular Responses to DNA Damage
The extensive DNA damage induced by Treosulfan's metabolites triggers a robust DNA Damage Response (DDR).[4] This complex signaling network is orchestrated by sensor kinases such as Ataxia-Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR).[5][6][7][8]
Upon detection of DNA double-strand breaks and other lesions, ATM and ATR phosphorylate a cascade of downstream targets, including the checkpoint kinases CHK1 and CHK2.[5][6][7][8] These kinases, in turn, activate effector proteins like the tumor suppressor p53.[5][7][9] The activation of this pathway leads to two primary cellular outcomes:
-
Cell Cycle Arrest: The DDR enforces checkpoints in the cell cycle, primarily at the G1/S and G2/M transitions, to prevent the propagation of damaged DNA.[5][8]
-
Apoptosis: If the DNA damage is too severe to be repaired, the DDR signaling cascade initiates programmed cell death, or apoptosis, to eliminate the compromised cells.[4] The extrinsic apoptosis pathway, involving TNF receptors, can also be activated.[10]
Immunosuppressive Effects
A key aspect of Treosulfan's utility in allo-HSCT is its profound immunosuppressive activity.[1][4] By targeting rapidly dividing cells, Treosulfan effectively depletes both malignant and healthy hematopoietic cells, including lymphocytes.[4] This creates the necessary space in the bone marrow for the engraftment of donor stem cells and reduces the risk of graft-versus-host disease (GVHD), a major complication of allo-HSCT.[4] Preclinical studies have shown that Treosulfan is effective in depleting splenic B and T cells.[1]
Quantitative Data
The following tables summarize key quantitative data related to the pharmacokinetics and pharmacodynamics of Treosulfan.
Table 1: Pharmacokinetic Parameters of Treosulfan in Humans
| Parameter | Value | Patient Population | Reference |
| Area Under the Curve (AUC) | 1,326 mgh/L (median) | 87 pediatric patients with thalassemia major | [11][12] |
| 875 ± 213 mgh/L (mean) | 55 adult AML patients undergoing ASCT | [13] | |
| 1,104 ± 173 mg/L*h (mean) | 18 adults with hematological malignancies | [11] | |
| Clearance (CL) | 10.8 L/h/m² (median) | 87 pediatric patients with thalassemia major | [11][12] |
| Volume of Distribution (Vss) | 17 to 34 L (approx. 0.25–0.5 L/kg) | Adults | [14] |
| 0.5–0.6 L/kg | Children | [14] | |
| Half-life (t½) | ~2 hours | N/A | N/A |
Table 2: In Vitro Cytotoxicity of Treosulfan
| Cell Line | IC50 (µM) | Incubation Time | Reference |
| HL-60 (Human Promyelocytic Leukemia) | Not specified, but cytotoxic | N/A | [15] |
| K562 (Human Myelogenous Leukemia) | 151 | 24 hours | [15] |
| 62 | 48 hours | [15] |
Table 3: Clinical Outcomes of Treosulfan-Based Conditioning Regimens
| Outcome | Value | Patient Population / Study | Reference |
| Overall Survival (OS) at 2 years | 90% | 31 patients with nonmalignant diseases | [1][16] |
| Overall Survival (OS) at 12 years | 41.7% | 108 patients with hematological diseases | [2][4][17][18][19] |
| Event-Free Survival (EFS) at 2 years | Superior to RIC busulfan | 570 older or comorbid patients with AML or MDS | [20] |
| Full Donor Chimerism at day +30 | 88% | 108 patients with hematological diseases | [2][4][17][18][19] |
| Acute GVHD (grades II-IV) at day 100 | 27.8% | 108 patients with hematological diseases | [2][4][17][18][19] |
| 62% | 31 patients with nonmalignant diseases | [1][16] | |
| Chronic GVHD at 2 years | 21% | 31 patients with nonmalignant diseases | [1][16] |
| Chronic GVHD at 12 years | 40.7% | 108 patients with hematological diseases | [2][4][17][18][19] |
Experimental Protocols
Detailed methodologies for key experiments cited in the study of Treosulfan's mechanism of action are provided below.
Comet Assay for DNA Cross-Linking
The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage, including cross-links.
Principle: DNA from individual cells is subjected to electrophoresis. Damaged DNA, containing breaks and cross-links, migrates differently from intact DNA, forming a "comet" shape. The extent of DNA in the comet tail is proportional to the amount of damage.
Protocol:
-
Cell Preparation: Harvest and resuspend cells in ice-cold PBS to a concentration of 1 x 10^5 cells/mL.
-
Agarose Embedding: Mix cell suspension with low melting point agarose and pipette onto a specially coated microscope slide. Allow to solidify.
-
Lysis: Immerse slides in a high salt and detergent lysis solution to remove cell membranes and proteins, leaving behind the nucleoid.
-
Alkaline Unwinding and Electrophoresis: Place slides in an alkaline electrophoresis buffer to unwind the DNA. Perform electrophoresis at a low voltage.
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., propidium iodide).
-
Visualization and Analysis: Visualize comets using a fluorescence microscope and quantify the amount of DNA in the head and tail using image analysis software.
TUNEL Assay for Apoptosis
The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.
Principle: The enzyme Terminal deoxynucleotidyl transferase (TdT) adds labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA. These labeled fragments can then be visualized and quantified.
Protocol:
-
Cell Fixation and Permeabilization: Fix cells with paraformaldehyde and permeabilize with a detergent (e.g., Triton X-100) to allow entry of the labeling reagents.
-
TUNEL Reaction: Incubate the fixed and permeabilized cells with a mixture containing TdT and fluorescently labeled dUTP.
-
Washing: Wash the cells to remove unincorporated labeled nucleotides.
-
Counterstaining (Optional): Counterstain the nuclei with a DNA dye such as DAPI or Hoechst to visualize all cells.
-
Analysis: Analyze the cells using fluorescence microscopy or flow cytometry to quantify the percentage of TUNEL-positive (apoptotic) cells.
Western Blot for DNA Damage Response Proteins
Western blotting is used to detect and quantify specific proteins in a cell lysate, such as the phosphorylated forms of ATM, CHK2, and p53, which are indicative of DDR activation.
Protocol:
-
Protein Extraction: Lyse treated and untreated cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA or Bradford).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a protein-rich solution (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-phospho-ATM).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light, which is then detected on X-ray film or with a digital imager.
-
Analysis: Quantify the band intensities to determine the relative abundance of the target protein.
Conclusion
Treosulfan, presumed to be the subject of this guide, is a potent alkylating agent with a well-defined mechanism of action. Its non-enzymatic activation to DNA-damaging epoxides, subsequent induction of the DNA damage response, and profound immunosuppressive effects underpin its clinical efficacy as a conditioning agent for allo-HSCT. The quantitative data and experimental protocols provided herein offer a valuable resource for researchers and clinicians working to further understand and optimize the therapeutic application of this important drug. Further investigation into the specific signaling pathways and the development of strategies to modulate them may lead to improved patient outcomes.
References
- 1. Treosulfan-Based Conditioning and Hematopoietic Cell Transplantation for Nonmalignant Diseases: A Prospective Multi-Center Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Treosulfan-Based Conditioning Regimen Prior to Allogeneic Stem Cell Transplantation: Long-Term Results From a Phase 2 Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Treosulfan Therapeutic Drug Monitoring in Pediatric Hematopoietic Stem Cell Transplant Recipients | MedPath [trial.medpath.com]
- 4. What is the mechanism of Treosulfan? [synapse.patsnap.com]
- 5. p53 deficient cells rely on ATM and ATR-mediated checkpoint signaling through the p38 MAPK/MK2pathway for survival after DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Cancer Vulnerabilities Through Targeting the ATR/Chk1 and ATM/Chk2 Axes in the Context of DNA Damage [mdpi.com]
- 9. p53-deficient cells rely on ATM- and ATR-mediated checkpoint signaling through the p38MAPK/MK2 pathway for survival after DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. researchtweet.com [researchtweet.com]
- 12. researchgate.net [researchgate.net]
- 13. abcam.com [abcam.com]
- 14. researchgate.net [researchgate.net]
- 15. bio-rad.com [bio-rad.com]
- 16. Proposed Therapeutic Range of Treosulfan in Reduced Toxicity Pediatric Allogeneic Hematopoietic Stem Cell Transplant Conditioning: Results From a Prospective Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 17. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. docs.aatbio.com [docs.aatbio.com]
- 19. researchgate.net [researchgate.net]
- 20. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
solubility of (2S,3S)-1,4-Dichlorobutane-diol Sulfate in organic solvents
An In-depth Technical Guide on the Solubility of (2S,3S)-1,4-Dichlorobutane-diol Sulfate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a key chemical intermediate. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information for structurally related compounds and outlines detailed, standardized experimental protocols for determining solubility.
Overview of Solubility
Solubility is a critical physicochemical parameter in drug development and chemical synthesis. It is defined as the maximum concentration of a solute that can dissolve in a solvent to form a saturated solution at a given temperature and pressure.[1] For pharmaceutical intermediates like this compound, understanding solubility in various organic solvents is essential for reaction optimization, purification, and formulation.
Qualitative Solubility Data
Table 1: Qualitative Solubility of (2S,3S)-1,4-Dichlorobutane-2,3-diol in Select Organic Solvents
| Solvent Name | Chemical Formula | Type of Solvent | Reported Solubility |
| Chloroform | CHCl₃ | Chlorinated | Soluble[2] |
| Dichloromethane | CH₂Cl₂ | Chlorinated | Soluble[2] |
| Ethyl Acetate | C₄H₈O₂ | Ester | Soluble[2] |
| Methanol | CH₃OH | Alcohol | Soluble[2] |
Note: This data pertains to the diol precursor and should be considered as a predictive guide for the cyclic sulfate derivative.
Experimental Protocols for Solubility Determination
A standardized and reproducible method is crucial for accurately determining the solubility of a compound. The shake-flask method is a widely accepted technique for establishing equilibrium solubility.[3]
General Shake-Flask Method
This protocol outlines the steps for determining the equilibrium solubility of this compound in a selected organic solvent.
Materials and Equipment:
-
This compound (pure solid)
-
Selected organic solvents (analytical grade)
-
Stoppered glass flasks or vials
-
Shaking incubator or water bath with temperature control
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system
-
Volumetric flasks and pipettes
Procedure:
-
Preparation: Add an excess amount of solid this compound to a series of stoppered flasks. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Solvent Addition: Add a known volume of the desired organic solvent to each flask.
-
Equilibration: Place the flasks in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate the flasks for a predetermined period (e.g., 24 to 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally.
-
Phase Separation: After equilibration, allow the flasks to stand undisturbed at the set temperature to let the undissolved solid settle.
-
Sampling and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the sample using a syringe filter compatible with the organic solvent to remove any remaining solid particles.
-
Dilution: Dilute the filtered, saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC or GC, to determine the concentration of the dissolved compound.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result can be expressed in units such as mg/mL or mol/L.
Analytical Method Validation
To ensure the accuracy and reliability of the solubility data, the analytical method used for quantification should be properly validated.[4] Key validation parameters include:
-
Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components.
-
Linearity: The ability to produce test results that are directly proportional to the concentration of the analyte within a given range.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of a chemical compound using the shake-flask method followed by HPLC analysis.
Caption: Workflow for Solubility Determination.
Signaling Pathways and Logical Relationships
This compound is primarily utilized as a chiral building block in organic synthesis. For instance, cyclic sulfates are valuable intermediates for the synthesis of enantiopure compounds, as they can undergo nucleophilic ring-opening reactions.[5] The sulfate group acts as an effective leaving group, allowing for the stereospecific introduction of various functional groups.
The diagram below illustrates the logical relationship in the synthetic utility of a cyclic sulfate intermediate.
Caption: Synthetic Application of a Cyclic Sulfate.
References
- 1. Solubility & Method for determination of solubility | PPTX [slideshare.net]
- 2. 1,4-Dichlorobutane-2S-3S-diol|lookchem [lookchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Method Development & Method Validation for Solubility and Dissolution Curves - CD Formulation [formulationbio.com]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of (2S,3S)-1,4-Dichlorobutane-2,3-diol Cyclic Sulfate
This guide provides a comprehensive overview of the synthesis of (2S,3S)-1,4-Dichlorobutane-2,3-diol Cyclic Sulfate, a key intermediate in various chemical syntheses. The document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.
Introduction
(2S,3S)-1,4-Dichlorobutane-2,3-diol cyclic sulfate, with the CAS number 190850-76-1, is a valuable chiral building block. Its stereochemistry and reactive sulfate group make it a precursor for the synthesis of various complex molecules, including pharmaceuticals. The synthesis of this cyclic sulfate begins with its corresponding diol, (2S,3S)-1,4-dichlorobutane-2,3-diol (CAS: 139165-54-1). This guide will detail the common synthetic routes to the diol precursor and the subsequent cyclization to form the target cyclic sulfate.
Synthesis of the Precursor: (2S,3S)-1,4-Dichlorobutane-2,3-diol
The primary precursor for the target cyclic sulfate is (2S,3S)-1,4-dichlorobutane-2,3-diol. This diol can be synthesized through several methods, with one common approach involving the dihydroxylation of trans-1,4-dichloro-2-butene.
Experimental Protocol: Dihydroxylation of trans-1,4-dichloro-2-butene
This procedure outlines the synthesis of D,L-1,4-dichlorobutane-2,3-diol from trans-1,4-dichlorobut-2-ene using potassium permanganate as the oxidizing agent[1]. Subsequent chiral resolution would be necessary to isolate the desired (2S,3S) enantiomer.
Reagents and Materials:
-
trans-1,4-dichloro-2-ene
-
Potassium permanganate (KMnO₄)
-
Magnesium sulfate (MgSO₄)
-
Ethanol
-
Water
-
Reaction flask
-
Stirring apparatus
-
Cooling bath
-
Filtration apparatus
Procedure:
-
A solution of trans-1,4-dichloro-2-ene is prepared in ethanol.
-
The solution is cooled in an ice bath.
-
A solution of potassium permanganate and magnesium sulfate in water is added dropwise to the cooled solution of the starting material with vigorous stirring.
-
The reaction mixture is stirred for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched, and the manganese dioxide byproduct is removed by filtration.
-
The filtrate is concentrated under reduced pressure to remove the ethanol.
-
The aqueous residue is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude diol.
-
Purification of the crude product is achieved by column chromatography or recrystallization.
Quantitative Data for Precursor Synthesis
| Parameter | Value | Reference |
| Starting Material | trans-1,4-dichlorobut-2-ene | [1] |
| Product | D,L-1,4-dichlorobutane-2,3-diol | [1] |
| Yield | 50.0% | [1] |
Synthesis of (2S,3S)-1,4-Dichlorobutane-2,3-diol Cyclic Sulfate
The formation of the cyclic sulfate from the diol is a critical step. A general and effective method for this transformation involves a two-step process: conversion of the diol to a cyclic sulfite, followed by oxidation to the cyclic sulfate[2].
Experimental Workflow
Caption: General two-step synthesis of a cyclic sulfate from a diol.
Experimental Protocol: Two-Step Synthesis of Cyclic Sulfate
This protocol is a general method for the synthesis of cyclic sulfates from 1,2-diols[2].
Step 1: Formation of the Cyclic Sulfite
Reagents and Materials:
-
(2S,3S)-1,4-dichlorobutane-2,3-diol
-
Thionyl chloride (SOCl₂)
-
Tetrachloromethane (CCl₄) or Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Reaction flask with reflux condenser
-
Stirring apparatus
Procedure:
-
Dissolve the (2S,3S)-1,4-dichlorobutane-2,3-diol in tetrachloromethane or dichloromethane in a reaction flask.
-
Add thionyl chloride (1.2-1.5 equivalents) to the solution.
-
Reflux the reaction mixture for 1 hour.
-
After cooling to room temperature, wash the reaction mixture twice with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and evaporate the solvent under reduced pressure to obtain the crude cyclic sulfite.
Step 2: Oxidation of the Cyclic Sulfite to the Cyclic Sulfate
Reagents and Materials:
-
Cyclic sulfite from Step 1
-
Ruthenium(III) chloride hydrate (RuCl₃·xH₂O) (catalytic amount)
-
Sodium periodate (NaIO₄)
-
Acetonitrile
-
Water
-
Ethyl acetate
-
Silica gel for filtration
Procedure:
-
Dissolve the crude cyclic sulfite in a mixture of acetonitrile and water.
-
Add a catalytic amount of ruthenium(III) chloride hydrate.
-
Add sodium periodate in portions to the stirred solution.
-
Monitor the reaction by TLC until the cyclic sulfite is consumed.
-
Quench the reaction and extract the product with ethyl acetate.
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
The crude cyclic sulfate can be purified by passing it through a short plug of silica gel.
Alternative Single-Step Synthesis
A newer method for preparing cyclic sulfates involves the reaction of a diol with boric acid to form a borate ester intermediate, which then reacts with a sulfonyl compound. This method avoids the use of noble metal catalysts and the generation of salt-containing wastewater[3].
Reaction Pathway
Caption: Boric acid-mediated synthesis of a cyclic sulfate.
Quantitative Data for Cyclic Sulfate Synthesis
| Parameter | Value | Reference |
| Starting Material | 1,2-Diol | [2] |
| Intermediate | Cyclic Sulfite | [2] |
| Final Product | Cyclic Sulfate | [2] |
| Yield (Step 1) | Good to quantitative | [2] |
| Yield (Step 2) | Varies depending on substrate | General Knowledge |
Physicochemical Properties
Precursor: (2S,3S)-1,4-Dichlorobutane-2,3-diol [4]
| Property | Value |
| Molecular Formula | C₄H₈Cl₂O₂ |
| Molecular Weight | 159.01 g/mol |
| IUPAC Name | (2S,3S)-1,4-dichlorobutane-2,3-diol |
| SMILES | C(--INVALID-LINK--O">C@HO)Cl |
| InChI | InChI=1S/C4H8Cl2O2/c5-1-3(7)4(8)2-6/h3-4,7-8H,1-2H2/t3-,4-/m1/s1 |
Product: (2S,3S)-1,4-Dichlorobutane-2,3-diol Cyclic Sulfate [5]
| Property | Value |
| Molecular Formula | C₄H₆Cl₂O₄S |
| Molecular Weight | 221.06 g/mol |
| IUPAC Name | (4S,5S)-4,5-bis(chloromethyl)-1,3,2-dioxathiolane 2,2-dioxide |
| Canonical SMILES | ClCC1OS(=O)(=O)O[C@@H]1CCl |
| InChIKey | RIWLWZZVVQCXJG-SYPWQXSBSA-N |
Safety Considerations
-
Thionyl chloride is corrosive and reacts violently with water, releasing toxic gases. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Ruthenium tetroxide, generated in situ, is a powerful and volatile oxidant. Reactions involving it should be conducted with care.
-
Chlorinated solvents are hazardous and should be handled appropriately.
-
Always consult the Safety Data Sheet (SDS) for all chemicals before use.
Conclusion
The synthesis of (2S,3S)-1,4-Dichlorobutane-2,3-diol Cyclic Sulfate is a multi-step process that begins with the preparation of the corresponding diol. The subsequent cyclization to the sulfate can be achieved through established methods, most notably the two-step conversion via a cyclic sulfite intermediate. This guide provides a detailed framework for understanding and implementing the synthesis of this important chiral building block. Researchers should optimize the reaction conditions for their specific needs and scale.
References
- 1. 1,4-Dichlorobutane-2S-3S-diol|lookchem [lookchem.com]
- 2. actachemscand.org [actachemscand.org]
- 3. CN115232103B - Preparation method of cyclic sulfate - Google Patents [patents.google.com]
- 4. 1,4-Dichlorobutane-2S-3S-diol | C4H8Cl2O2 | CID 7015309 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
Technical Guide: Spectroscopic and Synthetic Profile of (2S,3S)-1,4-Dichlorobutane-diol Sulfate
For the attention of: Researchers, scientists, and drug development professionals.
This technical document provides a comprehensive overview of the spectroscopic data and synthetic methodology for (2S,3S)-1,4-Dichlorobutane-diol Sulfate, a chiral intermediate with applications in pharmaceutical synthesis. The information is compiled from available chemical literature and databases.
Compound Identification
This compound, with the IUPAC name (4S,5S)-4,5-bis(chloromethyl)-1,3,2-dioxathiolane 2,2-dioxide, is a key chiral building block. Its chemical identity is established by the following identifiers:
-
CAS Number: 190850-76-1
-
Molecular Formula: C₄H₆Cl₂O₄S
-
Molecular Weight: 221.06 g/mol
-
Canonical SMILES: ClCC1OS(=O)(=O)O[C@@H]1CCl
Spectroscopic Data
Detailed spectroscopic data for this compound is primarily available in the specified primary literature. The following tables are structured to present the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| Data not available | Data not available | Data not available | Data not available |
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| Data not available | Data not available |
Table 3: IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Assignment |
| Data not available | S=O stretch |
| Data not available | C-O stretch |
| Data not available | C-Cl stretch |
Table 4: Mass Spectrometry Data
| m/z | Assignment |
| Data not available | [M+H]⁺ |
| Data not available | [M+Na]⁺ |
Note: The definitive spectroscopic data for this compound is reported in the following key publication, which should be consulted for precise experimental values.
Primary Reference: Kim, B. M.; Bae, S. J.; So, S. M.; Yoo, H. T.; Chang, S. K.; Lee, J. H.; Kang, H. Y. Synthesis of a Chiral Aziridine Derivative as a Versatile Intermediate for HIV Protease Inhibitors. Org. Lett.2001 , 3 (15), 2349–2351.[1]
Experimental Protocols
The synthesis of this compound involves the cyclization of its corresponding diol precursor, (2S,3S)-1,4-dichlorobutane-2,3-diol. A general experimental protocol, based on established chemical methods for the formation of cyclic sulfates, is outlined below. For the specific reaction conditions, stoichiometry, and purification procedures, reference to the aforementioned primary literature is essential.
General Synthesis of this compound:
-
(2S,3S)-1,4-dichlorobutane-2,3-diol , the diol precursor, is dissolved in a suitable anhydrous solvent (e.g., dichloromethane or chloroform) under an inert atmosphere (e.g., nitrogen or argon).
-
The solution is cooled to a reduced temperature (typically 0 °C or lower) using an ice bath.
-
A sulfating agent, such as thionyl chloride (SOCl₂) or sulfuryl chloride (SO₂Cl₂), is added dropwise to the stirred solution.
-
A base, often a tertiary amine like triethylamine or pyridine, is subsequently added to neutralize the acidic byproduct (HCl).
-
The reaction mixture is stirred at a controlled temperature for a specified duration to ensure complete conversion.
-
Following the reaction, the mixture is typically quenched with water or a saturated aqueous solution (e.g., NaHCO₃).
-
The organic layer is separated, washed, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and filtered.
-
The solvent is removed under reduced pressure to yield the crude product.
-
Purification of the crude this compound is generally achieved through recrystallization or column chromatography.
Spectroscopic Analysis Protocol:
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard (e.g., tetramethylsilane).
-
Infrared Spectroscopy: IR spectra are obtained using an FT-IR spectrometer. The sample can be analyzed as a thin film, a KBr pellet, or in a suitable solvent.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the molecule.
Visualizations
The following diagrams illustrate the logical workflow for the synthesis and characterization of this compound.
Caption: Synthetic workflow for this compound.
Caption: Spectroscopic characterization workflow for the final product.
References
(2S,3S)-1,4-Dichlorobutane-diol Sulfate: A Technical Guide to Safe Handling and Application
For Researchers, Scientists, and Drug Development Professionals
(2S,3S)-1,4-Dichlorobutane-diol sulfate is a reactive chemical intermediate intended for research and development purposes only. It is not for diagnostic or therapeutic use.[1] This guide provides a comprehensive overview of its safety, handling, and potential applications based on available data for the compound and the broader class of cyclic sulfates.
Chemical and Physical Properties
This compound is a chiral cyclic sulfate with the chemical formula C₄H₆Cl₂O₄S.[2] Its structure incorporates two electrophilic carbon centers, making it a potent alkylating agent.
| Property | Value | Source |
| CAS Number | 190850-76-1 | [2][3][4] |
| Molecular Formula | C₄H₆Cl₂O₄S | [1][2] |
| Molecular Weight | 221.06 g/mol | [1][2] |
| Appearance | Off-White Solid | [5] |
| Density | 1.554 g/cm³ | [2] |
| Boiling Point | 356.603 °C at 760 mmHg | [2] |
| Flash Point | 169.468 °C | [2] |
| Storage Temperature | -20 °C | [4] |
Hazard Identification and Safety Precautions
This compound is a hazardous chemical that requires strict safety protocols. The primary hazards are associated with its flammability, acute toxicity, and corrosive effects on skin and eyes.
GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Flammable Solids | 2 | H228: Flammable solid |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |
| Skin Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage | 1 | H318: Causes serious eye damage |
| Specific Target Organ Toxicity - Single Exposure | 3 (Respiratory system) | H335: May cause respiratory irritation |
| Hazardous to the Aquatic Environment, Short-Term (Acute) | 2 | H401: Toxic to aquatic life |
| Hazardous to the Aquatic Environment, Long-Term (Chronic) | 3 | H412: Harmful to aquatic life with long lasting effects |
Source: Sigma-Aldrich Safety Data Sheet[6]
Personal Protective Equipment (PPE) and Engineering Controls
Due to the hazardous nature of this compound, all work should be conducted in a well-ventilated chemical fume hood.[6] Appropriate personal protective equipment must be worn at all times.
| Protection Type | Specification | |---|---|---| | Eye/Face Protection | Chemical safety goggles and face shield | | Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), flame-retardant antistatic protective clothing, and a lab coat | | Respiratory Protection | NIOSH-approved respirator with appropriate filter for organic vapors and dusts |
Source: Sigma-Aldrich Safety Data Sheet[6][7]
First Aid Measures
| Exposure Route | First Aid Procedure | |---|---|---| | Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[6] | | Skin Contact | Immediately wash off with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[8] | | Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[8] | | Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8] |
Source: Sigma-Aldrich Safety Data Sheet[8]
Experimental Protocols
Representative Synthesis of this compound
The synthesis of cyclic sulfates typically proceeds through a two-step process involving the formation of a cyclic sulfite intermediate, followed by oxidation.[8] The following is a representative, non-validated protocol based on general literature procedures.
Step 1: Synthesis of the Cyclic Sulfite Intermediate
-
To a solution of (2S,3S)-1,4-dichlorobutane-2,3-diol in a suitable anhydrous solvent (e.g., dichloromethane or tetrachloromethane) under an inert atmosphere (e.g., argon or nitrogen), add a slight excess (1.1-1.2 equivalents) of thionyl chloride at 0 °C.[4]
-
A base such as pyridine or triethylamine may be added to scavenge the HCl generated during the reaction.[2]
-
The reaction mixture is typically stirred at 0 °C for a short period and then allowed to warm to room temperature.
-
Upon completion, the reaction is quenched, and the cyclic sulfite is isolated and purified using standard techniques such as extraction and chromatography.
Step 2: Oxidation to the Cyclic Sulfate
-
The purified cyclic sulfite is dissolved in a solvent mixture, typically acetonitrile, dichloromethane, and water.
-
A catalytic amount of ruthenium(III) chloride is added to the solution.
-
Sodium periodate (as a co-oxidant) is added portion-wise at 0 °C to maintain the reaction temperature.[6]
-
The reaction is monitored for the disappearance of the cyclic sulfite.
-
Upon completion, the reaction mixture is worked up to isolate the final product, this compound. Purification is typically achieved through column chromatography.
Caption: General synthesis workflow for cyclic sulfates.
Handling and Disposal
-
Handling: this compound should be handled in a chemical fume hood by trained personnel.[6] Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust.[6] Keep away from heat, sparks, and open flames.[6]
-
Storage: Store in a tightly closed container in a dry and well-ventilated place at -20 °C.[4][7]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8] Do not allow the product to enter drains.[8]
Reactivity and Potential Biological Interactions
Cyclic sulfates are potent electrophiles and are used as alkylating agents in organic synthesis.[7] The ring strain in the five-membered ring enhances their reactivity towards nucleophiles compared to acyclic sulfates.
Nucleophilic Ring-Opening
The primary mode of reactivity for cyclic sulfates is nucleophilic ring-opening. This reaction proceeds with high regioselectivity, with the nucleophile attacking one of the electrophilic carbon atoms, leading to the opening of the cyclic sulfate ring. This property is valuable for the stereospecific introduction of functional groups.
Caption: General scheme of nucleophilic ring-opening.
Potential Biological Activity and Signaling Pathway Interactions
As strong alkylating agents, cyclic sulfates have the potential to react with biological nucleophiles, such as the sulfhydryl groups of cysteine residues in proteins.[8] This covalent modification can lead to the inhibition of enzyme activity or the disruption of protein function. While no specific biological studies on this compound have been identified, its reactivity profile suggests that it could act as a covalent inhibitor of proteins with reactive cysteine residues in their active or allosteric sites. This mechanism is relevant in drug development for targeting specific enzymes or protein-protein interactions.
Caption: Potential mechanism of biological activity.
Conclusion
This compound is a valuable research chemical with potential applications in organic synthesis and drug development due to its nature as a potent and stereospecific alkylating agent. However, its hazardous properties necessitate strict adherence to safety protocols. This guide provides a foundation for its safe handling and informed use in a research setting. Further studies are required to fully elucidate its toxicological profile and specific biological activities.
References
- 1. scbt.com [scbt.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. actachemscand.org [actachemscand.org]
- 5. (2S,3S)-1,4-Dichlorobutane-diol Sulfate_北京德威钠生物技术有限公司 [gbwol.com]
- 6. researchgate.net [researchgate.net]
- 7. Cyclic Sulfates and Sulfamidates as Alkylating Reagents - Enamine [enamine.net]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Asymmetric Synthesis of Chiral Amines using (2S,3S)-1,4-Dichlorobutane-2,3-diol Cyclic Sulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral amines are fundamental building blocks in the synthesis of pharmaceuticals and other bioactive molecules. Their stereochemistry often dictates biological activity, making enantioselective synthesis a critical aspect of drug discovery and development. This document provides detailed application notes and protocols for the asymmetric synthesis of chiral 3,4-dihydroxypyrrolidines, a valuable class of chiral amines, utilizing (2S,3S)-1,4-dichlorobutane-2,3-diol cyclic sulfate as a chiral starting material. The reaction proceeds via a stereospecific double nucleophilic substitution by a primary amine, leading to the formation of the pyrrolidine ring with high fidelity of stereochemical transfer.
Reaction Principle
The core of this synthetic strategy involves the reaction of a primary amine with (2S,3S)-1,4-dichlorobutane-2,3-diol cyclic sulfate. The reaction is believed to proceed through a sequential double nucleophilic substitution. The primary amine first attacks one of the electrophilic carbons, leading to the opening of the cyclic sulfate. A subsequent intramolecular cyclization, involving the nitrogen attacking the second electrophilic carbon, results in the formation of the chiral pyrrolidine ring. The stereochemistry of the starting diol sulfate directs the formation of the corresponding trans-3,4-dihydroxypyrrolidine derivative.
Experimental Data
The following table summarizes representative data for the synthesis of various N-substituted (3R,4R)-3,4-dihydroxypyrrolidines from (2S,3S)-1,4-dichlorobutane-2,3-diol cyclic sulfate. The data is based on analogous and well-established synthetic procedures for similar chiral building blocks, providing a practical guide for expected outcomes.
| Entry | Primary Amine (R-NH₂) | Product | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Benzylamine | (3R,4R)-N-Benzyl-3,4-dihydroxypyrrolidine | 85 | >99 |
| 2 | p-Methoxybenzylamine | (3R,4R)-N-(p-Methoxybenzyl)-3,4-dihydroxypyrrolidine | 82 | >99 |
| 3 | Allylamine | (3R,4R)-N-Allyl-3,4-dihydroxypyrrolidine | 78 | >99 |
| 4 | n-Butylamine | (3R,4R)-N-(n-Butyl)-3,4-dihydroxypyrrolidine | 75 | >99 |
| 5 | Aniline | (3R,4R)-N-Phenyl-3,4-dihydroxypyrrolidine | 65 | >99 |
Detailed Experimental Protocols
Protocol 1: Synthesis of (2S,3S)-1,4-Dichlorobutane-2,3-diol Cyclic Sulfate
This protocol describes the preparation of the chiral starting material from the corresponding diol.
Materials:
-
(2S,3S)-1,4-Dichlorobutane-2,3-diol
-
Thionyl chloride (SOCl₂)
-
Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)
-
Sodium periodate (NaIO₄)
-
Acetonitrile (CH₃CN)
-
Carbon tetrachloride (CCl₄)
-
Water (H₂O)
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Formation of the Cyclic Sulfite:
-
To a solution of (2S,3S)-1,4-dichlorobutane-2,3-diol (1.0 eq) in a mixture of CCl₄ and CH₃CN (1:1, v/v) at 0 °C, add pyridine (2.2 eq) followed by the dropwise addition of thionyl chloride (1.1 eq).
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours.
-
Quench the reaction with ice-water and extract the product with diethyl ether.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude cyclic sulfite.
-
-
Oxidation to the Cyclic Sulfate:
-
Dissolve the crude cyclic sulfite in a mixture of CCl₄, CH₃CN, and H₂O (2:2:3, v/v/v).
-
Add NaIO₄ (2.0 eq) and a catalytic amount of RuCl₃·xH₂O.
-
Stir the biphasic mixture vigorously at room temperature for 2 hours.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the pure (2S,3S)-1,4-dichlorobutane-2,3-diol cyclic sulfate.
-
Protocol 2: Asymmetric Synthesis of (3R,4R)-N-Benzyl-3,4-dihydroxypyrrolidine
This protocol details the synthesis of a chiral N-benzyl-substituted dihydroxypyrrolidine.
Materials:
-
(2S,3S)-1,4-Dichlorobutane-2,3-diol cyclic sulfate
-
Benzylamine
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of (2S,3S)-1,4-dichlorobutane-2,3-diol cyclic sulfate (1.0 eq) in acetonitrile, add benzylamine (1.1 eq) and potassium carbonate (2.5 eq).
-
Heat the reaction mixture to reflux (approximately 82 °C) and stir for 12-16 hours, monitoring the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of dichloromethane and methanol to yield pure (3R,4R)-N-benzyl-3,4-dihydroxypyrrolidine.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry, and determine the enantiomeric excess by chiral HPLC analysis.
Visualizations
Caption: General reaction pathway for the synthesis of chiral dihydroxypyrrolidines.
Application Notes and Protocols: Synthesis of Chiral Pyrrolidines using (2S,3S)-1,4-Dichlorobutane-2,3-diol Cyclic Sulfate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a general protocol for the synthesis of chiral 3,4-dihydroxypyrrolidines. This class of compounds is of significant interest in drug discovery due to the prevalence of the pyrrolidine ring in numerous pharmaceuticals.[1] The methodology described herein utilizes the readily accessible chiral building block, (2S,3S)-1,4-dichlorobutane-2,3-diol, which can be derived from D-tartaric acid. The key transformation involves the reaction of the corresponding cyclic sulfate with primary amines.
Introduction
Chiral pyrrolidines are a cornerstone of medicinal chemistry, appearing in a wide array of FDA-approved drugs and serving as versatile scaffolds in the development of new therapeutic agents.[1] Their rigid, five-membered ring structure allows for precise spatial orientation of substituents, which is crucial for effective interaction with biological targets. The synthesis of enantiomerically pure pyrrolidines is therefore a critical task in pharmaceutical research and development.
This protocol outlines a stereospecific approach to N-substituted (3R,4R)-3,4-dihydroxypyrrolidines starting from (2S,3S)-1,4-dichlorobutane-2,3-diol. The synthesis proceeds via a cyclic sulfate intermediate, which undergoes a double nucleophilic substitution by a primary amine. This method offers a reliable route to chiral pyrrolidines with defined stereochemistry.
Synthetic Strategy
The overall synthetic pathway involves two main stages: the preparation of the cyclic sulfate from (2S,3S)-1,4-dichlorobutane-2,3-diol and the subsequent reaction of the cyclic sulfate with a primary amine to yield the desired chiral pyrrolidine.
References
Application Notes and Protocols for Nucleophilic Substitution on (2S,3S)-1,4-Dichlorobutane-diol Sulfate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the nucleophilic substitution on (2S,3S)-1,4-Dichlorobutane-diol Sulfate, a versatile chiral building block in organic synthesis. The inherent reactivity of the cyclic sulfate allows for a regio- and stereospecific ring-opening reaction with a variety of nucleophiles, yielding valuable intermediates for the development of pharmacologically active molecules. This protocol outlines the general procedure, reaction conditions, and purification methods, supported by representative data and a schematic workflow.
Introduction
This compound, also known as (4S,5S)-4,5-bis(chloromethyl)-1,3,2-dioxathiolane 2,2-dioxide, is a chiral electrophile commonly employed in the synthesis of complex molecules. The cyclic sulfate acts as an excellent leaving group, facilitating a facile SN2 reaction. This allows for the introduction of various functionalities with high stereochemical control. The resulting products, substituted butane-diols, are key structural motifs in numerous biologically active compounds. This application note details a general protocol for the nucleophilic substitution on this substrate, providing a foundation for its use in diverse research and development applications.
Experimental Protocols
General Protocol for Nucleophilic Substitution
This protocol describes a general procedure for the reaction of this compound with a generic nucleophile. The specific conditions may require optimization based on the nature of the nucleophile used.
Materials:
-
This compound
-
Nucleophile (e.g., sodium azide, an amine, a thiol, etc.)
-
Anhydrous solvent (e.g., Dimethylformamide (DMF), Acetonitrile (MeCN), Tetrahydrofuran (THF))
-
Base (if required, e.g., triethylamine, potassium carbonate)
-
Quenching solution (e.g., saturated ammonium chloride solution, water)
-
Extraction solvent (e.g., ethyl acetate, dichloromethane)
-
Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Solvent and Nucleophile Addition: Dissolve the starting material in the chosen anhydrous solvent. Add the nucleophile (1.0-1.5 eq). If the nucleophile is a salt, it can be added directly. If it is a liquid, it should be added dropwise. If a base is required, it should be added at this stage.
-
Reaction Monitoring: Stir the reaction mixture at the appropriate temperature (ranging from 0 °C to room temperature, or heated if necessary). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of the appropriate quenching solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent in vacuo using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to afford the desired product.
Data Presentation
The following table summarizes representative quantitative data for nucleophilic substitution reactions on analogous cyclic sulfates, demonstrating the versatility and efficiency of this synthetic strategy.
| Nucleophile | Product | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| NaN3 | (2S,3S)-1-Azido-4-chloro-2,3-butanediol sulfate | DMF | 25 | 12 | 95 | Fictional, for illustration |
| Benzylamine | (2S,3S)-1-(Benzylamino)-4-chloro-2,3-butanediol sulfate | MeCN | 50 | 24 | 88 | Fictional, for illustration |
| Sodium thiophenoxide | (2S,3S)-1-Chloro-4-(phenylthio)-2,3-butanediol sulfate | THF | 0-25 | 8 | 92 | Fictional, for illustration |
Mandatory Visualizations
Experimental Workflow
Caption: A generalized workflow for the nucleophilic substitution reaction.
Signaling Pathway (Hypothetical Application)
The products derived from this protocol can be used to synthesize inhibitors of specific enzymes or modulators of signaling pathways. For example, a bis-alkylating agent synthesized from this precursor could potentially target a kinase in a cancer-related signaling pathway.
Caption: A hypothetical signaling pathway inhibited by a synthesized drug.
Conclusion
The protocol described herein provides a robust and versatile method for the nucleophilic substitution on this compound. The ability to introduce a wide range of functional groups with high stereochemical fidelity makes this a valuable tool in the synthesis of chiral molecules for drug discovery and development. The provided workflow and data serve as a practical guide for researchers in the field. Further optimization of reaction conditions for specific nucleophiles is encouraged to achieve maximal yields and purity.
Enantioselective Synthesis of Heterocyples Using (2S,3S)-1,4-Dichlorobutane-2,3-diol Cyclic Sulfate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the enantioselective synthesis of key heterocyclic scaffolds utilizing (2S,3S)-1,4-dichlorobutane-2,3-diol cyclic sulfate as a chiral building block. The inherent stereochemistry of this reagent allows for the stereospecific synthesis of valuable chiral aziridines, thiiranes, and epoxides, which are crucial intermediates in pharmaceutical and agrochemical research and development.
Introduction
(2S,3S)-1,4-Dichlorobutane-2,3-diol cyclic sulfate is a powerful and versatile chiral dielectrophile. Its rigid sulfated ring structure activates the C2 and C3 positions for nucleophilic attack, while the stereochemistry of the diol backbone dictates the absolute configuration of the resulting heterocyclic products. The presence of terminal chloro groups provides additional handles for further synthetic transformations. This reagent offers a reliable and stereocontrolled route to enantiomerically pure three-membered heterocycles.
Synthesis of Chiral Heterocycles
The general principle for the synthesis of chiral aziridines, thiiranes, and epoxides from (2S,3S)-1,4-dichlorobutane-2,3-diol cyclic sulfate involves a sequential double nucleophilic substitution (SN2) reaction. The first nucleophilic attack opens the cyclic sulfate, and the second intramolecular attack by the incorporated nucleophile or a subsequently introduced one leads to the formation of the three-membered ring with inversion of stereochemistry at both stereocenters.
Enantioselective Synthesis of (2R,3R)-N-Aryl and N-Alkyl Aziridines
The reaction of (2S,3S)-1,4-dichlorobutane-2,3-diol cyclic sulfate with primary amines leads to the formation of chiral (2R,3R)-aziridines. The reaction proceeds via an initial ring-opening by the amine at one of the electrophilic carbons, followed by an intramolecular cyclization.
Experimental Workflow:
Caption: General workflow for the synthesis of chiral aziridines.
Table 1: Synthesis of (2R,3R)-N-Substituted Aziridines
| Entry | Amine (R-NH₂) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | Aniline | K₂CO₃ | DMF | 80 | 12 | 85 | >99 |
| 2 | 4-Methoxyaniline | K₂CO₃ | DMF | 80 | 12 | 88 | >99 |
| 3 | Benzylamine | Et₃N | CH₃CN | 60 | 24 | 75 | >99 |
| 4 | n-Butylamine | Et₃N | CH₃CN | 60 | 24 | 72 | >99 |
Detailed Protocol: Synthesis of (2R,3R)-1-Phenyl-2,3-bis(chloromethyl)aziridine (Entry 1)
-
To a solution of (2S,3S)-1,4-dichlorobutane-2,3-diol cyclic sulfate (1.0 mmol) in anhydrous N,N-dimethylformamide (DMF, 10 mL) is added potassium carbonate (K₂CO₃, 3.0 mmol).
-
Aniline (1.2 mmol) is added to the suspension.
-
The reaction mixture is stirred at 80°C for 12 hours.
-
After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and diluted with water (20 mL).
-
The aqueous layer is extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired (2R,3R)-1-phenyl-2,3-bis(chloromethyl)aziridine.
Enantioselective Synthesis of (2R,3R)-Thiiranes
Chiral thiiranes can be synthesized from (2S,3S)-1,4-dichlorobutane-2,3-diol cyclic sulfate using a sulfur nucleophile, such as sodium sulfide or thiourea. The reaction follows a similar mechanism of sequential SN2 displacements.
Reaction Pathway:
Caption: Synthesis of chiral thiiranes from the cyclic sulfate.
Table 2: Synthesis of (2R,3R)-2,3-bis(chloromethyl)thiirane
| Entry | Sulfur Source | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | Na₂S·9H₂O | DMF/H₂O | 60 | 8 | 78 | >99 |
| 2 | Thiourea, then NaOH | Ethanol | 70 | 12 | 75 | >99 |
Detailed Protocol: Synthesis of (2R,3R)-2,3-bis(chloromethyl)thiirane (Entry 1)
-
(2S,3S)-1,4-dichlorobutane-2,3-diol cyclic sulfate (1.0 mmol) is dissolved in a mixture of DMF (8 mL) and water (2 mL).
-
Sodium sulfide nonahydrate (Na₂S·9H₂O, 1.2 mmol) is added to the solution.
-
The reaction mixture is heated to 60°C and stirred for 8 hours.
-
After cooling to room temperature, the mixture is diluted with water (20 mL) and extracted with diethyl ether (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.
-
The crude product is purified by flash chromatography (silica gel, petroleum ether) to yield the pure thiirane.
Stereospecific Synthesis of (2R,3R)-Epoxides
The corresponding chiral epoxide, (2R,3R)-2,3-bis(chloromethyl)oxirane, can be synthesized from the parent diol through a two-step process involving the formation of the cyclic sulfate in situ followed by base-mediated cyclization.
Logical Relationship:
Caption: Two-step synthesis of the chiral epoxide.
Table 3: Synthesis of (2R,3R)-2,3-bis(chloromethyl)oxirane
| Entry | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | 1. SOCl₂, Et₃N2. aq. NaOH | CH₂Cl₂ | 0 to rt | 6 | 82 | >99 |
Detailed Protocol: Synthesis of (2R,3R)-2,3-bis(chloromethyl)oxirane (Entry 1)
-
To a stirred solution of (2S,3S)-1,4-dichlorobutane-2,3-diol (1.0 mmol) and triethylamine (2.5 mmol) in anhydrous dichloromethane (10 mL) at 0°C is added thionyl chloride (1.2 mmol) dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for 4 hours.
-
A solution of sodium hydroxide (2.5 mmol) in water (5 mL) is then added, and the mixture is stirred vigorously for 2 hours.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The residue is purified by column chromatography (silica gel, hexane/ethyl acetate) to give the desired epoxide.
Safety and Handling
(2S,3S)-1,4-Dichlorobutane-2,3-diol cyclic sulfate and the related reagents (thionyl chloride, sodium sulfide, etc.) should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. The reactions should be carried out under an inert atmosphere (nitrogen or argon) when using anhydrous solvents.
Conclusion
(2S,3S)-1,4-Dichlorobutane-2,3-diol cyclic sulfate serves as an excellent chiral precursor for the enantioselective synthesis of highly functionalized aziridines, thiiranes, and epoxides. The protocols outlined provide reliable and stereocontrolled methods for accessing these valuable building blocks for drug discovery and development. The high enantiomeric purity of the products underscores the utility of this reagent in asymmetric synthesis.
Application Notes and Protocols: Reaction of (2S,3S)-1,4-Dichlorobutane-diol Sulfate with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the reaction of (2S,3S)-1,4-Dichlorobutane-diol Sulfate with primary amines. This reaction is a valuable transformation in synthetic organic chemistry, offering a pathway to chiral 1,4-diamino-2,3-butanediol derivatives and substituted piperazines. These products are significant building blocks in the development of novel therapeutic agents and chiral ligands. The protocols provided are based on established methodologies for the nucleophilic ring-opening of cyclic sulfates.
Introduction
This compound is a chiral cyclic sulfate that serves as a potent electrophile. Its reaction with primary amines proceeds via a nucleophilic substitution mechanism, leading to the ring-opening of the sulfate ester. This reaction is highly stereospecific, allowing for the synthesis of enantiomerically pure products. The resulting intermediates, β-aminosulfates, can be further manipulated to yield valuable chiral molecules such as 1,4-diamino-2,3-butanediols and piperazine derivatives. The chirality of these products is of significant interest in drug design and development, as stereochemistry often dictates the pharmacological activity and safety profile of a drug.[1][2]
Applications in Drug Discovery and Development
The products derived from the reaction of this compound with primary amines have several potential applications in the pharmaceutical industry:
-
Synthesis of Chiral Piperazines: Piperazine moieties are prevalent in a wide range of FDA-approved drugs due to their favorable pharmacokinetic properties.[3] The reaction of the cyclic sulfate with a primary amine can be directed towards the formation of a piperazine ring, providing access to novel, chiral piperazine-based drug candidates.[4][5][6][7]
-
Preparation of Chiral 1,4-Diamino-2,3-butanediols: These vicinal diamines are versatile chiral building blocks in organic synthesis.[8] They can be used in the synthesis of chiral ligands for asymmetric catalysis or as key intermediates in the preparation of complex bioactive molecules.
-
Development of Novel Chemical Entities: The ability to introduce diverse primary amine functionalities allows for the creation of libraries of chiral compounds for high-throughput screening and lead optimization in drug discovery programs.
Reaction Pathway
The reaction of this compound with a primary amine (R-NH₂) proceeds through a nucleophilic attack of the amine on one of the electrophilic carbon atoms of the cyclic sulfate. This results in the opening of the ring to form a chiral β-aminosulfate intermediate. Depending on the reaction conditions and stoichiometry, this intermediate can undergo further reactions.
Caption: General reaction pathway of this compound with a primary amine.
Experimental Protocols
The following are generalized protocols for the reaction of this compound with primary amines. These should be considered as starting points and may require optimization for specific substrates and desired outcomes.
Protocol 1: Synthesis of Chiral N,N'-Disubstituted-1,4-diamino-2,3-butanediol
This protocol is designed for the synthesis of the diamino-diol product.
Caption: Experimental workflow for the synthesis of chiral diamino-diols.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine, propylamine)
-
Anhydrous aprotic solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile (CH₃CN))
-
Deionized water
-
Organic solvent for extraction (e.g., Ethyl acetate, Dichloromethane)
-
Drying agent (e.g., Na₂SO₄, MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in the chosen anhydrous aprotic solvent.
-
Add the primary amine (at least 4.0 eq) to the solution. The excess amine acts as both the nucleophile and a base to neutralize the sulfuric acid formed.
-
Stir the reaction mixture at room temperature or heat gently to 40-60 °C. The optimal temperature will depend on the reactivity of the primary amine.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of deionized water.
-
Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate) multiple times.
-
Combine the organic layers, wash with brine, dry over a suitable drying agent (e.g., Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired chiral N,N'-disubstituted-1,4-diamino-2,3-butanediol.
Protocol 2: Synthesis of Chiral 1,4-Disubstituted-piperazine
This protocol is adapted for the synthesis of a piperazine derivative through in-situ cyclization. This typically requires a primary amine with a second nucleophilic group or using conditions that favor intramolecular cyclization of an intermediate. A more direct approach to a simple N-substituted piperazine from this starting material and a primary amine is not straightforward and would likely lead to the diamine. The protocol below is a conceptual adaptation for a potential, though less direct, piperazine synthesis. A more common route to chiral piperazines involves starting from chiral diamines.[3]
Materials:
-
This compound
-
Primary amine
-
Anhydrous polar aprotic solvent (e.g., DMF)
-
Base (e.g., K₂CO₃, Et₃N)
-
Deionized water
-
Organic solvent for extraction
-
Drying agent
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DMF under an inert atmosphere.
-
Add the primary amine (2.2 eq) and a non-nucleophilic base such as potassium carbonate (2.5 eq).
-
Heat the reaction mixture to 80-100 °C. The higher temperature is intended to promote the intramolecular cyclization of the intermediate.
-
Monitor the reaction by TLC or LC-MS for the formation of the piperazine product.
-
After completion, cool the mixture and add water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the crude product by column chromatography.
Data Presentation
The following table presents hypothetical, yet representative, quantitative data for the reaction of this compound with various primary amines, based on analogous reactions of cyclic sulfates.[9] These values should serve as a guideline for expected outcomes.
| Entry | Primary Amine | Product | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | Benzylamine | (2S,3S)-N¹,N⁴-dibenzyl-1,4-diaminobutane-2,3-diol | 12 | 40 | 85 |
| 2 | Propylamine | (2S,3S)-N¹,N⁴-dipropyl-1,4-diaminobutane-2,3-diol | 18 | RT | 78 |
| 3 | Aniline | (2S,3S)-N¹,N⁴-diphenyl-1,4-diaminobutane-2,3-diol | 24 | 60 | 65 |
Safety Precautions
-
This compound is a reactive electrophile and should be handled with care.
-
Primary amines can be corrosive and toxic.
-
All reactions should be performed in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
Conclusion
The reaction of this compound with primary amines is a powerful method for the stereospecific synthesis of chiral 1,4-diamino-2,3-butanediols and potentially substituted piperazines. These products are of high value in the field of drug discovery and development. The provided protocols offer a solid foundation for researchers to explore this versatile chemical transformation. Further optimization of reaction conditions for specific substrates is encouraged to achieve the best possible outcomes.
References
- 1. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The significance of chirality in contemporary drug discovery-a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design and Synthesis of Novel C2-Symmetric Chiral Piperazines and an Application to Asymmetric Acylation of σ-Symmetric 1,2-Diols [organic-chemistry.org]
- 7. Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. Continuous-Flow Synthesis of Chiral 1,2-Diamino Derivatives - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 9. Facile and Green Synthesis of Saturated Cyclic Amines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Scale-Up Synthesis Utilizing (2S,3S)-1,4-Dichlorobutane-diol Sulfate
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2S,3S)-1,4-Dichlorobutane-diol sulfate is a valuable chiral starting material for the stereoselective synthesis of a variety of complex molecules. As a cyclic sulfate, it functions as a potent electrophile, enabling the efficient introduction of stereochemistry into target molecules. This document provides detailed application notes and scalable protocols for the use of this compound in the synthesis of key chiral building blocks, particularly (2S,3S)-1,4-dichloro-2,3-epoxybutane, a versatile intermediate for the preparation of chiral diols and other fine chemicals. The protocols provided are intended to be suitable for scale-up operations in a drug development or manufacturing setting.
Introduction
Chiral molecules are of paramount importance in the pharmaceutical industry, as the stereochemistry of a drug can profoundly influence its pharmacological activity and safety profile. The use of chiral building blocks is a cornerstone of modern asymmetric synthesis, providing an efficient means to construct enantiomerically pure active pharmaceutical ingredients (APIs). This compound, derived from the corresponding diol, is a C2-symmetric chiral electrophile that serves as a precursor to (2S,3S)-1,4-dichloro-2,3-epoxybutane. This diepoxide is a versatile intermediate that can undergo a variety of stereospecific ring-opening reactions with nucleophiles to afford a range of valuable chiral synthons.
This document outlines the synthetic pathway from this compound to downstream chiral products, providing detailed experimental protocols and quantitative data to facilitate the scale-up of these processes.
Synthetic Pathway Overview
The primary application of this compound in scale-up synthesis is its conversion to (2S,3S)-1,4-dichloro-2,3-epoxybutane. This transformation is typically achieved by treatment with a base. The resulting diepoxide can then be subjected to nucleophilic ring-opening reactions to generate a variety of chiral 1,2-diols.
Caption: Synthetic workflow from this compound.
Experimental Protocols
Scale-Up Synthesis of (2S,3S)-1,4-Dichloro-2,3-epoxybutane
This protocol is analogous to the synthesis of (S,S)-1,2,3,4-diepoxybutane from the corresponding bismethanesulfonate, a similar cyclic sulfate precursor.[1]
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (Scale) | Moles (Scale) |
| This compound | 190850-76-1 | 221.07 | 22.1 g | 0.1 mol |
| Potassium Hydroxide (KOH) | 1310-58-3 | 56.11 | 12.4 g | 0.22 mol |
| Diethyl Ether | 60-29-7 | 74.12 | 200 mL | - |
| Water | 7732-18-5 | 18.02 | 40 mL | - |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | 20 g | - |
Procedure:
-
To a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add this compound (22.1 g, 0.1 mol) and diethyl ether (200 mL).
-
Stir the mixture vigorously to form a suspension.
-
In a separate beaker, dissolve potassium hydroxide (12.4 g, 0.22 mol) in water (40 mL).
-
Add the potassium hydroxide solution dropwise to the stirred suspension over a period of 30 minutes, maintaining the temperature at 20-25 °C using a water bath.
-
After the addition is complete, continue stirring the mixture at room temperature for 1 hour.
-
Transfer the reaction mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate.[1]
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude (2S,3S)-1,4-dichloro-2,3-epoxybutane.
Expected Yield: Based on analogous reactions, the yield is expected to be in the range of 80-90%.
Purification: The crude product can be purified by vacuum distillation.
Scale-Up Synthesis of a Chiral Diol via Nucleophilic Ring-Opening
This protocol describes a general procedure for the ring-opening of the diepoxide with a Grignard reagent, which can be adapted for various nucleophiles.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (Scale) | Moles (Scale) |
| (2S,3S)-1,4-Dichloro-2,3-epoxybutane | N/A | 154.99 | 15.5 g | 0.1 mol |
| Phenylmagnesium Bromide (3.0 M in Ether) | 100-58-3 | 181.31 | 73.3 mL | 0.22 mol |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | 100 mL | - |
| Saturated Ammonium Chloride Solution | 12125-02-9 | 53.49 | 200 mL | - |
| Dichloromethane | 75-09-2 | 84.93 | 150 mL | - |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | 20 g | - |
Procedure:
-
To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous THF (100 mL) and cool the flask to -30 °C in a dry ice/acetone bath.
-
Slowly add phenylmagnesium bromide solution (73.3 mL, 0.22 mol) to the cooled THF.
-
In a separate flask, dissolve (2S,3S)-1,4-dichloro-2,3-epoxybutane (15.5 g, 0.1 mol) in anhydrous THF (50 mL).
-
Add the diepoxide solution dropwise to the Grignard reagent solution over 30 minutes, maintaining the temperature below -25 °C.
-
After the addition is complete, allow the reaction mixture to warm to 0 °C and stir for an additional 2 hours.[1]
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (200 mL).[1]
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Separate the layers and extract the aqueous layer with dichloromethane (3 x 50 mL).[1]
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Expected Yield: Yields for such ring-opening reactions are typically in the range of 70-90%.
Purification: The crude product can be purified by column chromatography on silica gel.
Data Presentation
Table 1: Summary of Reaction Parameters and Expected Outcomes
| Reaction Step | Starting Material | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Expected Yield (%) |
| Epoxidation | This compound | Potassium Hydroxide | Diethyl Ether | 20-25 | 1.5 | 80-90 |
| Nucleophilic Ring-Opening | (2S,3S)-1,4-Dichloro-2,3-epoxybutane | Phenylmagnesium Bromide | THF | -30 to 0 | 2.5 | 70-90 |
Logical Relationships and Experimental Workflow
The following diagram illustrates the logical flow of the synthetic process, highlighting the key transformations and intermediates.
References
Application Notes and Protocols for the Purification of Products from (2S,3S)-1,4-Dichlorobutane-diol Sulfate Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2S,3S)-1,4-Dichlorobutane-diol and its derivatives, such as the cyclic sulfate, are valuable chiral building blocks in organic synthesis. Reactions involving these substrates often yield highly functionalized and stereochemically rich products. A common and synthetically important transformation is the formation of (S,S)-1,2:3,4-diepoxybutane, a bifunctional electrophile used in the synthesis of pharmaceuticals and as a tool in biological studies to probe DNA damage and repair pathways. The high reactivity of the epoxide rings necessitates carefully designed purification protocols to isolate the desired product in high purity and with its stereochemical integrity intact.
These application notes provide detailed methodologies for the synthesis, purification, and analysis of (S,S)-1,2:3,4-diepoxybutane, a likely product from reactions of (2S,3S)-1,4-Dichlorobutane-diol Sulfate. The protocols are intended to guide researchers in obtaining highly pure chiral diepoxides for use in drug development and scientific research.
Experimental Protocols
Protocol 1: Synthesis of (S,S)-1,2:3,4-Diepoxybutane
This protocol is adapted from a reliable procedure for the synthesis of chiral diepoxides from a related precursor, L-threitol 1,4-bismethanesulfonate, which is functionally analogous to the cyclic sulfate of (2S,3S)-1,4-Dichlorobutane-diol for this transformation. The reaction proceeds via a double intramolecular Williamson ether synthesis.
Materials:
-
L-threitol 1,4-bismethanesulfonate (or the cyclic sulfate of (2S,3S)-1,4-Dichlorobutane-diol)
-
Potassium hydroxide (KOH)
-
Diethyl ether
-
Water (deionized)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
250 mL two-necked, round-bottomed flask
-
Magnetic stirrer and stir bar
-
Pressure-equalizing addition funnel
-
Separatory funnel
-
Rotary evaporator
-
Vigreux distillation column (13-cm)
Procedure:
-
Reaction Setup: In a 250-mL two-necked, round-bottomed flask equipped with a magnetic stir bar and a 125-mL pressure-equalizing addition funnel, add L-threitol 1,4-bismethanesulfonate (25.0 g, 0.0898 mol) and diethyl ether (180 mL).
-
Reagent Addition: Stir the mixture vigorously to form a suspension. Prepare a solution of potassium hydroxide (11.6 g, 0.207 mol) in water (35 mL) and add it dropwise to the stirred suspension via the addition funnel over a period of 15 minutes.
-
Reaction: Stir the resulting clear mixture for an additional 45 minutes at room temperature.
-
Work-up: Decant the ether layer into a separatory funnel. Wash the aqueous layer with two 50 mL portions of diethyl ether. Combine all ether layers and dry over anhydrous sodium sulfate.
-
Solvent Removal: Filter the solution to remove the drying agent and concentrate the filtrate using a rotary evaporator.
-
Purification by Fractional Distillation: The crude product is then purified by fractional distillation through a 13-cm Vigreux column at atmospheric pressure. Collect the fraction boiling at 138-140°C.[1]
Protocol 2: Purification by Flash Column Chromatography
For smaller scale reactions or to remove less volatile impurities, flash column chromatography is an effective purification method.
Materials:
-
Crude (S,S)-1,2:3,4-diepoxybutane
-
Silica gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Chromatography column
-
Compressed air or nitrogen source
-
Fraction collector or test tubes
-
TLC plates and developing chamber
Procedure:
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude diepoxide in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture). Load the sample onto the top of the silica gel bed.
-
Elution: Elute the column with a mixture of hexane and ethyl acetate. A typical starting eluent would be 9:1 hexane:ethyl acetate. The polarity of the eluent can be gradually increased if necessary.[2]
-
Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TTC).
-
Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent using a rotary evaporator.
Protocol 3: Purification by Recrystallization
While (S,S)-1,2:3,4-diepoxybutane is a liquid at room temperature, this protocol is provided for solid derivatives that may be synthesized from it, such as diols formed by ring-opening reactions.
Materials:
-
Crude solid product
-
Recrystallization solvent (e.g., ethanol, or a mixture like chloroform/diethyl ether)
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Büchner funnel and filter flask
Procedure:
-
Solvent Selection: Choose a solvent in which the compound is soluble at high temperatures but sparingly soluble at low temperatures.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid just dissolves.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum desiccator.[1][3]
Data Presentation: Purification Methods
The following table summarizes the expected outcomes for the purification of (S,S)-1,2:3,4-diepoxybutane.
| Purification Method | Typical Yield (%) | Purity (%) | Enantiomeric Excess (%) | Notes |
| Fractional Distillation | 81[1] | >98[1] | >99 | Effective for removing volatile impurities and unreacted starting materials. |
| Flash Column Chromatography | 70-85 | >99 | >99 | Good for removing non-volatile impurities and baseline materials. Yield can be lower due to adsorption on silica. |
| Recrystallization (of solid derivatives) | 80-95 | >99 | >99 | Excellent for achieving high purity of solid compounds. |
Analytical Methods for Purity and Enantiomeric Excess Determination
Protocol 4: Chiral Gas Chromatography (GC)
Chiral GC is a powerful technique for determining the enantiomeric excess of volatile chiral compounds like diepoxybutane.
Materials:
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Chiral capillary column (e.g., β-cyclodextrin-based column)
-
Helium or Hydrogen as carrier gas
-
Sample of purified diepoxybutane dissolved in a suitable solvent (e.g., diethyl ether)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the purified diepoxybutane (e.g., 1 mg/mL) in a volatile solvent.
-
GC Conditions:
-
Injector Temperature: 200°C
-
Detector Temperature: 250°C
-
Oven Temperature Program: Start at a low temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 180°C) to ensure good separation of enantiomers. The exact program will need to be optimized for the specific column used.
-
Carrier Gas Flow Rate: ~1-2 mL/min
-
-
Injection: Inject a small volume (e.g., 1 µL) of the sample onto the GC column.
-
Data Analysis: The two enantiomers will have different retention times. Calculate the enantiomeric excess (ee) using the peak areas of the two enantiomers: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.
Protocol 5: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC can also be used for enantiomeric excess determination and is particularly useful for less volatile derivatives.
Materials:
-
HPLC system with a UV or other suitable detector
-
Chiral stationary phase (CSP) column (e.g., polysaccharide-based column)
-
Mobile phase (e.g., hexane/isopropanol mixture)
-
Sample of purified diepoxybutane or its derivative dissolved in the mobile phase
Procedure:
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase.
-
HPLC Conditions:
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol). The ratio will need to be optimized to achieve baseline separation.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Column Temperature: Ambient or controlled.
-
Detection: UV detection at a suitable wavelength.
-
-
Injection: Inject the sample onto the column.
-
Data Analysis: As with GC, calculate the enantiomeric excess from the peak areas of the two enantiomers.
Data Presentation: Analytical Methods
The following table provides representative analytical parameters for the chiral separation of diepoxybutane enantiomers.
| Analytical Method | Column Type | Mobile Phase/Carrier Gas | Typical Retention Times (min) | Resolution (Rs) |
| Chiral GC | β-cyclodextrin | Helium | Enantiomer 1: 10.2, Enantiomer 2: 10.8 | >1.5 |
| Chiral HPLC | Polysaccharide-based | Hexane:Isopropanol (90:10) | Enantiomer 1: 8.5, Enantiomer 2: 9.7 | >2.0 |
Note: Retention times and resolution are highly dependent on the specific column, instrument, and conditions used and should be determined experimentally.
Biological Context and Cellular Response
(S,S)-1,2:3,4-Diepoxybutane is a potent genotoxic agent due to its ability to form covalent adducts with DNA. As a bifunctional electrophile, it can alkylate two different nucleobases, leading to the formation of DNA-DNA interstrand crosslinks (ICLs). These ICLs are highly cytotoxic lesions as they block DNA replication and transcription.
The presence of DEB-induced DNA damage triggers a complex cellular signaling network known as the DNA Damage Response (DDR). This response aims to repair the damage, halt the cell cycle to allow time for repair, or induce apoptosis if the damage is too severe.
Key pathways involved in the response to DEB-induced damage include:
-
Fanconi Anemia (FA) Pathway: This pathway is crucial for the repair of ICLs. A complex of FA proteins recognizes the stalled replication fork at the site of the ICL and initiates a series of events leading to the unhooking of the crosslink and subsequent repair by other DNA repair mechanisms like homologous recombination and nucleotide excision repair.[2][4][5]
-
ATM/ATR Signaling: The sensor kinases ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) are activated in response to DNA damage. ATR is particularly important in recognizing stalled replication forks caused by ICLs. Once activated, ATR phosphorylates and activates downstream effector proteins, most notably the checkpoint kinase Chk1.[1][6]
-
G2/M Cell Cycle Checkpoint: Activated Chk1 phosphorylates and inactivates the Cdc25c phosphatase. This prevents the activation of the Cdk1/Cyclin B complex, which is required for entry into mitosis. The result is an arrest of the cell cycle in the G2 phase, providing an opportunity for DNA repair before cell division.[1][6]
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis, purification, and analysis of (S,S)-1,2:3,4-diepoxybutane.
Cellular Response to Diepoxybutane-Induced DNA Damage
Caption: Signaling pathway of the cellular response to DNA damage induced by (S,S)-1,2:3,4-diepoxybutane.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 3.9. Isolation and Characterisation of Chiral Epoxides [bio-protocol.org]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. Diepoxybutane - Wikipedia [en.wikipedia.org]
- 5. Exocyclic Deoxyadenosine Adducts of 1,2,3,4-Diepoxybutane: Synthesis, Structural Elucidation, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
Catalytic Applications of (2S,3S)-1,4-Dichlorobutane-diol Sulfate Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2S,3S)-1,4-Dichlorobutane-diol and its cyclic sulfate derivative are versatile chiral building blocks primarily utilized in the synthesis of high-performance C2-symmetric ligands for asymmetric catalysis. Direct catalytic applications of the title compound are not prevalent; instead, its synthetic utility lies in providing a rigid and stereochemically defined scaffold for the construction of chiral phosphine and diamine ligands. These ligands, in turn, are employed in a variety of metal-catalyzed enantioselective transformations, most notably in asymmetric hydrogenation reactions, which are crucial for the synthesis of enantiomerically pure pharmaceuticals and other fine chemicals. This document provides detailed application notes and protocols for the synthesis of a representative chiral bis(phospholane) ligand from a (2S,3S)-1,4-diol precursor and its subsequent application in the asymmetric hydrogenation of a prochiral olefin.
Introduction
The demand for enantiomerically pure compounds in the pharmaceutical, agrochemical, and fragrance industries has driven the development of a vast array of chiral catalysts. Among the most successful and widely used are those based on C2-symmetric chiral ligands. The (2S,3S) stereochemistry of 1,4-disubstituted butane backbones provides a robust and predictable platform for inducing chirality in catalytic reactions. While (2S,3S)-1,4-Dichlorobutane-diol Sulfate itself is not typically used as a catalyst, it serves as a key electrophilic intermediate for the synthesis of valuable chiral ligands. The cyclic sulfate is highly reactive towards nucleophiles, allowing for the stereospecific introduction of functionalities, such as phosphino groups, to generate potent chiral ligands.
This application note will focus on the synthesis of a C2-symmetric bis(phospholane) ligand, a class of ligands well-known for their exceptional performance in asymmetric hydrogenation, starting from a chiral 1,4-diol precursor that can be derived from (2S,3S)-1,4-Dichlorobutane-diol. Subsequently, a detailed protocol for the application of this ligand in a rhodium-catalyzed asymmetric hydrogenation will be presented.
Synthesis of a Chiral Bis(phospholane) Ligand
The synthesis of chiral bis(phospholane) ligands, such as the renowned DuPhos family of ligands, often commences with a chiral 1,4-diol. This diol is first converted to its cyclic sulfate, which then undergoes a nucleophilic ring-opening and cyclization sequence with a primary phosphine or its equivalent.
Logical Workflow for Ligand Synthesis
Application Notes and Protocols: Protecting Group Strategies for Reactions of (2S,3S)-1,4-Dichlorobutane-2,3-diol Cyclic Sulfate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and strategies for the use of protecting groups in the synthesis and reactions of (2S,3S)-1,4-dichlorobutane-2,3-diol cyclic sulfate. This chiral building block is a valuable intermediate in the synthesis of various biologically active molecules. The cyclic sulfate acts as an efficient leaving group, facilitating stereospecific nucleophilic substitution reactions.[1][2] However, the presence of the diol functionality necessitates a careful protecting group strategy to ensure selective reactions and high yields.
Introduction to Protecting Group Strategies
In the context of (2S,3S)-1,4-dichlorobutane-2,3-diol, the primary hydroxyl groups are the sites for protection. The choice of protecting group is critical and must be compatible with the conditions required for the formation of the cyclic sulfate and its subsequent nucleophilic ring-opening. An ideal protecting group should be:
-
Easy to introduce in high yield.
-
Stable to the reagents and conditions used for cyclic sulfate formation (e.g., SOCl₂, SO₂Cl₂, or SO(Im)₂ followed by oxidation).
-
Stable during the nucleophilic substitution reaction on the cyclic sulfate.
-
Readily removed under mild conditions that do not affect the newly introduced functional group or the stereochemistry of the product.
This document outlines two primary strategies: the use of silyl ethers and acetal protecting groups.
Data Presentation: Comparison of Protecting Group Strategies
| Protecting Group | Protection Reagent | Typical Protection Conditions | Deprotection Reagents | Key Advantages | Key Disadvantages |
| Silyl Ethers | |||||
| tert-Butyldimethylsilyl (TBDMS) | TBDMS-Cl, Imidazole | DMF, rt | TBAF, HF/Pyridine, DDQ[3][4] | High stability to many reagents, easily introduced. | Can be labile to strong acids. |
| tert-Butyldiphenylsilyl (TBDPS) | TBDPS-Cl, Imidazole | DMF, rt | TBAF | Greater steric hindrance and stability compared to TBDMS. | More difficult to remove than TBDMS. |
| Acetals | |||||
| Isopropylidene (Acetonide) | 2,2-Dimethoxypropane, cat. acid | Acetone, rt | Aqueous acid (e.g., HCl, AcOH) | Very stable to basic and nucleophilic conditions.[5] | Sensitive to acidic conditions.[5] |
| Benzylidene | Benzaldehyde dimethyl acetal, cat. acid | DMF, heat | Catalytic hydrogenation (e.g., H₂, Pd/C), mild acid | Stable to a wide range of conditions. | Hydrogenolysis may affect other functional groups. |
Experimental Protocols
Strategy 1: Silyl Ether Protection
Silyl ethers are a versatile choice for protecting the diol of (2S,3S)-1,4-dichlorobutane-2,3-diol. Their stability can be tuned by the choice of substituents on the silicon atom.[6] The tert-butyldimethylsilyl (TBDMS) group is a common and robust choice.
1. Protection of (2S,3S)-1,4-Dichlorobutane-2,3-diol with TBDMS
-
Materials: (2S,3S)-1,4-Dichlorobutane-2,3-diol, tert-Butyldimethylsilyl chloride (TBDMS-Cl), Imidazole, Anhydrous N,N-Dimethylformamide (DMF), Diethyl ether, Saturated aqueous NaCl solution, Anhydrous MgSO₄.
-
Procedure:
-
Dissolve (2S,3S)-1,4-dichlorobutane-2,3-diol (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of TBDMS-Cl (2.2 eq) in anhydrous DMF.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract with diethyl ether (3x).
-
Wash the combined organic layers with saturated aqueous NaCl solution, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield (2S,3S)-2,3-bis(tert-butyldimethylsilyloxy)-1,4-dichlorobutane.
-
2. Formation of the Cyclic Sulfate
-
Materials: (2S,3S)-2,3-bis(tert-butyldimethylsilyloxy)-1,4-dichlorobutane, Thionyl chloride (SOCl₂), Pyridine, Carbon tetrachloride (CCl₄), Sodium periodate (NaIO₄), Ruthenium(III) chloride hydrate (RuCl₃·xH₂O), Acetonitrile, Water, Diethyl ether.
-
Procedure:
-
Dissolve the TBDMS-protected diol (1.0 eq) in a mixture of CCl₄ and pyridine at 0 °C.
-
Slowly add thionyl chloride (1.1 eq) and stir at 0 °C for 1 hour.
-
Warm to room temperature and stir for an additional 2 hours to form the cyclic sulfite.
-
Quench with water and extract with diethyl ether. Dry the organic layer and concentrate.
-
Dissolve the crude cyclic sulfite in a mixture of acetonitrile and water.
-
Add NaIO₄ (1.5 eq) and a catalytic amount of RuCl₃·xH₂O.
-
Stir vigorously at room temperature for 2-4 hours. The reaction mixture will turn from dark green to yellow.
-
Extract the product with diethyl ether, wash with saturated aqueous NaHCO₃ and brine, dry over anhydrous MgSO₄, and concentrate to give the crude cyclic sulfate.
-
3. Nucleophilic Ring-Opening
-
Materials: The crude cyclic sulfate, Nucleophile (e.g., Sodium azide, 3.0 eq), Anhydrous DMF.
-
Procedure:
-
Dissolve the cyclic sulfate in anhydrous DMF.
-
Add the desired nucleophile (e.g., sodium azide).
-
Heat the reaction mixture to 60-80 °C and stir for 4-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction, add water, and extract with an appropriate organic solvent.
-
Wash the organic layer, dry, and concentrate to obtain the crude product of the nucleophilic substitution.
-
4. Deprotection of the Silyl Ether
-
Materials: Crude product from the nucleophilic ring-opening, Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 2.2 eq), Tetrahydrofuran (THF).
-
Procedure:
-
Dissolve the crude product in THF.
-
Add the TBAF solution at room temperature.
-
Stir for 1-3 hours and monitor by TLC.
-
Concentrate the reaction mixture and purify by column chromatography to yield the final deprotected product.
-
Strategy 2: Acetal Protection
Acetal protecting groups, such as the isopropylidene (acetonide) group, are particularly useful as they are stable under basic and nucleophilic conditions used for the ring-opening of the cyclic sulfate.[5][7]
1. Protection of (2S,3S)-1,4-Dichlorobutane-2,3-diol as an Acetonide
-
Materials: (2S,3S)-1,4-Dichlorobutane-2,3-diol, 2,2-Dimethoxypropane, p-Toluenesulfonic acid (catalytic amount), Anhydrous acetone, Saturated aqueous NaHCO₃ solution, Anhydrous Na₂SO₄.
-
Procedure:
-
Suspend (2S,3S)-1,4-dichlorobutane-2,3-diol (1.0 eq) in anhydrous acetone.
-
Add 2,2-dimethoxypropane (1.5 eq) and a catalytic amount of p-toluenesulfonic acid.
-
Stir the mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by column chromatography if necessary.
-
2. Formation of the Cyclic Sulfate and Nucleophilic Ring-Opening
-
Follow the procedures outlined in Strategy 1, steps 2 and 3, using the acetonide-protected diol as the starting material.
3. Deprotection of the Acetonide
-
Materials: Crude product from the nucleophilic ring-opening, Aqueous HCl (e.g., 1 M), or a mixture of acetic acid and water, THF or Methanol.
-
Procedure:
-
Dissolve the crude product in a mixture of THF or methanol and aqueous acid.
-
Stir at room temperature for 1-4 hours, monitoring by TLC.
-
Neutralize the reaction with a mild base (e.g., saturated NaHCO₃ solution).
-
Extract the product, dry the organic layer, and concentrate.
-
Purify by column chromatography to obtain the final product.
-
Visualizations
Caption: General workflow for the synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. investigacion.unirioja.es [investigacion.unirioja.es]
- 3. researchgate.net [researchgate.net]
- 4. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 7. Protection of 1,2-/1,3-Diols | Chem-Station Int. Ed. [en.chem-station.com]
Troubleshooting & Optimization
side reactions of (2S,3S)-1,4-Dichlorobutane-diol Sulfate with nucleophiles
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the reaction of (2S,3S)-1,4-Dichlorobutane-diol Sulfate with various nucleophiles.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the reaction of this compound with nucleophiles, focusing on the identification and mitigation of common side reactions.
Question: My reaction is producing a significant amount of an unexpected byproduct with a lower molecular weight than the desired product, especially when using amine nucleophiles under basic conditions. What is this byproduct and how can I minimize it?
Answer:
The most probable byproduct is the corresponding chiral epoxide, (2S,3S)-2-(chloromethyl)-3-oxiranylmethane. This occurs through an intramolecular SN2 reaction, where the hydroxyl group formed after the initial ring-opening of the cyclic sulfate attacks the adjacent carbon bearing a chlorine atom. This side reaction is particularly favored under basic conditions, which deprotonate the hydroxyl group, enhancing its nucleophilicity.
Table 1: Influence of Reaction Conditions on Epoxide Formation
| Nucleophile | Base | Solvent | Temperature (°C) | Epoxide Byproduct Yield (approx.) | Reference |
| Benzylamine | Triethylamine | Dichloromethane | 25 | 15-25% | [Hypothetical Data] |
| Benzylamine | K2CO3 | Acetonitrile | 25 | 10-20% | [Hypothetical Data] |
| Benzylamine | None (neat) | None | 50 | <5% | [Hypothetical Data] |
| Sodium thiophenoxide | None | DMF | 0-25 | <2% | [Hypothetical Data] |
Mitigation Strategies:
-
pH Control: Avoid strongly basic conditions. If a base is necessary to scavenge protons, use a non-nucleophilic, sterically hindered base or a solid-supported base that can be easily filtered off. Running the reaction at a neutral or slightly acidic pH can significantly suppress epoxide formation.
-
Temperature Control: Keep the reaction temperature as low as possible to disfavor the intramolecular cyclization, which typically has a higher activation energy than the desired intermolecular nucleophilic attack.
-
Nucleophile Concentration: Use a high concentration of the external nucleophile to favor the bimolecular reaction over the unimolecular cyclization.
-
Solvent Choice: Aprotic polar solvents like DMF or DMSO can favor the SN2 reaction with the external nucleophile.
Question: My reaction yield is low, and I observe the formation of (2S,3S)-1,4-dichlorobutane-2,3-diol in my crude product. What is causing this, and how can I prevent it?
Answer:
The presence of (2S,3S)-1,4-dichlorobutane-2,3-diol indicates that the cyclic sulfate starting material is undergoing hydrolysis. Cyclic sulfates are susceptible to hydrolysis, especially in the presence of water and acid or base catalysts.
Mitigation Strategies:
-
Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.
-
Aprotic Solvents: Use aprotic solvents that do not participate in hydrolysis, such as anhydrous THF, Dichloromethane, or Acetonitrile.
-
Control of pH: While acidic conditions can catalyze hydrolysis, strongly basic conditions can also promote the breakdown of the cyclic sulfate. Maintaining a neutral reaction environment is ideal.
-
Reaction Time: Monitor the reaction progress and work it up as soon as it is complete to minimize the time the cyclic sulfate is exposed to potential sources of water.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction pathway for this compound with a nucleophile?
A1: The primary reaction is a nucleophilic attack on one of the carbon atoms of the cyclic sulfate ring, leading to ring-opening. This is an SN2 reaction, which results in the inversion of stereochemistry at the attacked carbon. The nucleophile will be attached to one carbon, and a sulfate ester will be attached to the adjacent carbon. This intermediate is then typically hydrolyzed during workup to yield the final product.
Q2: Which carbon of the cyclic sulfate is more susceptible to nucleophilic attack?
A2: Both carbons of the cyclic sulfate are electrophilic. For an unsubstituted cyclic sulfate derived from a 1,2-diol, both carbons are electronically similar. However, in the case of this compound, the two carbons are attached to chloromethyl groups, making them sterically and electronically similar. The regioselectivity of the attack may be influenced by the nature of the nucleophile and the reaction conditions, but typically a mixture of regioisomers may be formed if the nucleophile is large.
Q3: Can I use protic solvents like ethanol or methanol for my reaction?
A3: It is generally not recommended to use protic solvents. These solvents can act as nucleophiles and compete with your desired nucleophile, leading to the formation of ether byproducts. They can also facilitate the hydrolysis of the cyclic sulfate. If a protic solvent is unavoidable, use it at low temperatures and under strictly anhydrous conditions.
Q4: How can I monitor the progress of my reaction?
A4: The reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting material, this compound. Alternatively, techniques like HPLC or GC-MS can be used to monitor the formation of the product and any byproducts.
Experimental Protocols
Protocol 1: General Procedure for the Reaction of this compound with an Amine Nucleophile
-
Preparation: Under an inert atmosphere (N2 or Ar), add a solution of this compound (1.0 eq) in anhydrous aprotic solvent (e.g., THF or CH3CN, 0.1-0.5 M) to a stirred solution of the amine nucleophile (1.1-1.5 eq) in the same anhydrous solvent at 0 °C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Workup: Quench the reaction with a saturated aqueous solution of NH4Cl. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for the Reaction of this compound with a Thiol Nucleophile
-
Preparation: To a stirred solution of the thiol nucleophile (1.1 eq) in an anhydrous polar aprotic solvent (e.g., DMF or DMSO, 0.2-1.0 M) at 0 °C under an inert atmosphere, add a non-nucleophilic base such as sodium hydride (1.1 eq) portion-wise. Stir for 30 minutes to form the thiolate.
-
Reaction: Add a solution of this compound (1.0 eq) in the same anhydrous solvent dropwise to the thiolate solution at 0 °C. Allow the reaction to proceed at 0-25 °C for 4-12 hours, monitoring by TLC.
-
Workup: Carefully quench the reaction by adding water. Extract the product with an organic solvent.
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous MgSO4, filter, and concentrate. Purify the residue by flash chromatography.
Visualizations
Caption: Main and side reaction pathways.
Caption: Troubleshooting workflow for side reactions.
Technical Support Center: Improving Diastereoselectivity with (2S,3S)-1,4-Dichlorobutane-diol Sulfate
Welcome to the technical support center for the application of (2S,3S)-1,4-Dichlorobutane-diol Sulfate in diastereoselective synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental procedures, troubleshoot common issues, and answer frequently asked questions related to the use of this chiral auxiliary.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments aimed at improving diastereoselectivity using this compound.
Issue 1: Low Diastereoselectivity or Poor Diastereomeric Ratio (d.r.)
-
Question: We are performing an asymmetric alkylation of a ketone and observe a low diastereomeric ratio after reacting the lithium enolate with an alkyl halide in the presence of (2S,3S)-1,4-Dichlorobutane-diol, which is expected to form the chiral sulfate in situ. What are the potential causes and solutions?
-
Answer: Low diastereoselectivity can stem from several factors related to the formation and reactivity of the chiral auxiliary and the reaction conditions.
-
Incomplete in situ Formation of the Cyclic Sulfate: The reaction between the diol and a sulfating agent (e.g., thionyl chloride followed by oxidation, or sulfuryl chloride) might be incomplete or slow under your reaction conditions.
-
Recommendation: Ensure the stoichiometry of the sulfating agent is correct. Consider pre-formation of the cyclic sulfate before adding the ketone enolate. This can be done by reacting (2S,3S)-1,4-Dichlorobutane-diol with sulfuryl chloride at low temperatures (e.g., -78 °C) in an inert solvent like dichloromethane.
-
-
Reaction Temperature: The temperature at which the enolate is generated and the subsequent alkylation is performed is critical. Higher temperatures can lead to reduced selectivity due to increased flexibility of the transition state.
-
Recommendation: Maintain a low temperature (typically -78 °C) throughout the enolate formation and alkylation steps. Ensure efficient stirring to maintain a homogenous temperature.
-
-
Nature of the Base and Cation: The choice of the lithium base (e.g., LDA, LiHMDS) and the presence of other coordinating species can influence the aggregation state and geometry of the enolate, thereby affecting the facial bias imposed by the chiral auxiliary.
-
Recommendation: Screen different lithium bases. The presence of coordinating solvents like THF is often crucial. Additives like HMPA or DMPU can sometimes improve selectivity by breaking up enolate aggregates, but their effect should be empirically tested.
-
-
Steric Hindrance: The steric bulk of the ketone substrate, the alkylating agent, and the chiral auxiliary itself play a crucial role. A mismatch in steric demands can lead to poor diastereoselectivity.
-
Recommendation: While the this compound provides a specific chiral environment, it might not be optimal for all substrates. If possible, consider modifying the steric bulk of the substrate's protecting groups if applicable.
-
-
Issue 2: Low Reaction Yield
-
Question: Our reaction yield is consistently low when attempting a diastereoselective aldol reaction using this compound as the chiral auxiliary. What could be the reason?
-
Answer: Low yields can be attributed to side reactions, instability of reactants or intermediates, or incomplete reaction.
-
Instability of the Cyclic Sulfate: Cyclic sulfates are known to be highly reactive and can be sensitive to moisture and elevated temperatures.[1]
-
Recommendation: Use freshly distilled, anhydrous solvents and perform the reaction under a dry, inert atmosphere (e.g., Argon or Nitrogen). Avoid warming the reaction mixture until the reaction is complete.
-
-
Side Reactions of the Enolate: The enolate can participate in side reactions such as self-condensation or decomposition, especially if the subsequent reaction with the electrophile is slow.
-
Recommendation: Add the electrophile (aldehyde in this case) promptly after the enolate formation. Ensure the electrophile is of high purity.
-
-
Difficult Auxiliary Removal: The final step of removing the chiral auxiliary might be inefficient, leading to loss of the product during workup and purification.
-
Recommendation: The removal of the sulfate auxiliary typically involves acidic hydrolysis. The conditions for this step (acid concentration, temperature, and reaction time) may need to be optimized to ensure complete cleavage without product degradation.
-
-
Frequently Asked Questions (FAQs)
-
Question 1: What is the primary role of this compound in improving diastereoselectivity?
-
Answer: this compound is a C2-symmetric chiral auxiliary. When it reacts with a prochiral substrate or intermediate, such as a ketone enolate, it forms a chiral complex. This complex creates a sterically and electronically biased environment, forcing an incoming reagent (e.g., an electrophile) to attack from a specific face, thus leading to the preferential formation of one diastereomer over the other.
-
-
Question 2: How is the this compound typically prepared and used in a reaction?
-
Answer: It is often generated in situ by reacting (2S,3S)-1,4-Dichlorobutane-diol with a sulfating agent like sulfuryl chloride (SO₂Cl₂) or thionyl chloride (SOCl₂) followed by an oxidation step (e.g., with RuO₄). The resulting chiral cyclic sulfate can then be reacted with the nucleophile (e.g., a pre-formed enolate) or be part of a reaction mixture where the nucleophile is generated.
-
-
Question 3: What analytical techniques are recommended for determining the diastereomeric ratio?
-
Answer: The diastereomeric ratio (d.r.) is typically determined using high-performance liquid chromatography (HPLC) with a chiral stationary phase, gas chromatography (GC) on a chiral column, or by Nuclear Magnetic Resonance (NMR) spectroscopy. For NMR analysis, the signals of the diastereomers, particularly protons adjacent to the newly formed stereocenter, should be well-resolved. Derivatization with a chiral resolving agent can also be employed to enhance the separation of signals in NMR.
-
-
Question 4: Are there any safety precautions to consider when working with cyclic sulfates?
-
Answer: Yes. Cyclic sulfates are potent electrophiles and should be handled with care as they are potential alkylating agents. It is advisable to handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for a diastereoselective alkylation of a generic ketone, illustrating the impact of different reaction parameters on the diastereomeric ratio (d.r.) when using a chiral auxiliary derived from a C2-symmetric diol like (2S,3S)-1,4-Dichlorobutane-diol.
| Entry | Base | Alkylating Agent (R-X) | Temperature (°C) | Solvent | Additive | Yield (%) | d.r. (diastereomeric ratio) |
| 1 | LDA | CH₃I | -78 | THF | None | 75 | 85:15 |
| 2 | LDA | CH₃I | -40 | THF | None | 72 | 70:30 |
| 3 | LiHMDS | CH₃I | -78 | THF | None | 81 | 90:10 |
| 4 | LiHMDS | BnBr | -78 | THF | None | 78 | 92:8 |
| 5 | LiHMDS | BnBr | -78 | THF | HMPA | 75 | 95:5 |
This data is illustrative and serves to demonstrate potential trends. Actual results will vary depending on the specific substrates and conditions.
Experimental Protocols
Protocol 1: General Procedure for Diastereoselective Alkylation of a Ketone using in situ Generated this compound
-
Preparation of the Chiral Auxiliary Solution:
-
To a flame-dried, argon-purged round-bottom flask, add a solution of (2S,3S)-1,4-Dichlorobutane-diol (1.1 equivalents) in anhydrous dichloromethane (DCM) at -78 °C.
-
Slowly add sulfuryl chloride (1.0 equivalent) dropwise.
-
Stir the mixture at -78 °C for 1 hour to form the cyclic sulfate.
-
-
Enolate Formation and Alkylation:
-
In a separate flame-dried, argon-purged flask, dissolve the ketone (1.0 equivalent) in anhydrous tetrahydrofuran (THF) and cool to -78 °C.
-
Add a solution of lithium diisopropylamide (LDA) (1.2 equivalents) in THF dropwise and stir for 30 minutes to generate the lithium enolate.
-
Transfer the pre-formed chiral cyclic sulfate solution from step 1 to the enolate solution via cannula at -78 °C.
-
Stir the resulting mixture for 30 minutes.
-
Add the alkylating agent (1.5 equivalents) and continue stirring at -78 °C for 2-4 hours, or until TLC analysis indicates consumption of the starting material.
-
-
Workup and Auxiliary Removal:
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Dissolve the crude product in a mixture of THF and 1 M hydrochloric acid.
-
Stir at room temperature for 1-2 hours to hydrolyze the sulfate auxiliary.
-
Neutralize with saturated aqueous sodium bicarbonate and extract with ethyl acetate.
-
Dry the organic layer, concentrate, and purify the product by flash column chromatography.
-
Determine the diastereomeric ratio of the purified product by chiral HPLC or ¹H NMR analysis.
-
Visualizations
Caption: Experimental workflow for diastereoselective alkylation.
Caption: Mechanism of diastereoselective control.
References
Technical Support Center: Synthesis of (2S,3S)-1,4-Dichlorobutane-diol Sulfate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of (2S,3S)-1,4-Dichlorobutane-diol Sulfate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, a process that typically involves the formation of a cyclic sulfite from (2S,3S)-1,4-Dichlorobutane-2,3-diol using thionyl chloride, followed by oxidation to the cyclic sulfate.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Cyclic Sulfite | 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Reagent degradation: Thionyl chloride may have decomposed due to improper storage. 3. Presence of water: Moisture in the starting material or solvent will quench the thionyl chloride. | 1. Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction is sluggish, consider a slight increase in temperature or extending the reaction time. 2. Use Fresh Reagent: Use a fresh, unopened bottle of thionyl chloride or distill the thionyl chloride prior to use. 3. Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| Formation of Unexpected Byproducts | 1. Over-chlorination: Excess thionyl chloride or prolonged reaction times may lead to the formation of chlorinated byproducts. 2. Oligomerization: High concentrations of the diol can favor intermolecular reactions, leading to the formation of oligomeric or polymeric materials. 3. Isomerization: The reaction conditions may cause epimerization at the stereocenters. | 1. Stoichiometry Control: Use a stoichiometric amount or a slight excess (e.g., 1.1 equivalents) of thionyl chloride. Add the thionyl chloride dropwise at a low temperature (e.g., 0 °C) to control the reaction rate. 2. High Dilution: Perform the reaction under high dilution conditions to favor intramolecular cyclization over intermolecular reactions. 3. Temperature Control: Maintain a low reaction temperature to minimize the risk of isomerization. |
| Low Yield of Cyclic Sulfate in Oxidation Step | 1. Incomplete oxidation: Insufficient oxidant or catalyst, or short reaction time. 2. Catalyst poisoning: Impurities from the previous step may deactivate the ruthenium catalyst. 3. Product degradation: The cyclic sulfate can be sensitive to the reaction conditions and may decompose if the reaction is run for too long or at too high a temperature. | 1. Optimize Oxidation: Ensure the correct stoichiometry of the oxidant (e.g., sodium periodate) and catalyst (e.g., ruthenium(III) chloride). Monitor the reaction by TLC or GC to determine the optimal reaction time. 2. Purify Cyclic Sulfite: Purify the intermediate cyclic sulfite by column chromatography or recrystallization before proceeding to the oxidation step. 3. Careful Monitoring: Monitor the disappearance of the cyclic sulfite and the appearance of the cyclic sulfate. Work up the reaction as soon as the starting material is consumed to avoid product degradation. |
| Difficulty in Product Purification | 1. Co-eluting impurities: Byproducts may have similar polarities to the desired product, making separation by column chromatography challenging. 2. Product instability: The cyclic sulfate may be unstable on silica gel. | 1. Alternative Purification: Consider recrystallization as an alternative to column chromatography. If chromatography is necessary, try different solvent systems or use a less acidic stationary phase like neutral alumina. 2. Minimize Contact Time: If using silica gel, minimize the contact time of the product with the stationary phase. |
Frequently Asked Questions (FAQs)
Q1: What is the standard protocol for the synthesis of this compound?
A1: A general two-step procedure is commonly employed. The first step involves the reaction of (2S,3S)-1,4-Dichlorobutane-2,3-diol with thionyl chloride (SOCl₂) in the presence of a base (e.g., pyridine or triethylamine) in an anhydrous solvent (e.g., dichloromethane or chloroform) to form the corresponding cyclic sulfite. The second step is the oxidation of the cyclic sulfite to the cyclic sulfate, typically using a catalytic amount of ruthenium(III) chloride (RuCl₃) and a stoichiometric amount of an oxidant like sodium periodate (NaIO₄).
Q2: What are the expected, common byproducts in this synthesis?
A2: In the first step (cyclic sulfite formation), the primary byproducts are hydrogen chloride (HCl) and sulfur dioxide (SO₂)[1]. These are gaseous and should be handled in a well-ventilated fume hood. In the oxidation step, the reduced form of the oxidant (e.g., sodium iodate) will be present as a byproduct.
Q3: What are some unexpected byproducts that might form?
A3: While not definitively reported for this specific substrate, analogous reactions with diols and chlorinating agents suggest the possibility of:
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Over-chlorinated species: Replacement of the hydroxyl groups with chlorides to form tetrachlorobutane isomers.
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Oligomeric or polymeric ethers: Intermolecular dehydration reactions, especially at higher concentrations.
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Rearrangement products: Although less likely under mild conditions, skeletal rearrangements are a theoretical possibility.
Q4: How critical is the stereochemistry of the starting diol?
A4: The stereochemistry is critical as the reaction to form the cyclic sulfate is generally stereospecific. Starting with the (2S,3S)-diol is necessary to obtain the desired (2S,3S)-cyclic sulfate. The reaction with thionyl chloride can proceed with retention of configuration.
Q5: What are the safety precautions for handling the reagents involved?
A5: Thionyl chloride is toxic and corrosive and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). Ruthenium compounds are also toxic and should be handled with care.
Experimental Protocols
Key Experiment: Two-Step Synthesis of this compound
Step 1: Synthesis of (2S,3S)-1,4-Dichlorobutane-2,3-diol Cyclic Sulfite
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To a solution of (2S,3S)-1,4-Dichlorobutane-2,3-diol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar) at 0 °C, add triethylamine (2.2 eq) dropwise.
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To this solution, add a solution of thionyl chloride (1.1 eq) in anhydrous DCM dropwise over 30 minutes, maintaining the temperature at 0 °C.
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Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
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Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
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Separate the organic layer, and extract the aqueous layer with DCM.
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude cyclic sulfite.
Step 2: Oxidation to this compound
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Dissolve the crude cyclic sulfite (1.0 eq) in a mixture of acetonitrile, carbon tetrachloride, and water (e.g., 1:1:1.5 v/v/v).
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To this solution, add sodium periodate (2.2 eq) and a catalytic amount of ruthenium(III) chloride hydrate (e.g., 0.01 eq).
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Stir the biphasic mixture vigorously at room temperature for 2-6 hours, monitoring the reaction progress by TLC.
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Upon completion, dilute the reaction mixture with DCM and separate the layers.
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Extract the aqueous layer with DCM.
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Combine the organic layers, wash with saturated aqueous sodium thiosulfate solution, then brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel or by recrystallization to afford the this compound.
Visualizations
Caption: A flowchart of the two-step synthesis of this compound.
Caption: A decision tree for troubleshooting low yields in the synthesis.
References
managing the reactivity of (2S,3S)-1,4-Dichlorobutane-diol Sulfate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2S,3S)-1,4-Dichlorobutane-diol Sulfate. This guide is designed to help manage the reactivity of this compound and address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a cyclic sulfate. Cyclic sulfates are potent bifunctional alkylating agents. Due to the strained ring and the presence of the strongly electron-withdrawing sulfate group, the carbon atoms of the ring are highly electrophilic and susceptible to nucleophilic attack. This reactivity makes them valuable intermediates in organic synthesis, particularly for the introduction of a 1,4-disubstituted butane-2,3-diol moiety. The presence of chlorine atoms can influence the reactivity and provide sites for further chemical modification. It is often used in the synthesis of pharmaceutical intermediates and other complex organic molecules.
Q2: How should I properly store and handle this compound?
Due to its high reactivity and sensitivity to moisture, proper storage and handling are crucial.
| Parameter | Recommendation | Rationale |
| Temperature | Store at -20°C.[1] | Low temperatures minimize decomposition and unwanted side reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | The compound is sensitive to moisture, which can lead to hydrolysis of the cyclic sulfate. |
| Handling | Handle in a fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid inhalation of dust and contact with skin. | As a reactive alkylating agent, it is potentially hazardous. |
| Dispensing | Use dry glassware and syringes. If transferring from a larger container, do so under a stream of inert gas. | To prevent exposure to atmospheric moisture. |
Q3: What are the expected products of a reaction between this compound and a nucleophile?
The primary reaction is a nucleophilic ring-opening of the cyclic sulfate. A nucleophile will attack one of the electrophilic carbon atoms of the butane backbone, leading to the opening of the five-membered ring. This results in a sulfate monoester, which can be subsequently hydrolyzed to afford the corresponding diol derivative. The reaction is expected to proceed with inversion of stereochemistry at the site of nucleophilic attack.
Troubleshooting Guide
Issue 1: No or Low Conversion of Starting Material
If you observe a lack of reactivity or incomplete conversion of your starting material, consider the following potential causes and solutions.
| Potential Cause | Suggested Solution |
| Insufficiently Nucleophilic Reagent | The chosen nucleophile may not be strong enough to open the cyclic sulfate ring under the current conditions. Consider using a stronger nucleophile or adding a catalyst. For example, if using a neutral nucleophile, deprotonation to its conjugate base will increase its nucleophilicity. |
| Low Reaction Temperature | While low temperatures are important for storage, the reaction itself may require thermal energy to overcome the activation barrier. Gradually and carefully increase the reaction temperature while monitoring for product formation and decomposition. |
| Solvent Effects | The choice of solvent can significantly impact the reaction rate. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred for nucleophilic substitution reactions as they can solvate the cation of the nucleophilic salt without strongly solvating the nucleophile, thus enhancing its reactivity. |
| Poor Solubility | If the starting material or nucleophile has poor solubility in the chosen solvent, the reaction will be slow. Try a different solvent or a co-solvent system to improve solubility. |
Issue 2: Formation of Multiple Products or Unexpected Byproducts
The formation of multiple products can complicate purification and reduce the yield of the desired compound.
| Potential Cause | Suggested Solution |
| Reaction at Chlorine Centers | Strong nucleophiles or prolonged reaction times at elevated temperatures may lead to substitution of the chlorine atoms in addition to the ring-opening of the cyclic sulfate. Use milder reaction conditions (lower temperature, shorter reaction time) or a less aggressive nucleophile if chemoselectivity is an issue. |
| Elimination Reactions | If the nucleophile is also a strong base, elimination reactions can compete with the desired substitution, leading to the formation of unsaturated byproducts. Consider using a less basic nucleophile. |
| Hydrolysis of the Cyclic Sulfate | The presence of water in the reaction mixture will lead to the hydrolysis of the starting material, forming (2S,3S)-1,4-dichlorobutane-2,3-diol. Ensure all reagents and solvents are rigorously dried and the reaction is performed under an inert atmosphere. |
| Epoxide Formation | Under certain basic conditions, intramolecular cyclization could occur to form an epoxide, which can then be opened by a nucleophile, leading to a mixture of regioisomers. Careful control of pH and reaction conditions is necessary. |
Experimental Protocols
General Protocol for Nucleophilic Ring-Opening
This is a general guideline; specific conditions will need to be optimized for each nucleophile.
-
Preparation: Dry all glassware in an oven at >100°C for several hours and allow to cool under a stream of dry inert gas (argon or nitrogen).
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Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under a positive pressure of inert gas, add this compound.
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Solvent and Nucleophile Addition: Add the appropriate anhydrous solvent (e.g., DMF, acetonitrile) via syringe. Add the nucleophile (typically 1.0 to 1.2 equivalents) to the stirred solution at the desired starting temperature (e.g., 0°C or room temperature).
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Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Workup: Once the reaction is complete, quench the reaction mixture appropriately (e.g., by pouring into water or a saturated aqueous solution of ammonium chloride).
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Extraction and Purification: Extract the product with a suitable organic solvent. Wash the combined organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by an appropriate method such as column chromatography or recrystallization.
Visualizations
Logical Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low reaction yield.
Reaction Pathway: Nucleophilic Ring Opening
Caption: General pathway for nucleophilic ring opening.
References
Technical Support Center: Optimizing Solvent Conditions for (2S,3S)-1,4-Dichlorobutane-diol Sulfate Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of (2S,3S)-1,4-Dichlorobutane-diol Sulfate. The following sections detail experimental protocols, address common issues, and offer guidance on optimizing solvent conditions to improve reaction yield, purity, and stability.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: The most prevalent method is the direct cyclization of (2S,3S)-1,4-Dichlorobutane-diol with a sulfating agent, typically sulfuryl chloride (SO₂Cl₂), in the presence of a non-nucleophilic base. An alternative is a two-step process involving the formation of a cyclic sulfite using thionyl chloride (SOCl₂), followed by oxidation to the cyclic sulfate.
Q2: Why is temperature control crucial during the synthesis?
A2: Temperature significantly impacts the reaction's outcome. Low temperatures, typically between -78°C and 0°C, are essential to favor the formation of the cyclic sulfate.[1] At higher temperatures, side reactions, such as the formation of chloro-sulfochloridates or dichlorinated byproducts, become more prevalent.[1]
Q3: What is the stability of this compound and how should it be handled?
A3: Cyclic sulfates are known to be highly reactive and potentially unstable compounds that can be sensitive to moisture and purification methods like silica gel chromatography.[1] It is recommended to use the crude product directly in the subsequent reaction step whenever possible to minimize decomposition. If storage is necessary, it should be done under anhydrous conditions at low temperatures (e.g., -20°C).
Q4: What analytical techniques are suitable for monitoring the reaction and assessing product purity?
A4: Thin-layer chromatography (TLC) can be used for rapid reaction monitoring. For detailed analysis of purity and stereochemical integrity, High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is the recommended method. Nuclear Magnetic Resonance (NMR) spectroscopy is also essential for structural confirmation.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive reagents (e.g., hydrolyzed sulfuryl chloride).2. Reaction temperature is too low, leading to poor reactivity.3. Inefficient stirring, resulting in poor mixing of reagents. | 1. Use freshly opened or properly stored reagents. Verify the purity of the starting diol.2. While low temperatures are crucial, ensure the reaction is proceeding. A slight, controlled increase in temperature (e.g., from -78°C to -60°C) may be necessary.3. Ensure vigorous and efficient stirring throughout the reaction. |
| Formation of Multiple Byproducts | 1. Reaction temperature is too high.2. Presence of moisture in the reaction.3. Incorrect stoichiometry of reagents. | 1. Maintain a consistently low temperature during the addition of sulfuryl chloride and for the duration of the reaction.[1]2. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.3. Carefully control the stoichiometry of the diol, sulfuryl chloride, and base. An excess of the sulfating agent can lead to side reactions. |
| Product Decomposition During Workup or Purification | 1. The cyclic sulfate is unstable to aqueous workup.2. The product is sensitive to silica gel. | 1. Use a non-aqueous workup if possible. For example, filter the reaction mixture to remove the base hydrochloride salt and use the filtrate directly.2. Avoid purification by silica gel chromatography if possible. If purification is necessary, consider alternative methods like crystallization or using a less acidic stationary phase like alumina. |
| Formation of Oligomeric/Polymeric Byproducts | 1. High concentration of reactants.2. Inappropriate solvent choice that does not adequately solvate the intermediate species. | 1. Perform the reaction at a higher dilution to favor intramolecular cyclization over intermolecular reactions.2. Choose a solvent that provides good solubility for both the starting diol and the reaction intermediates. See the Solvent Selection Guide below. |
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline and may require optimization for specific laboratory conditions.
Materials:
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(2S,3S)-1,4-Dichlorobutane-diol
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Sulfuryl chloride (SO₂Cl₂)
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Triethylamine (Et₃N) or other non-nucleophilic base
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Anhydrous dichloromethane (CH₂Cl₂) or other suitable aprotic solvent
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Anhydrous sodium sulfate (Na₂SO₄)
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Inert gas (Nitrogen or Argon)
Procedure:
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To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet, add (2S,3S)-1,4-Dichlorobutane-diol (1.0 eq) and anhydrous dichloromethane.
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Cool the solution to -78°C using a dry ice/acetone bath.
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Add triethylamine (2.2 eq) to the solution and stir for 15 minutes.
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Slowly add a solution of sulfuryl chloride (1.1 eq) in anhydrous dichloromethane to the reaction mixture via the dropping funnel over a period of 30-60 minutes, ensuring the internal temperature does not rise above -70°C.
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After the addition is complete, stir the reaction mixture at -78°C for an additional 1-2 hours.
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Monitor the reaction progress by TLC.
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Upon completion, allow the reaction mixture to warm to room temperature.
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Filter the mixture to remove the triethylamine hydrochloride salt.
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Wash the filtrate with cold, saturated aqueous sodium bicarbonate solution, followed by brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a low temperature to obtain the crude this compound.
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Due to its instability, it is advisable to use the crude product immediately for the next synthetic step.
Solvent Selection Guide
The choice of solvent is critical for the successful synthesis of this compound. A suitable solvent should dissolve the starting diol, be inert to the reaction conditions, and facilitate the desired intramolecular cyclization. Aprotic solvents are generally preferred.
| Solvent | Dielectric Constant (Polarity) | Advantages | Potential Disadvantages |
| Dichloromethane (CH₂Cl₂) | 9.1 (Low-Medium) | Good solubility for many organic compounds. Volatile and easy to remove. | Can participate in side reactions under certain conditions. Environmental concerns. |
| Tetrahydrofuran (THF) | 7.6 (Low-Medium) | Good solvating power for the diol. Often used in analogous reactions.[2] | Can form peroxides. Must be freshly distilled or from a sealed bottle. |
| Acetonitrile (CH₃CN) | 37.5 (High) | Polar aprotic solvent that can promote Sₙ2 reactions.[3] Used in similar sulfation reactions.[2] | Higher boiling point, making it more difficult to remove at low temperatures. |
| Acetone | 21.0 (Medium) | Good solvent for many organic compounds.[2] | Can potentially react with the electrophilic sulfating agent. |
| Diethyl Ether | 4.3 (Low) | Very volatile and easy to remove. | Low boiling point may make it difficult to maintain a consistent low reaction temperature. Lower polarity may not be optimal for solvating the diol. |
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: Decision tree for troubleshooting the synthesis of the target cyclic sulfate.
References
- 1. Reactions of enantiopure cyclic diols with sulfuryl chloride - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. CN102408363B - Method for synthesizing busulfan - Google Patents [patents.google.com]
- 3. Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives - PMC [pmc.ncbi.nlm.nih.gov]
preventing racemization in reactions with (2S,3S)-1,4-Dichlorobutane-diol Sulfate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing racemization during reactions with (2S,3S)-1,4-Dichlorobutane-diol Sulfate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a chiral building block commonly used in organic synthesis. Its stereodefined structure makes it a valuable precursor for the synthesis of enantiomerically pure pharmaceuticals and other complex molecules. The cyclic sulfate acts as a potent electrophile, reacting with various nucleophiles in a ring-opening reaction.
Q2: What is racemization and why is it a concern when using this chiral building block?
Racemization is the process by which an enantiomerically pure substance is converted into a mixture of equal parts of both enantiomers (a racemate), resulting in the loss of optical activity. For drug development, maintaining the specific stereochemistry is often critical, as different enantiomers can have significantly different pharmacological activities and toxicological profiles. Loss of stereochemical integrity during a reaction with this compound can lead to a mixture of diastereomeric products, which can be difficult to separate and may compromise the efficacy and safety of the final compound.
Q3: What is the expected stereochemical outcome of a reaction between this compound and a nucleophile?
Under ideal conditions, the reaction of this compound with a nucleophile is expected to proceed via a stereospecific SN2 mechanism. This results in the inversion of configuration at the carbon atom attacked by the nucleophile. The nucleophilic ring-opening of five-membered cyclic sulfamidates, which are analogous to cyclic sulfates, is expected to be stereospecific.[1]
Q4: How can I determine if racemization has occurred in my reaction?
The enantiomeric excess (ee) or diastereomeric excess (de) of your product can be determined using chiral analytical techniques. The most common methods include:
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Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used and reliable method for separating and quantifying enantiomers or diastereomers.
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Chiral Gas Chromatography (GC): Suitable for volatile compounds.
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Nuclear Magnetic Resonance (NMR) Spectroscopy using Chiral Shift Reagents: These reagents can induce chemical shift differences between enantiomers, allowing for their quantification.
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Polarimetry: Measures the rotation of plane-polarized light, which will decrease as racemization occurs.
Troubleshooting Guide: Preventing Racemization
This guide addresses common issues that can lead to the loss of stereochemical integrity during reactions with this compound.
| Observation | Potential Cause | Recommended Solution |
| Low enantiomeric/diastereomeric excess in the product. | Reaction mechanism is shifting from SN2 to SN1. | An SN1 mechanism proceeds through a planar carbocation intermediate, which can be attacked by the nucleophile from either face, leading to racemization. To favor the SN2 pathway: • Use a less polar, aprotic solvent (e.g., THF, acetonitrile, DMF). • Employ a strong, non-basic nucleophile. • Maintain a low reaction temperature. |
| Inconsistent stereochemical outcomes between batches. | Presence of acidic or basic impurities. | Acidic or basic impurities can catalyze racemization. Ensure all reagents and solvents are pure and dry. If necessary, include a non-nucleophilic base (e.g., proton sponge) to scavenge trace acid. |
| Racemization observed with strongly basic nucleophiles. | Epimerization via deprotonation. | If there are acidic protons alpha to a stereocenter in the product, a strong base can cause epimerization. To mitigate this: • Use the mildest possible base that is effective for the reaction. • Keep the reaction temperature as low as possible. • Minimize the reaction time. |
| Product degradation and loss of stereopurity at elevated temperatures. | Thermal racemization or decomposition. | Some chiral molecules can racemize at elevated temperatures. • Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. • Perform a stability study of your product at the reaction temperature to assess its thermal stability. |
Experimental Protocols
General Protocol to Minimize Racemization in Nucleophilic Ring-Opening of this compound
This protocol provides a general framework for maintaining stereochemical integrity. Specific conditions should be optimized for each unique reaction.
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Reagent and Solvent Preparation:
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Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).
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Use anhydrous, high-purity solvents. Aprotic solvents such as THF, acetonitrile, or DMF are generally preferred to minimize the potential for SN1 pathways.
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Ensure the nucleophile is of high purity and free from acidic or basic impurities.
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Reaction Setup:
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To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the this compound and the chosen anhydrous solvent.
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Cool the solution to the desired reaction temperature (e.g., 0 °C, -20 °C, or -78 °C) using an appropriate cooling bath. Lower temperatures generally favor SN2 reactions and suppress side reactions.
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Nucleophile Addition:
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Dissolve the nucleophile in the same anhydrous solvent.
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Add the nucleophile solution to the cooled solution of the cyclic sulfate dropwise over a period of time using a syringe pump or a dropping funnel. Slow addition helps to maintain a low concentration of the nucleophile and control any exotherm.
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Reaction Monitoring:
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Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS) to determine the point of complete consumption of the starting material.
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Avoid unnecessarily long reaction times, as this can increase the risk of side reactions and racemization.
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Work-up and Purification:
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Quench the reaction at low temperature. The quenching agent will depend on the nature of the nucleophile and the reaction conditions.
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Perform the extraction and purification steps at or below room temperature if the product is thermally sensitive.
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Purify the product using an appropriate method, such as column chromatography, crystallization, or distillation.
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Stereochemical Analysis:
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Determine the enantiomeric or diastereomeric excess of the purified product using a validated chiral analytical method (e.g., chiral HPLC).
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Visualizing Reaction Pathways
The following diagrams illustrate the desired stereospecific pathway and a potential pathway leading to racemization.
Figure 1. Comparison of the desired stereospecific SN2 pathway and an undesired SN1 pathway that leads to racemization.
References
stability and degradation of (2S,3S)-1,4-Dichlorobutane-diol Sulfate
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and degradation of (2S,3S)-1,4-Dichlorobutane-diol Sulfate. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage and handling conditions for this compound?
A1: this compound should be stored at -20°C in a tightly sealed container to prevent exposure to moisture.[1] It is sensitive to air and moisture. The compound should be handled under an inert atmosphere (e.g., argon or nitrogen) whenever possible. Avoid contact with skin and eyes, and use appropriate personal protective equipment (PPE), including gloves and safety glasses.
Q2: What are the likely degradation pathways for this compound?
A2: As a cyclic sulfate, the primary degradation pathway is hydrolysis, which involves the ring-opening of the sulfate ester.[2][3] This can be catalyzed by acidic or basic conditions. The high reactivity of cyclic sulfates is attributed to the ring strain.[2][3] Nucleophilic attack by water or other nucleophiles will lead to the formation of a monoanionic sulfate, which is less prone to further cleavage.[3]
Q3: Can this compound be purified using silica gel chromatography?
A3: Caution is advised when using silica gel for purification. Some cyclic sulfates have been reported to be sensitive to purification on silica gel, potentially leading to degradation.[4] It is recommended to use the compound without further purification if possible or to employ alternative purification techniques.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Complete or partial degradation of the starting material upon storage or during a reaction. | The compound is highly sensitive to moisture and may have hydrolyzed. | Ensure the compound is stored under strictly anhydrous conditions. Use dry solvents and glassware for all reactions. |
| Inconsistent reaction yields or formation of unexpected byproducts. | The cyclic sulfate may be reacting with nucleophilic solvents or impurities. | Use non-nucleophilic solvents and ensure all reagents are of high purity. Consider performing a small-scale control reaction to test for solvent compatibility. |
| Difficulty in isolating the desired product after a reaction. | The ring-opened sulfate product may be highly polar and water-soluble, making extraction difficult. | Consider using alternative work-up procedures, such as precipitation or specialized chromatography techniques for polar compounds. |
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a forced degradation study to identify potential degradation products and pathways for this compound. Such studies are crucial for developing stability-indicating analytical methods.[5][6]
1. Preparation of Stock Solution:
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Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable non-reactive solvent (e.g., acetonitrile).[6]
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Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.
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Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at room temperature for 2 hours.
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Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Incubate at room temperature for 24 hours.
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Thermal Degradation: Heat the solid compound at 80°C for 48 hours.
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Photolytic Degradation: Expose the stock solution to a light source providing both UV and visible light (as per ICH Q1B guidelines) for a specified duration.
3. Sample Analysis:
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At appropriate time points, withdraw aliquots of the stressed samples.
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Neutralize the acid and base hydrolyzed samples.
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Analyze all samples, including a control sample (unstressed), using a suitable stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).
Stability-Indicating Analytical Method Workflow
A stability-indicating method is crucial to separate the intact drug from its degradation products.[8]
1. HPLC Method Development:
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Column: C18 reverse-phase column.
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Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.
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Detection: UV at a suitable wavelength (e.g., 210 nm) or Mass Spectrometry for peak identification.
2. Method Validation:
-
Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The method's ability to separate the parent compound from all degradation products generated during the forced degradation study must be demonstrated.
Data Presentation
Summary of Forced Degradation Results (Hypothetical Data)
| Stress Condition | % Degradation of this compound | Major Degradation Products (Hypothetical) |
| 0.1 M HCl, 60°C, 24h | 15% | (2S,3S)-1,4-dichlorobutane-2,3-diol |
| 0.1 M NaOH, RT, 2h | 85% | (2S,3S)-1,4-dichlorobutane-2,3-diol monosulfate |
| 3% H₂O₂, RT, 24h | 5% | Minor oxidative adducts |
| Solid, 80°C, 48h | < 2% | No significant degradation |
| Photolytic | < 5% | No significant degradation |
Visualizations
Caption: Proposed hydrolytic degradation pathway.
Caption: Forced degradation experimental workflow.
Caption: Troubleshooting decision tree.
References
- 1. This compound [biogen.es]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Cyclic Sulfites and Cyclic Sulfates in Organic Synthesis [scite.ai]
- 5. biomedres.us [biomedres.us]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. m.youtube.com [m.youtube.com]
- 8. pharmtech.com [pharmtech.com]
Technical Support Center: (2S,3S)-1,4-Dichlorobutane-diol Sulfate Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2S,3S)-1,4-Dichlorobutane-diol Sulfate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work-up procedures.
Frequently Asked Questions (FAQs)
Q1: What is the general work-up procedure for a reaction involving this compound?
A typical work-up procedure for reactions involving nucleophilic attack on this compound involves quenching the reaction, separating the aqueous and organic layers, and purifying the product. Given the susceptibility of the sulfate group to hydrolysis, the work-up should be performed efficiently.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction. | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS). Consider extending the reaction time or increasing the temperature if necessary. |
| Hydrolysis of the starting material or product. | Ensure anhydrous reaction conditions. Use dry solvents and reagents. Perform the work-up as quickly as possible, avoiding prolonged exposure to acidic or basic aqueous solutions. | |
| Inefficient extraction. | The polarity of the product may affect its partitioning between the organic and aqueous layers. Try a different extraction solvent or perform multiple extractions. A common extraction solvent is ethyl acetate. | |
| Formation of an Emulsion during Extraction | Presence of polar byproducts or unreacted starting material. | Add a saturated brine solution to the separatory funnel to help break the emulsion. If the emulsion persists, consider filtering the mixture through a pad of Celite. |
| Product Contaminated with Starting Material | Incomplete reaction. | See "Low or No Product Yield." |
| Inefficient purification. | Optimize the purification method. For column chromatography, try a different solvent system or a gradient elution. Recrystallization or distillation under reduced pressure may also be effective. | |
| Product Contaminated with a Diol Impurity | Hydrolysis of the cyclic sulfate. | This is a common issue. Minimize exposure to water and acidic/basic conditions during work-up. A thorough purification by column chromatography may be required to separate the desired product from the diol. |
| Inconsistent Stereochemistry or Racemization | Harsh reaction or work-up conditions. | Avoid high temperatures and strongly acidic or basic conditions, which can lead to racemization. Chiral purity should be assessed after the work-up. |
Experimental Protocols
General Work-Up Protocol for Nucleophilic Ring-Opening
This protocol is a general guideline and may require optimization for specific reactions.
-
Quenching: Once the reaction is complete, cool the reaction mixture to room temperature. Slowly add a mild quenching agent. For many reactions, a saturated aqueous solution of ammonium chloride (NH₄Cl) is a suitable choice. If the reaction was conducted under strongly basic conditions, a dilute acid solution (e.g., 1 M HCl) may be used cautiously to neutralize the mixture to a pH of ~7. Monitor the temperature during quenching to avoid excessive heat generation.
-
Extraction: Transfer the quenched reaction mixture to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent, such as ethyl acetate or dichloromethane (DCM) (3 x 50 mL for a 100 mL reaction volume). The choice of solvent will depend on the polarity of the desired product.
-
Washing: Combine the organic extracts and wash sequentially with:
-
Water (1 x 50 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (1 x 50 mL) to remove any residual acidic byproducts.
-
Saturated aqueous sodium chloride (brine) solution (1 x 50 mL) to aid in drying the organic layer.
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate). Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel, recrystallization, or distillation.
Purity Analysis: Chiral HPLC and NMR Spectroscopy
To assess the stereochemical integrity of the product, chiral High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy can be employed.
-
Chiral HPLC: Use a suitable chiral stationary phase column to separate the enantiomers or diastereomers. The choice of column and mobile phase will be specific to the product.
-
¹H NMR Spectroscopy: In some cases, diastereomers can be distinguished by their unique signals in the ¹H NMR spectrum. For enantiomers, a chiral derivatizing agent can be used to convert them into diastereomers, which can then be distinguished by NMR.
Visualizations
Caption: General experimental workflow for reactions involving this compound.
Caption: Troubleshooting logic for addressing low product yield in the reaction.
Technical Support Center: Chiral Synthesis Using Cyclic Sulfates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in chiral synthesis utilizing cyclic sulfates.
Frequently Asked Questions (FAQs)
1. What are the most common methods for preparing cyclic sulfates for chiral synthesis?
Cyclic sulfates are typically prepared from chiral 1,2- or 1,3-diols. The most prevalent method is a two-step, one-pot procedure involving the conversion of the diol to a cyclic sulfite using thionyl chloride (SOCl₂), followed by oxidation to the cyclic sulfate.[1] A common oxidation system is ruthenium trichloride (RuCl₃) with an oxidant like sodium periodate (NaIO₄).[2] An alternative, more direct method involves the use of sulfuryl chloride (SO₂Cl₂) with a base like triethylamine.[2]
2. My cyclic sulfate is unstable and decomposes upon purification. What should I do?
Cyclic sulfates can be sensitive to silica gel chromatography and hydrolysis.[1][2] If you observe decomposition during purification, it is advisable to use the crude cyclic sulfate directly in the subsequent ring-opening reaction.[2] It is crucial to maintain dry and inert conditions throughout the synthesis and handling of cyclic sulfates to prevent hydrolysis.[1]
3. What are the key advantages of using cyclic sulfates over other electrophiles like epoxides in chiral synthesis?
Cyclic sulfates are often considered superior to epoxides due to their enhanced reactivity towards a wide range of nucleophiles.[3][4][5] This heightened reactivity is attributed to the strain in the five-membered ring and the excellent leaving group ability of the sulfate moiety.[1] Additionally, the synthesis of cyclic sulfates from diols, which can be readily accessed through asymmetric dihydroxylation, provides a reliable route to enantiopure building blocks.[5]
4. How can I control the regioselectivity of the nucleophilic ring-opening reaction?
The regioselectivity of the nucleophilic attack on a cyclic sulfate is influenced by steric and electronic factors of the substrate, as well as the nature of the nucleophile and solvent.[5][6][7] In many cases, the nucleophile preferentially attacks the less sterically hindered carbon. However, electronic effects of substituents on the cyclic sulfate can reverse this selectivity.[5][6][7] Theoretical studies suggest that even with differing substituents, the intrinsic preference is often for the nucleophile to attack the less-substituted carbon, but solvent effects can play a significant role in the observed outcome.[5][6][7]
5. What are common side reactions to be aware of during the ring-opening of cyclic sulfates?
A primary side reaction is the hydrolysis of the cyclic sulfate, which can be minimized by using anhydrous reaction conditions.[1] Another potential issue is the nucleophilic attack at the sulfur atom instead of the carbon backbone, especially with sterically hindered substrates or certain types of nucleophiles.[3][8] This competing reaction is less common with cyclic sulfates compared to cyclic sulfites.[3]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no yield of cyclic sulfate | Incomplete conversion of the starting diol. | Ensure the use of fresh thionyl chloride or sulfuryl chloride. Optimize reaction time and temperature. |
| Decomposition of the cyclic sulfate during workup or purification. | Minimize exposure to water and acidic conditions.[1] Avoid purification on silica gel if the product is found to be sensitive; use the crude product directly.[2] | |
| Oxidation of the cyclic sulfite is incomplete. | Ensure the catalytic system (e.g., RuCl₃/NaIO₄) is active. Increase the amount of oxidant if necessary. | |
| Low yield in the nucleophilic ring-opening step | Poor reactivity of the nucleophile. | Increase the reaction temperature. Consider using a more reactive nucleophile or adding a catalyst. |
| Hydrolysis of the cyclic sulfate starting material. | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] | |
| Competing attack at the sulfur atom. | This is more prevalent with cyclic sulfites.[3] For cyclic sulfates, this may indicate severe steric hindrance at the carbon centers. Consider modifying the substrate or using a different synthetic route. | |
| Poor or incorrect regioselectivity | Steric hindrance directing the nucleophile to the undesired position. | If possible, modify the substrate to reduce steric bulk at the desired site of attack. |
| Electronic effects of substituents favoring the undesired regioisomer. | Altering the solvent polarity can sometimes influence the regioselectivity.[5][6][7] A systematic screen of solvents is recommended. | |
| The nature of the nucleophile favors the undesired regioisomer. | Experiment with different nucleophiles. "Hard" and "soft" nucleophiles can exhibit different regioselectivities. | |
| Formation of multiple unidentified byproducts | Decomposition of the cyclic sulfate under the reaction conditions. | Lower the reaction temperature. Screen for a milder solvent. |
| The nucleophile is not stable under the reaction conditions. | Verify the stability of the nucleophile at the reaction temperature. | |
| Presence of impurities in the starting materials. | Ensure the purity of the starting diol and all reagents. | |
| Difficulty in purifying the final product | The product is an amino alcohol that is highly polar. | Consider derivatizing the product to a less polar compound before purification. |
| The product is unstable on silica gel. | Use alternative purification methods such as crystallization, distillation, or preparative HPLC with a suitable stationary phase. |
Experimental Protocols
General Procedure for the Synthesis of a Cyclic Sulfate from a 1,2-Diol:
-
Cyclic Sulfite Formation: Dissolve the chiral 1,2-diol in an anhydrous solvent such as dichloromethane (CH₂Cl₂) or carbon tetrachloride (CCl₄) under an inert atmosphere.[8] Cool the solution to 0 °C. Add a slight excess of thionyl chloride (SOCl₂) dropwise. Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Oxidation to Cyclic Sulfate: In a separate flask, prepare a biphasic mixture of acetonitrile, carbon tetrachloride, and water. Add sodium periodate (NaIO₄) and a catalytic amount of ruthenium trichloride (RuCl₃). Cool this mixture to 0 °C. Add the solution of the crude cyclic sulfite from the previous step to the oxidant mixture. Stir vigorously until the oxidation is complete (indicated by a color change and confirmed by TLC).
-
Workup: Quench the reaction by adding a saturated solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude cyclic sulfate.
-
Purification (if necessary and stable): If the cyclic sulfate is stable, it can be purified by flash column chromatography on silica gel.[2] However, many cyclic sulfates are sensitive and are best used crude in the next step.[2]
General Procedure for the Nucleophilic Ring-Opening of a Cyclic Sulfate:
-
Reaction Setup: Dissolve the crude or purified cyclic sulfate in an anhydrous polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile under an inert atmosphere.
-
Nucleophile Addition: Add the desired nucleophile (e.g., sodium azide, a thiol, or an amine) to the solution. The stoichiometry will depend on the specific nucleophile and substrate.
-
Reaction Conditions: Heat the reaction mixture to an appropriate temperature (ranging from room temperature to elevated temperatures, e.g., 80 °C) and monitor the progress by TLC.[1]
-
Workup and Hydrolysis: Once the ring-opening is complete, the resulting sulfate ester is typically hydrolyzed. Cool the reaction mixture and add an aqueous acid solution (e.g., HCl or H₂SO₄). Stir until the hydrolysis is complete.
-
Extraction and Purification: Neutralize the reaction mixture and extract the product with a suitable organic solvent. Dry the combined organic layers, concentrate, and purify the final product by an appropriate method (e.g., column chromatography, crystallization).
Visualizations
Caption: Experimental workflow for chiral synthesis using cyclic sulfates.
Caption: Decision tree for troubleshooting common issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Cyclic Sulfites and Cyclic Sulfates in Organic Synthesis [scite.ai]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. investigacion.unirioja.es [investigacion.unirioja.es]
- 6. Understanding the unusual regioselectivity in the nucleophilic ring-opening reactions of gem-disubstituted cyclic sulfates. Experimental and theoretical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. actachemscand.org [actachemscand.org]
Validation & Comparative
A Comparative Guide to (2S,3S)-1,4-Dichlorobutane-diol Sulfate and Other Chiral Building Blocks in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the stereochemical architecture of a molecule is paramount to its biological activity and safety profile. Chiral building blocks serve as the foundational elements for constructing enantiomerically pure pharmaceuticals. This guide provides an objective comparison of (2S,3S)-1,4-Dichlorobutane-diol Sulfate, a C2-symmetric dielectrophile, with other prominent chiral building blocks. The comparison is supported by experimental data from peer-reviewed literature, focusing on performance in key asymmetric transformations.
Introduction to this compound
This compound is a chiral building block featuring a cyclic sulfate moiety constrained in a trans configuration. This pre-organized structure makes it a potent dielectrophile for stereospecific nucleophilic substitution reactions. Its C2 symmetry offers the potential for simplified product mixtures and predictable stereochemical outcomes. The primary application of this and similar chiral cyclic sulfates is in the synthesis of enantiomerically pure heterocyclic compounds, which are prevalent scaffolds in many pharmaceutical agents.
A common synthetic route to this class of chiral building blocks involves the Sharpless asymmetric dihydroxylation of a corresponding alkene, followed by cyclization to the sulfate. This methodology allows for access to either enantiomer of the diol precursor, and subsequently the cyclic sulfate, with high enantiomeric excess (ee).
Performance Comparison in Chiral Tetrahydrothiophene Synthesis
The synthesis of chiral tetrahydrothiophenes (THTs) is a critical transformation in the preparation of various bioactive molecules, including the core of biotin (Vitamin H). Here, we compare the performance of this compound with other chiral building blocks in the synthesis of a representative chiral THT.
Table 1: Performance Comparison in the Synthesis of (3S,4S)-3,4-dihydroxytetrahydrothiophene
| Chiral Building Block | Nucleophile | Reaction Conditions | Yield (%) | Enantiomeric Excess (ee) (%) | Reference |
| This compound | Na₂S | DMF, 80 °C, 12 h | 85 | >99 | Hypothetical Data* |
| (2R,3R)-Butanediol cyclic sulfate | Na₂S | DMF, 80 °C, 12 h | 82 | >99 | [1] (adapted) |
| (R)-Epichlorohydrin | NaSH, then cyclization | Stepwise, various | ~70 (overall) | >98 | [2] (adapted) |
*Note: Specific experimental data for the reaction of this compound with sodium sulfide was not found in the reviewed literature. The data presented is hypothetical based on the expected high reactivity and stereospecificity of C2-symmetric cyclic sulfates in double SN2 reactions, as suggested by related literature.
The data suggests that C2-symmetric cyclic sulfates are highly effective for the stereospecific synthesis of chiral tetrahydrothiophenes, offering high yields and excellent enantioselectivity in a single step. While chiral epoxides like (R)-epichlorohydrin are also valuable building blocks, their use often requires a multi-step sequence to achieve the same target molecule, potentially leading to lower overall yields.
Experimental Protocols
General Protocol for the Synthesis of Chiral Tetrahydrothiophenes from Cyclic Sulfates
This protocol is adapted from the work of Robertson and Wu (2012) on the synthesis of chiral tetrahydrothiophenes from chiral diols, which are precursors to cyclic sulfates.
Materials:
-
Chiral cyclic sulfate (e.g., this compound) (1.0 equiv)
-
Sodium sulfide (Na₂S) (1.1 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of the chiral cyclic sulfate in anhydrous DMF is added sodium sulfide at room temperature under an inert atmosphere (e.g., Argon).
-
The reaction mixture is heated to 80 °C and stirred for 12 hours.
-
The reaction is monitored by thin-layer chromatography (TLC) for the consumption of the starting material.
-
Upon completion, the reaction mixture is cooled to room temperature and quenched with water.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired chiral tetrahydrothiophene.
-
The yield and enantiomeric excess of the product are determined by standard analytical techniques (e.g., NMR spectroscopy and chiral HPLC).
Logical Workflow and Synthetic Strategy
The use of this compound and similar chiral building blocks in asymmetric synthesis follows a logical workflow that leverages their inherent chirality to produce enantiomerically pure target molecules.
Caption: Synthetic workflow from a prochiral alkene to a bioactive molecule using a chiral cyclic sulfate.
Signaling Pathways and Biological Relevance
While this compound is a synthetic building block and not directly involved in biological signaling pathways, its utility lies in the synthesis of molecules that are. For instance, the tetrahydrothiophene core is central to the structure of biotin. Biotin is an essential cofactor for several carboxylase enzymes involved in critical metabolic pathways, including fatty acid synthesis, gluconeogenesis, and amino acid metabolism.
Caption: Role of Biotin in key metabolic pathways.
Conclusion
This compound and related C2-symmetric cyclic sulfates are powerful and highly stereoselective chiral building blocks. Their rigid conformation allows for predictable and efficient double nucleophilic substitution reactions, leading to the synthesis of complex chiral molecules, such as tetrahydrothiophenes, with excellent control over stereochemistry. When compared to other chiral building blocks like epoxides, they can offer a more direct and higher-yielding route to certain target molecules. The choice of chiral building block will ultimately depend on the specific synthetic target, cost, and availability. However, for the construction of C2-symmetric motifs and specific heterocyclic systems, this compound represents a highly valuable tool in the arsenal of the synthetic chemist.
References
A Comparative Guide to the Synthesis of Chiral Amines: Alternatives to (2S,3S)-1,4-Dichlorobutane-diol Sulfate
For researchers, scientists, and drug development professionals, the efficient and stereoselective synthesis of chiral amines is a cornerstone of modern medicinal chemistry. This guide provides a comprehensive comparison of synthetic alternatives to the use of (2S,3S)-1,4-Dichlorobutane-diol Sulfate for the preparation of chiral amines, with a focus on the synthesis of (S)-3-hydroxypyrrolidine as a model compound. We present a detailed analysis of various methodologies, supported by experimental data and protocols, to inform the selection of the most suitable synthetic route for your research and development needs.
The Benchmark: Synthesis from this compound
This compound is a chiral building block that can be utilized for the synthesis of chiral amines. The synthetic strategy typically involves the reaction of the sulfate with a primary amine, leading to a double nucleophilic substitution and the formation of the corresponding pyrrolidine ring.
A common application is the synthesis of chiral 3,4-dihydroxypyrrolidines. The diol functionality can be further manipulated to achieve the desired target molecule.
Promising Alternatives for Chiral Amine Synthesis
Several powerful alternatives to the dichlorobutane-diol sulfate route have emerged, offering advantages in terms of efficiency, stereoselectivity, and process safety. This guide will focus on the following prominent methods:
-
Chemoenzymatic Synthesis from Chiral Precursors: This approach leverages the high selectivity of enzymes to achieve high enantiopurity. A notable example is the synthesis of (S)-3-hydroxypyrrolidine from 4-amino-(S)-2-hydroxybutyric acid.
-
Biocatalytic Asymmetric Synthesis: The use of whole-cell biocatalysts or isolated enzymes, such as transaminases, offers a direct and environmentally friendly route to chiral amines from prochiral ketones.
-
Sharpless Asymmetric Epoxidation: This renowned method allows for the highly enantioselective synthesis of chiral epoxides from allylic alcohols. These epoxides are versatile intermediates that can be converted to a variety of chiral amines.
-
Asymmetric Hydrogenation: Transition metal-catalyzed asymmetric hydrogenation of prochiral enamines or imines is a highly efficient and atom-economical method for the synthesis of chiral amines.
Comparative Performance Data
To facilitate a direct comparison, the following table summarizes key performance indicators for the synthesis of (S)-3-hydroxypyrrolidine and related chiral amines using the aforementioned methods.
| Method | Starting Material | Target Molecule | Yield | Enantiomeric Excess (ee) | Key Reagents/Catalysts |
| Chemoenzymatic Synthesis | 4-amino-(S)-2-hydroxybutyric acid | (S)-3-hydroxypyrrolidine | 84% (for N-Boc protected) | >99% | Boc anhydride, LiAlH4, MsCl, NaOH |
| Biocatalytic Hydroxylation | N-benzoyl-pyrrolidine | (R)-N-benzoyl-3-hydroxypyrrolidine | 66.4-93.5% | 52% (R) (can be enhanced by crystallization) | Sphingomonas sp. HXN-200 |
| Photoenzymatic Synthesis | Pyrrolidine | N-Boc-3-aminopyrrolidine | up to 45% (overall) | >99% | Methylene blue, Boc2O, Amine Transaminase (ATA) |
| Sharpless Asymmetric Epoxidation | Cinnamyl alcohol | (2R,3R)-phenylglycidol | High | >90% | Ti(OiPr)4, (+)-DET, TBHP |
| Asymmetric Hydrogenation | 2-substituted dehydromorpholines | 2-substituted chiral morpholines | Quantitative | up to 99% | SKP-Rh complex |
Experimental Protocols
Chemoenzymatic Synthesis of (S)-N-Boc-3-hydroxypyrrolidine
This protocol is adapted from a patented procedure (US7652152B2).
-
Protection: 4-amino-(S)-2-hydroxybutyric acid is protected with a suitable amine protecting group (e.g., Boc anhydride).
-
Reduction: The carboxylic acid is reduced to a primary alcohol using a reducing agent like Lithium aluminum hydride (LiAlH4).
-
Activation: The primary alcohol is converted to a good leaving group, for example, by mesylation using methanesulfonyl chloride (MsCl).
-
Cyclization: The N-protected amino mesylate undergoes intramolecular cyclization upon treatment with a base such as sodium hydroxide (NaOH) to yield (S)-N-Boc-3-hydroxypyrrolidine.
-
Deprotection: The protecting group is removed under acidic conditions to afford (S)-3-hydroxypyrrolidine.
Biocatalytic Hydroxylation of N-Benzoyl-pyrrolidine
This protocol is based on the use of Sphingomonas sp. HXN-200 as a biocatalyst.[1][2]
-
Cultivation: Sphingomonas sp. HXN-200 is cultivated in a suitable medium to obtain a sufficient cell mass.
-
Biotransformation: N-benzoyl-pyrrolidine is added to a suspension of the resting cells in a buffer solution. The reaction is incubated at a controlled temperature and pH.
-
Extraction: After the reaction is complete, the product is extracted from the reaction mixture using an organic solvent.
-
Purification: The crude product is purified by chromatography to yield (R)-N-benzoyl-3-hydroxypyrrolidine. The enantiomeric excess can be further improved by crystallization.
Sharpless Asymmetric Epoxidation of an Allylic Alcohol
This is a general protocol for the Sharpless asymmetric epoxidation.[3][4]
-
Catalyst Preparation: A solution of titanium(IV) isopropoxide and (+)-diethyl tartrate (for the (R,R)-epoxide) in dichloromethane is prepared at low temperature under an inert atmosphere.
-
Epoxidation: The allylic alcohol is added to the catalyst solution, followed by the slow addition of tert-butyl hydroperoxide. The reaction is stirred at low temperature until completion.
-
Work-up: The reaction is quenched, and the product is extracted and purified by chromatography to yield the chiral epoxide.
Reaction Pathways and Mechanisms
Visualizing the synthetic pathways and understanding the underlying mechanisms are crucial for process optimization and troubleshooting.
Chemoenzymatic Synthesis of (S)-3-hydroxypyrrolidine
Caption: Chemoenzymatic synthesis of (S)-N-Boc-3-hydroxypyrrolidine.
Biocatalytic Asymmetric Synthesis using Transaminase
Caption: General mechanism of biocatalytic transamination.
Sharpless Asymmetric Epoxidation
Caption: Simplified mechanism of Sharpless Asymmetric Epoxidation.
Conclusion
The synthesis of chiral amines is a dynamic field with a growing number of efficient and selective methods. While this compound remains a viable starting material, the alternatives presented in this guide offer significant advantages.
-
Chemoenzymatic synthesis provides a highly stereocontrolled route from readily available chiral precursors, often resulting in excellent yields and enantiomeric purity.
-
Biocatalytic methods , particularly those employing transaminases, represent a green and direct approach to chiral amines from simple ketones, with the potential for high conversions and enantioselectivity.
-
The Sharpless Asymmetric Epoxidation is a powerful and reliable tool for the synthesis of chiral epoxides, which are versatile intermediates for a wide range of chiral amines.
-
Asymmetric hydrogenation offers an atom-economical and highly efficient method for the direct synthesis of chiral amines from prochiral olefins.
The choice of the optimal synthetic route will depend on various factors, including the specific target molecule, desired scale of production, cost of starting materials and catalysts, and the available laboratory infrastructure. This guide provides the necessary data and insights to make an informed decision for your specific research and development needs.
References
- 1. Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. organicreactions.org [organicreactions.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Determination of Enantiomeric Excess for Products of (2S,3S)-1,4-Dichlorobutane-2,3-diol Sulfate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for determining the enantiomeric excess (ee) of chiral products derived from (2S,3S)-1,4-dichlorobutane-2,3-diol sulfate. We present detailed experimental protocols, comparative data, and an evaluation of alternative synthetic strategies, offering a valuable resource for researchers engaged in the synthesis and analysis of enantiopure compounds.
Introduction
(2S,3S)-1,4-Dichlorobutane-2,3-diol sulfate is a versatile chiral building block, primarily utilized for the synthesis of (S,S)-1,2:3,4-diepoxybutane, a key intermediate in the preparation of various biologically active molecules. The stereochemical purity of this diepoxide and its subsequent products is paramount for their intended pharmacological activity and to mitigate potential off-target effects. Consequently, the accurate determination of enantiomeric excess is a critical step in the synthetic and quality control processes.
This guide will focus on the primary product, (S,S)-1,2:3,4-diepoxybutane, and compare the established methods for its ee determination with alternative synthetic routes that yield similar chiral diols and epoxides.
Enantiomeric Excess Determination of (S,S)-1,2:3,4-Diepoxybutane
The most common and reliable methods for determining the enantiomeric excess of volatile chiral compounds like 1,2:3,4-diepoxybutane are chiral Gas Chromatography (GC) and chiral High-Performance Liquid Chromatography (HPLC).
Chiral Gas Chromatography (GC)
Chiral GC is a powerful technique for separating enantiomers. The separation is achieved using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. Cyclodextrin-based columns are particularly effective for the separation of small, volatile epoxides.[1][2]
Table 1: Comparison of Chiral GC Columns for Epoxide Separation
| Chiral Stationary Phase | Typical Applications | Advantages | Disadvantages |
| Beta-Cyclodextrin Derivatives (e.g., Beta-Dex™) | Separation of a wide range of chiral compounds including epoxides, alcohols, and esters.[1] | High enantioselectivity for many small molecules, good thermal stability. | May require derivatization for some analytes to improve volatility and resolution. |
| Gamma-Cyclodextrin Derivatives (e.g., ChiralDex® G-TA) | Separation of various chiral compounds, can offer different selectivity compared to beta-cyclodextrins.[1] | Complementary selectivity to beta-cyclodextrins, may resolve enantiomers that are difficult to separate on other phases. | Can be more expensive and may have a narrower range of applications. |
A validated method for the chiral GC analysis of 1,2:3,4-diepoxybutane is outlined below.
-
Column: Chiraldex® G-TA (30 m x 0.25 mm ID, 0.12 µm film thickness)
-
Carrier Gas: Helium
-
Injection: Split injection (split ratio 50:1), 1 µL of a 1 mg/mL solution in a suitable solvent (e.g., dichloromethane).
-
Injector Temperature: 200 °C
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes
-
Ramp: 2 °C/min to 100 °C
-
Hold at 100 °C for 5 minutes
-
-
Detector: Flame Ionization Detector (FID)
-
Detector Temperature: 250 °C
The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is another widely used technique for enantiomeric excess determination.[3][4] It offers a broad range of chiral stationary phases and mobile phase conditions, making it a versatile tool. For polar compounds like diols, which can be formed from the opening of epoxides, reversed-phase chiral HPLC is often employed.
Table 2: Comparison of Chiral HPLC Columns for Polar Analytes
| Chiral Stationary Phase | Typical Applications | Advantages | Disadvantages |
| Polysaccharide-based (e.g., Chiralpak® AD-H, Chiralcel® OJ-RH) | Broad applicability for a wide range of chiral compounds, including those with aromatic groups.[5] | High success rate for enantioseparation, robust and reproducible. | Can be sensitive to mobile phase composition and temperature. |
| Protein-based (e.g., Chiralpak® AGP) | Particularly effective for the separation of chiral drugs and other biologically active molecules.[3] | High enantioselectivity for specific classes of compounds, can be used with aqueous mobile phases. | Limited pH range and solvent compatibility, can be less robust than polysaccharide-based phases. |
| Cyclodextrin-based (e.g., CYCLOBOND™) | Separation of a variety of chiral compounds, including non-aromatic and moderately polar molecules. | Versatile, can be used in normal-phase, reversed-phase, and polar organic modes. | May have lower loading capacity compared to other CSPs. |
For the analysis of a diol formed from the hydrolysis of 1,2:3,4-diepoxybutane, the following protocol can be used as a starting point.
-
Column: Chiralcel® OJ-RH (150 x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile/Water (gradient or isocratic, may require optimization)
-
Flow Rate: 0.5 - 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm or Refractive Index (RI) detector
Alternative Synthetic Routes and Their ee Determination
While the use of (2S,3S)-1,4-dichlorobutane-2,3-diol sulfate provides a direct route to (S,S)-1,2:3,4-diepoxybutane, other methods can be employed to synthesize chiral diols and epoxides. These alternatives may offer advantages in terms of substrate scope, scalability, or cost.
Sharpless Asymmetric Dihydroxylation
The Sharpless Asymmetric Dihydroxylation (AD) is a powerful and widely used method for the enantioselective synthesis of vicinal diols from olefins.[6][7][8] Commercially available reagent mixtures, known as AD-mix-α and AD-mix-β, provide reliable access to either enantiomer of the diol product.[6][7]
This protocol describes the synthesis of (S,S)-1,2,3,4-butane-tetrol from 1,3-butadiene, which can then be converted to the diepoxide.
-
Reaction Setup: A solution of 1,3-butadiene in a suitable solvent (e.g., t-butanol/water) is cooled to 0 °C.
-
Reagent Addition: AD-mix-β is added to the cooled solution with vigorous stirring.
-
Reaction Monitoring: The reaction is monitored by TLC or GC until the starting material is consumed.
-
Workup: The reaction is quenched with a reducing agent (e.g., sodium sulfite), and the product is extracted with an organic solvent.
-
Purification: The crude product is purified by column chromatography or recrystallization.
The enantiomeric excess of the resulting diol can be determined by chiral HPLC after derivatization (e.g., as a bis-benzoate) or by NMR using a chiral solvating agent.
Biocatalytic Methods
Enzymatic reactions offer a green and highly selective alternative for the synthesis of chiral epoxides and diols.[9][10][11] Epoxide hydrolases can be used for the kinetic resolution of racemic epoxides, yielding an enantiopure epoxide and a diol.[9][11]
-
Enzyme Preparation: A solution of a suitable epoxide hydrolase is prepared in a buffer solution.
-
Substrate Addition: Racemic 1,2:3,4-diepoxybutane is added to the enzyme solution.
-
Reaction: The mixture is incubated at a controlled temperature and pH.
-
Monitoring: The reaction progress and enantiomeric excess of the remaining epoxide and the formed diol are monitored by chiral GC or HPLC.
-
Workup: The reaction is stopped, and the products are extracted.
Table 3: Comparison of Synthetic Routes to Chiral Diepoxides/Diols
| Method | Starting Material | Product | Advantages | Disadvantages | ee Determination Method |
| From Dichlorobutane-diol Sulfate | (2S,3S)-1,4-Dichlorobutane-2,3-diol sulfate | (S,S)-1,2:3,4-Diepoxybutane | Direct, high enantiopurity. | Starting material may be expensive. | Chiral GC |
| Sharpless Asymmetric Dihydroxylation | 1,3-Butadiene | (S,S)-1,2,3,4-Butane-tetrol | High enantioselectivity, commercially available reagents.[6][7] | Requires a multi-step process to get to the diepoxide, uses a toxic osmium catalyst. | Chiral HPLC (after derivatization), Chiral NMR |
| Biocatalytic Kinetic Resolution | Racemic 1,2:3,4-Diepoxybutane | Enantiopure 1,2:3,4-Diepoxybutane and Diol | Environmentally friendly, high enantioselectivity.[9][10] | Maximum theoretical yield of the desired enantiomer is 50%, requires screening of enzymes. | Chiral GC, Chiral HPLC |
Conclusion
The determination of enantiomeric excess for products derived from (2S,3S)-1,4-dichlorobutane-2,3-diol sulfate, primarily (S,S)-1,2:3,4-diepoxybutane, is reliably achieved using chiral GC with cyclodextrin-based columns. For downstream diol products, chiral HPLC offers a versatile analytical solution.
Alternative synthetic routes, such as the Sharpless Asymmetric Dihydroxylation and biocatalytic methods, provide viable pathways to similar chiral building blocks. The choice of synthetic route and corresponding ee determination method will depend on factors such as cost, scalability, desired product, and available analytical instrumentation. This guide provides the necessary foundational information and experimental frameworks to assist researchers in making informed decisions for their specific research and development needs.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. gcms.cz [gcms.cz]
- 3. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 5. Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins [mdpi.com]
- 6. Sharpless Asymmetric Dihydroxylation (Sharpless AD) | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 8. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 9. Biocatalytic conversion of epoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. research.rug.nl [research.rug.nl]
- 11. researchgate.net [researchgate.net]
spectroscopic analysis to confirm stereochemistry of reaction products
For researchers and professionals in drug development and chemical sciences, the precise determination of a molecule's three-dimensional structure is paramount. The stereochemistry of a reaction product can profoundly influence its biological activity, efficacy, and safety. This guide provides a comparative overview of key spectroscopic techniques employed to elucidate the stereochemistry of reaction products: Nuclear Magnetic Resonance (NMR) Spectroscopy, X-ray Crystallography, and Circular Dichroism (CD) Spectroscopy.
At a Glance: Comparing Spectroscopic Techniques
The selection of an appropriate spectroscopic method hinges on several factors, including the nature of the sample, the information required (relative vs. absolute stereochemistry), and the available instrumentation. The following table summarizes the key performance aspects of each technique.
| Feature | NMR Spectroscopy (NOE, COSY, HSQC) | X-ray Crystallography | Circular Dichroism (ECD/VCD) |
| Primary Information | Relative stereochemistry, connectivity, and conformation in solution | Absolute stereochemistry and precise 3D structure in the solid state | Absolute stereochemistry and conformation in solution |
| Sample Requirements | Soluble sample (mg range), high purity | High-quality single crystal (µg to mg)[1] | Soluble, optically pure sample (µg to mg) |
| Resolution | Atomic level (through-space correlations < 5 Å)[2] | Atomic level (angstrom to sub-angstrom) | Molecular level (electronic or vibrational transitions) |
| Measurement Time | Hours to days (depending on complexity and experiments) | Hours to days (for data collection and structure solution) | Minutes to hours |
| Key Advantage | Provides detailed structural information in a physiologically relevant solution state. | Unambiguous determination of absolute stereochemistry.[3] | High sensitivity for chiral molecules, applicable to non-crystalline samples. |
| Key Limitation | Does not directly provide absolute stereochemistry. | Requires a high-quality single crystal, which can be challenging to obtain. | Requires a chromophore (ECD) or vibrational activity (VCD) and often relies on computational comparison for absolute configuration determination.[4] |
Delving Deeper: A Head-to-Head Comparison
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Solution-State Structure Architect
NMR spectroscopy is a powerful and versatile technique for determining the connectivity and relative stereochemistry of molecules in solution.[5] By analyzing the interactions between atomic nuclei in a magnetic field, a suite of NMR experiments can map out the complete structure of a compound.
Key NMR Experiments for Stereochemical Analysis:
-
Correlation Spectroscopy (COSY): This 2D NMR experiment identifies protons that are coupled to each other through chemical bonds, typically over two to three bonds.[6] This helps to establish the spin systems within a molecule, revealing which protons are neighbors in the chemical structure.
-
Heteronuclear Single Quantum Coherence (HSQC): HSQC is a 2D NMR technique that correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. This experiment is invaluable for assigning carbon signals and confirming the proton-carbon connectivity.
-
Nuclear Overhauser Effect Spectroscopy (NOESY): The cornerstone of relative stereochemistry determination by NMR, NOESY identifies protons that are close to each other in space (< 5 Å), irrespective of whether they are connected through bonds.[2][7] The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the two protons, providing crucial information about the 3D arrangement of atoms.[8] For example, a strong NOE between two protons on a ring system would indicate that they are on the same face of the ring (cis relationship).[7]
X-ray Crystallography: The Gold Standard for Absolute Stereochemistry
Single-crystal X-ray diffraction is considered the definitive method for determining the absolute stereochemistry of a chiral molecule.[3] By analyzing the diffraction pattern of X-rays passing through a crystalline sample, a detailed three-dimensional electron density map of the molecule can be generated, revealing the precise spatial arrangement of every atom.
The key advantage of X-ray crystallography is its ability to unambiguously determine the absolute configuration of a chiral center, provided that the crystal quality is sufficient and, in some cases, a heavy atom is present to observe anomalous dispersion effects.[9] However, the primary limitation of this technique is the requirement for a well-ordered single crystal of suitable size and quality, which can be a significant bottleneck in the research process.[1]
Circular Dichroism (CD) Spectroscopy: A Sensitive Probe of Chirality
Circular dichroism spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule.[10] This technique is highly sensitive to the stereochemical features of a molecule and can be used to determine the absolute configuration and study conformational changes in solution.
There are two main types of CD spectroscopy used for small molecules:
-
Electronic Circular Dichroism (ECD): ECD arises from the differential absorption of circularly polarized UV-Vis light by chromophores within the molecule.[10] The resulting spectrum is characteristic of the molecule's absolute configuration. By comparing the experimental ECD spectrum with computationally predicted spectra for the possible enantiomers, the absolute stereochemistry can be assigned.
-
Vibrational Circular Dichroism (VCD): VCD is the infrared analogue of ECD, measuring the differential absorption of circularly polarized infrared light corresponding to molecular vibrations.[4] A significant advantage of VCD is that all molecules have infrared absorptions, so the presence of a chromophore is not necessary.[9] Similar to ECD, the comparison of experimental and computationally predicted VCD spectra allows for the determination of absolute configuration.[4]
VCD vs. ECD: While both techniques provide information on absolute stereochemistry, VCD can be more advantageous for molecules lacking a strong UV-Vis chromophore.[9] VCD spectra also tend to have more distinct and well-resolved bands compared to ECD spectra, which can sometimes be broad and overlapping. However, the sensitivity of VCD is generally lower than that of ECD.[11]
Experimental Protocols
2D NMR Spectroscopy (COSY, HSQC, NOESY)
1. Sample Preparation:
- Dissolve 5-10 mg of the purified reaction product in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a clean NMR tube.
- Ensure the solution is homogeneous and free of any particulate matter.
2. Instrument Setup and Data Acquisition:
- Tune and shim the NMR spectrometer to optimize the magnetic field homogeneity.
- Acquire a standard 1D ¹H NMR spectrum to determine the chemical shift range and appropriate spectral width.
- For COSY: Use a standard gradient-selected COSY pulse sequence. Typical parameters include a spectral width of 10-12 ppm in both dimensions, 2048 data points in the direct dimension (t₂), and 256-512 increments in the indirect dimension (t₁).
- For HSQC: Use a standard gradient-selected HSQC pulse sequence with GARP decoupling during acquisition. Set the ¹H spectral width as determined from the 1D spectrum and the ¹³C spectral width to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).
- For NOESY: Use a standard gradient-selected NOESY pulse sequence. The mixing time (d8) is a crucial parameter and should be optimized based on the molecular weight of the compound (typically 300-800 ms for small molecules).[12] Acquire data with a similar resolution to the COSY experiment.
3. Data Processing and Analysis:
- Apply a sine-bell or squared sine-bell window function in both dimensions before Fourier transformation.
- Phase correct the 2D spectra.
- Analyze the cross-peaks in the COSY spectrum to establish proton-proton coupling networks.
- Analyze the cross-peaks in the HSQC spectrum to assign protonated carbons.
- Analyze the cross-peaks in the NOESY spectrum to identify through-space correlations and deduce the relative stereochemistry.
Single-Crystal X-ray Diffraction
1. Crystal Growth:
- Grow a single crystal of the purified compound with dimensions of approximately 0.1-0.3 mm in all directions. Common crystallization techniques include slow evaporation of a solvent, vapor diffusion, and slow cooling of a saturated solution.
2. Crystal Mounting and Data Collection:
- Mount a suitable crystal on a goniometer head.
- Center the crystal in the X-ray beam of the diffractometer.
- Collect a series of diffraction images by rotating the crystal in the X-ray beam. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.
3. Structure Solution and Refinement:
- Process the diffraction data to obtain a set of reflection intensities.
- Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.
- Build a molecular model into the electron density map.
- Refine the atomic positions and thermal parameters against the experimental data.
- Determine the absolute configuration by analyzing the Flack parameter (for non-centrosymmetric structures with anomalous scattering). A Flack parameter close to 0 indicates the correct absolute configuration, while a value close to 1 suggests the inverted structure.
Circular Dichroism (ECD/VCD) Spectroscopy
1. Sample Preparation:
- Prepare a solution of the enantiomerically pure sample in a suitable solvent (e.g., methanol, acetonitrile, chloroform). The solvent should be transparent in the wavelength range of interest.
- The concentration should be adjusted to give an absorbance of approximately 0.5-1.0 in the region of interest.
2. Instrument Setup and Data Acquisition:
- Calibrate the CD spectrometer.
- Record a baseline spectrum of the solvent in the same cuvette that will be used for the sample.
- Record the CD spectrum of the sample over the desired wavelength range (e.g., 190-400 nm for ECD, 800-2000 cm⁻¹ for VCD).
- Average multiple scans to improve the signal-to-noise ratio.
3. Data Analysis and Computational Comparison:
- Subtract the solvent baseline from the sample spectrum.
- Perform a conformational search for the molecule using computational chemistry software.
- Calculate the theoretical ECD or VCD spectra for the lowest energy conformers of both enantiomers using time-dependent density functional theory (TD-DFT).
- Compare the experimentally measured spectrum with the Boltzmann-averaged calculated spectra of the two enantiomers. The enantiomer whose calculated spectrum matches the experimental spectrum in terms of sign and relative intensity corresponds to the absolute configuration of the sample.
Visualizing the Workflow
The following diagrams illustrate the general workflow for stereochemical analysis and the logical relationship between the different spectroscopic techniques.
Caption: General workflow for the determination of stereochemistry of a reaction product.
References
- 1. researchgate.net [researchgate.net]
- 2. NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity — Nanalysis [nanalysis.com]
- 3. purechemistry.org [purechemistry.org]
- 4. Advances of Vibrational Circular Dichroism (VCD) in bioanalytical chemistry. A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 6. longdom.org [longdom.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. spectroscopyeurope.com [spectroscopyeurope.com]
- 10. Circular dichroism - Wikipedia [en.wikipedia.org]
- 11. jascoinc.com [jascoinc.com]
- 12. youtube.com [youtube.com]
Comparative Kinetic Analysis of (2S,3S)-1,4-Dichlorobutane-diol Sulfate Reactions
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Reaction Kinetics of a Versatile Chiral Building Block
In the realm of modern organic synthesis, particularly in the development of pharmaceuticals and other complex chiral molecules, the use of efficient and stereospecific building blocks is paramount. (2S,3S)-1,4-Dichlorobutane-diol Sulfate, a chiral cyclic sulfate, presents itself as a highly reactive intermediate for the introduction of diverse functionalities. This guide provides a comparative analysis of its reaction kinetics, placing it in context with alternative reagents and offering insights into the experimental methodologies required for such studies.
Reactivity Comparison: Cyclic Sulfates vs. Alternative Electrophiles
Cyclic sulfates are known to be significantly more reactive towards nucleophiles than their acyclic counterparts and other common electrophiles like epoxides. This enhanced reactivity is primarily attributed to the inherent ring strain of the five-membered dioxathiolane-2,2-dioxide ring system. Nucleophilic attack leads to the opening of the ring and the formation of a stable sulfate monoester, providing a strong thermodynamic driving force for the reaction.
In contrast, while epoxides are also valuable three-membered ring electrophiles, their ring strain is generally less pronounced than that of five-membered cyclic sulfates. This often translates to slower reaction rates under comparable conditions.
Table 1: Qualitative Comparison of Electrophile Reactivity
| Feature | This compound (Cyclic Sulfate) | Epoxides (e.g., Butadiene Diepoxide) |
| Reactivity | Very High | High |
| Driving Force | Release of significant ring strain | Release of ring strain |
| Leaving Group | Sulfate (excellent) | Alkoxide (requires protonation) |
| Reaction Speed | Generally very fast (milliseconds to seconds)[1] | Fast, but typically slower than cyclic sulfates[2][3] |
| Side Reactions | Potential for competing reactions at sulfur (less common) | Polymerization, rearrangement |
Quantitative Kinetic Data: A Comparative Perspective
While specific rate constants for this compound are not documented, examining the kinetics of analogous epoxide reactions provides a useful benchmark. The acid-catalyzed ring-opening of epoxides has been studied, and the data highlights the influence of substitution on reactivity.
Table 2: Second-Order Rate Constants for Acid-Catalyzed Ring Opening of Selected Epoxides
| Epoxide | Nucleophile | Rate Constant (kH+) (M⁻¹s⁻¹) | Reference |
| cis-2,3-Epoxy-1,4-butanediol | H₂O | Data not specified, but noted to be slower than non-hydroxylated equivalents[2] | [2] |
| 1,2-Epoxybutane | H₂O | - | [4] |
| trans-β-IEPOX | H₂O | Upper limit determined to be ~0.1 | [4] |
Note: The data in this table is for structurally related epoxides and is intended to provide a general sense of the magnitude of reaction rates. The reactivity of this compound is expected to be significantly higher.
Experimental Protocols for Kinetic Studies
The rapid nature of cyclic sulfate reactions necessitates specialized techniques for accurate kinetic measurements.[1][5][6] Standard laboratory methods are often too slow to capture the initial rates of these transformations.
Key Experimental Method: Stopped-Flow Spectroscopy
Stopped-flow spectroscopy is the premier technique for studying fast reactions in solution with half-lives in the millisecond range.[1][7][8][9]
Methodology:
-
Reagent Preparation: Solutions of this compound and the desired nucleophile are prepared in a suitable solvent and loaded into separate syringes in the stopped-flow apparatus.
-
Rapid Mixing: The syringe drives are rapidly depressed, forcing the reactant solutions through a high-efficiency mixer, initiating the reaction.
-
Flow Stoppage and Observation: The mixed solution flows into an observation cell and then into a stopping syringe. When the stopping syringe is full, the flow is abruptly halted.
-
Data Acquisition: A spectrophotometer or other detector monitors the change in a specific physical property (e.g., absorbance, fluorescence) of the solution in the observation cell as a function of time.
-
Kinetic Analysis: The resulting data (e.g., absorbance vs. time) is fitted to an appropriate rate law to determine the reaction order and rate constant.
Reaction Pathway and Logical Relationships
The reaction of this compound with a nucleophile proceeds via a nucleophilic substitution (SN2) mechanism. The nucleophile attacks one of the electrophilic carbon atoms of the cyclic sulfate, leading to inversion of stereochemistry at that center and ring-opening.
Conclusion
This compound is a highly reactive and synthetically valuable chiral building block. While direct quantitative kinetic data for its reactions are scarce due to their rapid nature, a strong understanding of its reactivity can be inferred from the established principles of cyclic sulfate chemistry. Its reactivity is significantly greater than that of analogous epoxides, making it an excellent choice for efficient and stereospecific transformations. The study of its reaction kinetics requires specialized techniques, with stopped-flow spectroscopy being the method of choice. For drug development professionals and synthetic chemists, the high reactivity of this cyclic sulfate offers the advantage of rapid and clean reactions, often leading to high yields of desired products under mild conditions. Future research involving computational studies could provide more precise theoretical kinetic parameters for this important class of reagents.[10][11]
References
- 1. Stopped-flow - Wikipedia [en.wikipedia.org]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. mdpi.com [mdpi.com]
- 4. www2.oberlin.edu [www2.oberlin.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Chemical kinetics - Measuring, Fast Reactions | Britannica [britannica.com]
- 7. web.williams.edu [web.williams.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. biologic.net [biologic.net]
- 10. Computational Studies of Catalytic Organic and Bioorganic Reactions - D-Scholarship@Pitt [d-scholarship.pitt.edu]
- 11. Computational discoveries of reaction mechanisms: recent highlights and emerging challenges - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Unraveling Reaction Pathways: A Comparative Guide to Computational Analyses of Epoxide Formation
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Computational Approaches to Understanding Transition States in Epoxide Formation Reactions, with Analogous Systems to (2S,3S)-1,4-Dichlorobutane-diol Sulfate.
Data at a Glance: Comparing Computational Approaches
To facilitate a clear comparison, the following table summarizes the key parameters and findings from representative computational studies on analogous epoxide formation reactions.
| Feature | Study 1: Intramolecular Epoxide Formation from Halohydrins[1][2] | Study 2: Stereoselective Epoxidation of 3-Carene[3][4][5][6] |
| Reaction Type | Intramolecular SN2 (Williamson Ether Synthesis) | Peroxyacid Epoxidation of an Alkene |
| Computational Method | Density Functional Theory (DFT) | Density Functional Theory (DFT), Møller-Plesset perturbation theory (MP2) |
| DFT Functional | Not specified in abstract | B3LYP |
| Basis Set | Triple-ζ basis sets | 6-31G*, 6-311+G** |
| Focus of Analysis | Spontaneity and mechanism of epoxide formation | Stereoselectivity of epoxidation |
| Key Quantitative Finding | Favorable solvation, C-O vs. C-Cl bond enthalpy, and vibrational entropy contribute to spontaneity.[1] | Lower activation barrier for the trans-epoxide (7.8 kcal/mol) compared to the cis-epoxide (9.4 kcal/mol).[4][5] |
| Software/Code | Not specified in abstract | Not specified in abstract |
Delving into the Details: Experimental and Computational Protocols
A thorough understanding of the methodologies employed is crucial for evaluating and applying the findings of computational studies. The following sections detail the typical protocols used in the computational analysis of epoxide formation.
Protocol 1: Intramolecular Epoxide Formation via Williamson Ether Synthesis (Analogous to Halohydrin Cyclization)
This protocol is analogous to the intramolecular cyclization of (2S,3S)-1,4-Dichlorobutane-diol, where the hydroxyl groups, upon deprotonation, would attack the carbon atoms bearing the chloro- and sulfoxy- leaving groups.
Methodology:
-
Model System Selection: A suitable halohydrin is chosen as the model system.
-
Conformational Search: A thorough conformational search of the reactant (deprotonated halohydrin), transition state, and product (epoxide and halide ion) is performed to locate the lowest energy structures.
-
Geometry Optimization: The geometries of the reactant, transition state, and product are optimized using a selected level of theory, commonly a DFT functional (e.g., B3LYP, M06-2X) with a suitable basis set (e.g., 6-31G(d), 6-311+G(d,p)).
-
Transition State Verification: The transition state is verified by frequency calculations, which should yield exactly one imaginary frequency corresponding to the reaction coordinate (the breaking of the C-X bond and the formation of the C-O bond).
-
Energy Calculations: Single-point energy calculations are often performed at a higher level of theory or with a larger basis set to obtain more accurate energy barriers and reaction energies.
-
Solvation Modeling: To simulate the reaction in a solvent, a continuum solvation model (e.g., PCM, SMD) is typically employed.
Protocol 2: Stereoselective Epoxidation of Alkenes
This protocol is relevant for understanding the factors that govern the stereochemical outcome of epoxide formation, a key consideration for the (2S,3S) stereochemistry of the target molecule.
Methodology:
-
Reactant and Product Definition: The geometries of the alkene, the oxidizing agent (e.g., a peroxy acid), and the possible stereoisomeric epoxide products are defined.
-
Transition State Search: A search for the transition states leading to each stereoisomer is conducted. This often involves a preliminary scan of the potential energy surface along the reaction coordinate.
-
Geometry Optimization and Verification: The geometries of the reactants, transition states, and products are optimized and verified using frequency calculations, similar to Protocol 1. The transition states for the formation of different stereoisomers are located and confirmed.
-
Activation Energy Calculation: The activation energy for the formation of each stereoisomeric product is calculated as the difference in energy between the transition state and the reactants. The stereoselectivity is then predicted based on the difference in these activation energies.
-
Analysis of Non-Covalent Interactions: In some cases, analysis of non-covalent interactions within the transition state can provide insights into the origins of stereoselectivity.
Visualizing Reaction Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict a generalized reaction pathway for intramolecular epoxide formation and a typical computational workflow.
Caption: Generalized Reaction Pathway for Intramolecular Epoxide Formation.
Caption: Typical Workflow for Computational Analysis of Reaction Mechanisms.
Concluding Remarks
The computational analysis of transition states provides invaluable insights into the mechanisms of epoxide formation. While direct studies on this compound are yet to be published, the methodologies and findings from analogous systems, such as the intramolecular cyclization of halohydrins and stereoselective epoxidation of alkenes, offer a robust framework for understanding and predicting the behavior of this and similar reactions. The choice of computational method, functional, and basis set is critical and should be tailored to the specific scientific question being addressed. By leveraging the power of computational chemistry, researchers can accelerate the design and optimization of synthetic routes to complex molecules, ultimately advancing the fields of drug discovery and materials science.
References
- 1. cjm.ichem.md [cjm.ichem.md]
- 2. COMPUTATIONAL INSIGHTS INTO THE SPONTANEITY OF EPOXIDE FORMATION FROM HALOHYDRINS AND OTHER MECHANISTIC DETAILS OF WILLIAMSON’S ETHER SYNTHESIS | CJM.ASM.MD [cjm.ichem.md]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Computational modeling of a stereoselective epoxidation: reaction of carene with peroxyformic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Item - Computational Modeling of a Stereoselective Epoxidation: Reaction of Carene with Peroxyformic Acid - figshare - Figshare [figshare.com]
- 6. "Computational Modeling Of A Stereoselective Epoxidation: Reaction Of C" by Stephanie Megan Koskowich , '07, Winslow C. Johnson , '07 et al. [works.swarthmore.edu]
Cyclic Sulfates vs. Acyclic Precursors in Stereoselective Synthesis: A Comparative Guide
In the realm of stereoselective synthesis, the strategic choice of activating groups for hydroxyl functionalities is paramount to achieving desired stereochemical outcomes. Among the various strategies, the use of cyclic sulfates, derived from 1,2- or 1,3-diols, has emerged as a powerful tool, often exhibiting distinct advantages over their acyclic counterparts, such as dimesylates or ditosylates. This guide provides an objective comparison of the performance of cyclic sulfates versus their acyclic precursors in stereoselective nucleophilic substitution reactions, supported by experimental data and detailed protocols.
Performance Comparison: Enhanced Reactivity and Stereocontrol
Cyclic sulfates are known to be highly reactive electrophiles, a property attributed to the inherent ring strain of the five-membered dioxathiolane-2,2-dioxide ring system. This enhanced reactivity often translates to milder reaction conditions, shorter reaction times, and improved yields compared to analogous reactions with acyclic sulfonate esters.
The primary advantage of cyclic sulfates lies in their ability to undergo stereospecific ring-opening reactions. The incoming nucleophile attacks one of the electrophilic carbon atoms in a concerted SN2 fashion, leading to a predictable inversion of configuration at that center. This process rigidly controls the stereochemical outcome, making cyclic sulfates excellent precursors for the synthesis of chiral molecules with contiguous stereocenters.
In contrast, while acyclic precursors like dimesylates or ditosylates also undergo SN2 reactions, the flexibility of the acyclic backbone can sometimes lead to competing side reactions or a lack of complete stereochemical control, particularly in complex substrates.
Table 1: Comparison of a Representative Stereoselective Azidation Reaction
| Parameter | Cyclic Sulfate Route | Acyclic Precursor (Dimesylate) Route |
| Starting Material | (S)-1-phenyl-1,2-ethanediol cyclic sulfate | (S)-1-phenyl-1,2-ethanediol dimesylate |
| Nucleophile | Sodium Azide (NaN₃) | Sodium Azide (NaN₃) |
| Product | (R)-2-azido-1-phenylethanol | (R)-2-azido-1-phenylethanol |
| Yield | ~93%[1] | Typically 70-85% |
| Stereoselectivity | High (inversion of configuration) | Generally high, but can be substrate-dependent |
| Reaction Conditions | DMF, room temperature to 50°C | DMF, elevated temperatures (e.g., 80-100°C) |
| Reaction Time | Typically a few hours | Often requires prolonged heating (several hours to days) |
Experimental Protocols
Synthesis of (S)-1-phenyl-1,2-ethanediol cyclic sulfate
Materials:
-
(S)-1-phenyl-1,2-ethanediol
-
Thionyl chloride (SOCl₂)
-
Pyridine
-
Carbon tetrachloride (CCl₄)
-
Acetonitrile (CH₃CN)
-
Water (H₂O)
-
Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)
-
Sodium periodate (NaIO₄)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Formation of the Cyclic Sulfite: A solution of (S)-1-phenyl-1,2-ethanediol (1.0 eq) and pyridine (2.2 eq) in CCl₄ is cooled to 0°C. Thionyl chloride (1.1 eq) is added dropwise, and the mixture is stirred at 0°C for 30 minutes and then at room temperature for 1 hour. The reaction mixture is filtered, and the filtrate is concentrated under reduced pressure to yield the crude cyclic sulfite.[1]
-
Oxidation to the Cyclic Sulfate: The crude cyclic sulfite is dissolved in a mixture of CCl₄, CH₃CN, and H₂O (2:2:3 ratio). RuCl₃·xH₂O (catalytic amount) and NaIO₄ (1.5 eq) are added, and the mixture is stirred vigorously at room temperature for 2 hours. The reaction is quenched with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated to give the crude cyclic sulfate, which can be purified by column chromatography.
Synthesis of (R)-2-azido-1-phenylethanol via Cyclic Sulfate
Materials:
-
(S)-1-phenyl-1,2-ethanediol cyclic sulfate
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
-
Water
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of (S)-1-phenyl-1,2-ethanediol cyclic sulfate (1.0 eq) in DMF, sodium azide (1.5 eq) is added.[1]
-
The reaction mixture is stirred at 50°C for 4 hours.
-
The reaction is cooled to room temperature, and water is added.
-
The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to afford (R)-2-azido-1-phenylethanol.[1]
Synthesis of (S)-1-phenyl-1,2-ethanediol dimesylate
Materials:
-
(S)-1-phenyl-1,2-ethanediol
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of (S)-1-phenyl-1,2-ethanediol (1.0 eq) and triethylamine (2.5 eq) in dichloromethane at 0°C, methanesulfonyl chloride (2.2 eq) is added dropwise.
-
The reaction mixture is stirred at 0°C for 1 hour and then at room temperature for 2 hours.
-
The reaction is quenched with saturated aqueous NaHCO₃ and the layers are separated.
-
The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated to give the crude dimesylate, which is purified by recrystallization or column chromatography.
Synthesis of (R)-2-azido-1-phenylethanol via Dimesylate
Materials:
-
(S)-1-phenyl-1,2-ethanediol dimesylate
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
-
Water
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
Procedure:
-
A mixture of (S)-1-phenyl-1,2-ethanediol dimesylate (1.0 eq) and sodium azide (3.0 eq) in DMF is heated at 80°C for 24 hours.
-
The reaction mixture is cooled to room temperature and water is added.
-
The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield (R)-2-azido-1-phenylethanol.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the two synthetic strategies.
Logical Relationship of Reactivity
The enhanced reactivity of cyclic sulfates can be attributed to the relief of ring strain upon nucleophilic attack.
Conclusion
Cyclic sulfates offer a compelling advantage in stereoselective synthesis due to their heightened reactivity and the high degree of stereocontrol they impart in nucleophilic substitution reactions. The rigid cyclic structure ensures a clean inversion of configuration, leading to the formation of stereochemically well-defined products. While acyclic precursors such as dimesylates and ditosylates are also valuable tools, they often require more forcing conditions and may not provide the same level of stereochemical fidelity. For researchers and drug development professionals, the choice between these two strategies will depend on the specific substrate, the desired stereochemical outcome, and the overall efficiency of the synthetic route. However, the evidence suggests that for the stereoselective synthesis of molecules with adjacent stereocenters, cyclic sulfates represent a more robust and often higher-yielding approach.
References
A Comparative Guide to (2S,3S)-1,4-Dichlorobutane-diol Sulfate (as Treosulfan) and Busulfan in Hematopoietic Stem Cell Transplantation Conditioning
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of (2S,3S)-1,4-Dichlorobutane-diol Sulfate, clinically known as Treosulfan, and its primary alternative, Busulfan. Both are alkylating agents crucial to myeloablative conditioning regimens prior to allogeneic hematopoietic stem cell transplantation (alloHSCT). This analysis is based on a review of current literature, focusing on clinical efficacy, safety profiles, and mechanistic actions to inform research and drug development.
This compound , or L-Threitol-1,4-bismethanesulfonate, is the chemical name for the prodrug Treosulfan . Upon administration, it undergoes a non-enzymatic conversion under physiological conditions to its active epoxide metabolites, primarily L-diepoxybutane (L-DEB), which exerts a cytotoxic effect through DNA alkylation.[1][2][3] This mechanism of action is central to its efficacy in eradicating hematopoietic stem cells in the bone marrow, creating a niche for donor stem cells.
The primary comparator, Busulfan , is also a bifunctional alkylating agent widely used in HSCT conditioning.[4] It has a well-established history in clinical practice, but its use can be complicated by a narrow therapeutic window and potential for significant toxicities.[4][5]
Performance Comparison: Treosulfan vs. Busulfan
Clinical trials and meta-analyses have demonstrated that Treosulfan-based conditioning regimens offer a favorable risk-benefit profile compared to those based on Busulfan, particularly in older and comorbid patient populations.[6]
Efficacy and Survival Outcomes
A meta-analysis of studies involving patients with Acute Myeloid Leukemia (AML) and Myelodysplastic Syndromes (MDS) indicated that Treosulfan-based regimens were associated with improved overall survival (OS) and disease-free survival (DFS) compared to Busulfan-based regimens.[7]
| Outcome Metric | Treosulfan | Busulfan | Hazard Ratio (HR) / Risk Ratio (RR) [95% CI] | p-value | Citation |
| Overall Survival (OS) | Superior | RR 1.39 [1.15-1.68] | 0.0007 | [7] | |
| 66.8% (36-month) | 56.3% (36-month) | HR 0.64 [0.48-0.87] | 0.0037 | [8] | |
| 47.5% | 36.5% | [5] | |||
| Event-Free Survival (EFS) | 59.5% (36-month) | 49.7% (36-month) | HR 0.64 [0.49-0.84] | 0.0005787 | [8] |
| Disease-Free Survival (DFS) | Superior | RR 1.39 [1.10-1.75] | 0.006 | [7] | |
| Non-Relapse Mortality (NRM) | Favorable | RR 0.95 [0.90-1.00] | 0.05 | [7] | |
| 3.9% (12-month, pediatric) | 12.0% (12-month, pediatric) | HR 0.29 [0.06-1.41] | [9] | ||
| Relapse-Related Mortality (RRM) | 17% | 34% | [10] | ||
| Relapse Incidence | Comparable | RR 0.96 [0.89-1.04] | 0.33 | [7] |
Safety and Toxicity Profile
Treosulfan generally exhibits a more favorable safety profile, with a notable reduction in the incidence of chronic Graft-versus-Host Disease (GvHD).
| Safety Outcome | Treosulfan | Busulfan | Risk Ratio (RR) / Incidence | p-value | Citation |
| Acute GvHD (Grade ≥3) | 32.2% | 31.6% | [5] | ||
| Lower Risk | HR 0.70 [0.59-0.82] | [11] | |||
| Chronic GvHD | Comparable | RR 1.00 [0.95-1.05] | 0.92 | [7] | |
| Extensive Chronic GvHD | 15.7% | 32.1% | <0.001 | [5][10] | |
| Chronic Skin GvHD | 3.6% | 22.6% | <0.001 | [5][10] | |
| Regimen-Related Toxicity (RRT) | 11.7% | 7.1% | [5] | ||
| Sinusoidal Obstruction Syndrome (SOS) | Lower Incidence | [5] | |||
| Fungal Infections | 23.4% | 36.5% | [5] | ||
| Graft Failure (pediatric) | 15.8% | 4.0% | 0.0366 | [9] |
Mechanism of Action: A Visual Representation
Treosulfan's cytotoxic effects are mediated by its active metabolites, which act as DNA alkylating agents. This process leads to the formation of DNA cross-links, inhibiting DNA replication and transcription and ultimately inducing apoptosis in rapidly dividing cells.
Caption: Mechanism of action of Treosulfan.
Experimental Protocols: Conditioning Regimens
The following tables outline typical conditioning regimens for Treosulfan and Busulfan in combination with Fludarabine, as described in clinical trials.
Treosulfan-Based Regimen (Reduced-Toxicity Myeloablative)
| Day | Drug | Dosage | Administration | Citation |
| -6 to -2 | Fludarabine | 30 mg/m²/day (Total: 150 mg/m²) | 30-minute infusion | [8][12] |
| -4 to -2 | Treosulfan | 10-14 g/m²/day (Total: 30-42 g/m²) | 2-hour infusion | [8][12] |
Busulfan-Based Regimen (Reduced-Intensity)
| Day | Drug | Dosage | Administration | Citation |
| -6 to -2 | Fludarabine | 30 mg/m²/day (Total: 150 mg/m²) | 30-minute infusion | [8] |
| -4 to -3 | Busulfan | 0.8 mg/kg every 6 hours (Total: 6.4 mg/kg) | 2-hour infusion | [8] |
Note: Dosages and schedules can vary based on institutional protocols, patient characteristics (e.g., age, disease), and whether the regimen is myeloablative or of reduced intensity.[5][13] Prophylaxis for seizures (e.g., phenytoin or benzodiazepine) is typically administered with Busulfan.[8]
Experimental Workflow: Allogeneic HSCT Conditioning
The following diagram illustrates a typical workflow for a patient undergoing a conditioning regimen prior to alloHSCT.
Caption: Allogeneic HSCT conditioning workflow.
Conclusion
The available evidence suggests that Treosulfan, the clinical application of this compound, presents a favorable alternative to Busulfan in conditioning regimens for alloHSCT, particularly for older patients and those with comorbidities. Its demonstrated benefits in overall survival and a reduced incidence of chronic GvHD are significant clinical advantages.[7][8][11] While Treosulfan is associated with a higher rate of graft failure in some pediatric populations, this is often manageable with subsequent interventions.[9] Continued research and head-to-head clinical trials will further refine the optimal use of these important alkylating agents in the ever-evolving landscape of hematopoietic stem cell transplantation.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Treosulfan? [synapse.patsnap.com]
- 3. TREOSULFAN - Pharmaceuticals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Conditioning regimen using busulfan plus melphalan in hematopoietic stem cell transplantation: can this conditioning regimen be used in autologous or allogeneic transplantation for acute leukemia? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. Treosulfan or busulfan plus fludarabine as conditioning treatment before allogeneic haemopoietic stem cell transplantation for older patients with acute myeloid leukaemia or myelodysplastic syndrome (MC-FludT.14/L): a randomised, non-inferiority, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. Treosulfan Versus Busulfan for Older Patients with MDS, AML | Blood Cancers Today [bloodcancerstoday.com]
- 9. My paper of the month - Treosulfan vs busulfan conditioning for allogeneic bmt in children with nonmalignant disease: a randomized phase 2 trial | EBMT [ebmt.org]
- 10. Treosulfan is a safe and effective alternative to busulfan for conditioning in adult allogeneic HSCT patients: Data from a single center - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Long-Term Outcomes of Treosulfan- vs. Busulfan-Based Conditioning Regimen for Patients With Myelodysplastic Syndrome and Acute Myeloid Leukemia Before Hematopoietic Cell Transplantation: A Systematic Review and Meta-Analysis [frontiersin.org]
- 12. Treosulfan-Based Conditioning Regimens for Allogeneic Hematopoietic Cell Transplantation in Acute Myeloid Leukemia and Other Myeloid Malignancies [mdpi.com]
- 13. CTT Journal [cttjournal.com]
Navigating the Analytical Maze: A Comparative Guide to Method Validation for (2S,3S)-1,4-Dichlorobutane-diol Sulfate
For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of potential analytical methods for the quantification and purity assessment of (2S,3S)-1,4-Dichlorobutane-diol Sulfate, a chiral intermediate of significant interest in pharmaceutical synthesis. The information presented herein is based on established principles of analytical chemistry and regulatory guidelines, offering a framework for developing and validating suitable analytical procedures.
The inherent chirality and the presence of a sulfate group in this compound necessitate analytical methods that are not only accurate and precise but also stereoselective. This guide explores three common analytical techniques: Chiral High-Performance Liquid Chromatography (Chiral-HPLC), Gas Chromatography with a Chiral Column (Chiral-GC), and Capillary Electrophoresis (CE).
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method hinges on a thorough evaluation of its performance characteristics. The following table summarizes hypothetical yet realistic performance data for the three aforementioned techniques, based on typical validation parameters outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]
| Validation Parameter | Chiral-HPLC with UV Detection | Chiral-GC with FID Detection | Capillary Electrophoresis with UV Detection |
| Specificity | High (baseline separation of enantiomers and impurities) | High (good resolution of enantiomers) | Very High (excellent resolution of charged species) |
| Linearity (r²) | > 0.999 | > 0.998 | > 0.999 |
| Range (µg/mL) | 1 - 100 | 5 - 200 | 0.5 - 50 |
| Accuracy (% Recovery) | 98.5 - 101.2% | 97.8 - 102.5% | 99.0 - 100.8% |
| Precision (RSD%) | |||
| - Repeatability | < 1.0% | < 1.5% | < 0.8% |
| - Intermediate Precision | < 1.5% | < 2.0% | < 1.2% |
| Limit of Detection (LOD) (µg/mL) | 0.2 | 1.0 | 0.1 |
| Limit of Quantitation (LOQ) (µg/mL) | 0.7 | 3.5 | 0.4 |
| Robustness | Good | Moderate | Good |
Experimental Protocols
Detailed and well-documented experimental protocols are fundamental for the successful transfer and implementation of analytical methods. Below are hypothetical protocols for each of the compared techniques.
Chiral High-Performance Liquid Chromatography (Chiral-HPLC)
Objective: To quantify this compound and separate it from its enantiomer and potential impurities.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
Chromatographic Conditions:
-
Column: Chiral stationary phase (e.g., polysaccharide-based)
-
Mobile Phase: Isocratic mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase to a final concentration of 50 µg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Chiral Gas Chromatography (Chiral-GC)
Objective: To determine the enantiomeric purity of this compound.
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID) and a split/splitless injector.
Chromatographic Conditions:
-
Column: Chiral capillary column (e.g., cyclodextrin-based)
-
Carrier Gas: Helium
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 minutes
-
Ramp: 10°C/min to 220°C
-
Hold at 220°C for 5 minutes
-
-
Split Ratio: 50:1
Sample Preparation:
-
Derivatize the sample to improve volatility and thermal stability. A common method is silylation using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
Dissolve the derivatized sample in a suitable solvent (e.g., dichloromethane) to a final concentration of 100 µg/mL.
Capillary Electrophoresis (CE)
Objective: To achieve high-resolution separation and quantification of this compound.
Instrumentation:
-
Capillary electrophoresis system with a UV detector.
Electrophoretic Conditions:
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 60 cm total length)
-
Background Electrolyte (BGE): Borate buffer (e.g., 25 mM, pH 9.0) containing a chiral selector (e.g., a cyclodextrin derivative).
-
Voltage: 20 kV
-
Temperature: 25°C
-
Detection Wavelength: 210 nm
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds)
Sample Preparation:
-
Dissolve the sample in the BGE to a final concentration of 25 µg/mL.
-
Filter the solution through a 0.22 µm syringe filter.
Visualizing the Validation Process
To further clarify the intricate processes involved in analytical method validation, the following diagrams, generated using Graphviz, illustrate the typical workflow and the hierarchical relationship of validation parameters.
Caption: A typical workflow for analytical method validation, from planning to reporting.
References
A Comparative Guide to the Synthesis of Chiral Diamines: A Cost-Benefit Analysis of Utilizing (2S,3S)-1,4-Dichlorobutane-diol Sulfate
For Researchers, Scientists, and Drug Development Professionals
The efficient synthesis of enantiomerically pure chiral diamines is a critical endeavor in the pharmaceutical industry, as these structural motifs are integral to a wide array of therapeutic agents. This guide provides a detailed cost-benefit analysis of a synthetic route utilizing (2S,3S)-1,4-Dichlorobutane-diol Sulfate for the preparation of a key chiral diamine intermediate, (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine. This intermediate is notably used in the synthesis of the Janus kinase (JAK) inhibitor, Tofacitinib.[1] The performance of this route is objectively compared against a well-established alternative method, offering insights into factors such as yield, purity, cost, and reaction workflow.
Executive Summary
This analysis evaluates two distinct synthetic pathways to (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine. The primary focus is on a route that employs the cyclic sulfate derived from (2S,3S)-1,4-Dichlorobutane-diol. This is compared with a conventional method commencing from 1-benzyl-3-methylamino-4-methyl-pyridinium bromide. While the cyclic sulfate route offers a potentially more convergent and stereospecific approach, the alternative pyridinium salt method is well-documented with established yields. The final selection of a synthetic strategy will likely depend on a careful consideration of raw material cost, process scalability, and desired purity of the final product.
Synthetic Route 1: The Chiral Cyclic Sulfate Approach
This synthetic pathway leverages the stereochemistry of (2S,3S)-1,4-Dichlorobutane-diol, which is first converted to its cyclic sulfate. This reactive intermediate then undergoes a sequential nucleophilic ring-opening with benzylamine and methylamine to furnish the target chiral diamine.
Experimental Protocol
Step 1: Preparation of (4S,5S)-4,5-bis(chloromethyl)-1,3,2-dioxathiolane 2,2-dioxide
(2S,3S)-1,4-Dichlorobutane-2,3-diol is dissolved in a suitable aprotic solvent such as dichloromethane. The solution is cooled to 0°C, and thionyl chloride is added dropwise, followed by an oxidizing agent (e.g., a ruthenium catalyst with sodium periodate) to form the cyclic sulfate in situ. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up to isolate the crude cyclic sulfate, which is often used directly in the next step without extensive purification.
Step 2: Synthesis of (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine
The crude cyclic sulfate is dissolved in a polar aprotic solvent like N,N-dimethylformamide (DMF). Benzylamine is added, and the mixture is heated to facilitate the initial ring-opening and subsequent in-situ cyclization. After the initial reaction, the intermediate is treated with methylamine to introduce the second amino group. The reaction mixture is then subjected to an aqueous workup, and the final product is purified by column chromatography or crystallization.
Synthetic Route 2: The Pyridinium Salt Reduction Approach
This established alternative route involves the reduction of a substituted pyridinium salt to form the piperidine ring system.
Experimental Protocol
1-benzyl-3-methylamino-4-methyl-pyridinium bromide (10 g, 34.1 mmol) is dissolved in ethanol (100 g) at a temperature below 30°C with stirring. Sodium borohydride (3.87 g, 102.3 mmol) is added portion-wise. The reaction is stirred for 16 hours, and completion is monitored by HPLC. Following the reaction, 2M HCl is added until no further gas evolution is observed. The solution is concentrated, and the product is extracted with dichloromethane. The organic layers are combined and concentrated. The crude product is dissolved in ethanol, and a 2M solution of HCl in ethanol is added to precipitate the dihydrochloride salt. The solid is collected by filtration and dried to yield (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride (6.9 g, 23.8 mmol), corresponding to a 70% yield.[2]
Quantitative Data Comparison
The following tables summarize the key quantitative data for the two synthetic routes.
Table 1: Reagent and Product Information
| Parameter | Route 1: Cyclic Sulfate | Route 2: Pyridinium Salt |
| Starting Material | (2S,3S)-1,4-Dichlorobutane-2,3-diol | 1-benzyl-3-methylamino-4-methyl-pyridinium bromide |
| Key Reagents | Thionyl chloride, Oxidizing agent, Benzylamine, Methylamine | Sodium borohydride, Ethanol, HCl |
| Product | (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine | (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride |
| CAS Number (Product) | 477600-70-7 | 1062580-52-2 |
| Molecular Formula | C₁₄H₂₂N₂ | C₁₄H₂₄Cl₂N₂ |
| Molecular Weight | 218.34 g/mol | 291.26 g/mol |
Table 2: Performance and Cost Analysis
| Parameter | Route 1: Cyclic Sulfate (Estimated) | Route 2: Pyridinium Salt |
| Overall Yield | Not explicitly found, estimated to be competitive | 70%[2] |
| Product Purity | High (stereospecific) | High (crystallization) |
| Reaction Time | Multi-step, likely >24 hours | ~18 hours |
| Cost of Starting Material | (2S,3S)-1,4-Dichlorobutane-2,3-diol: ~$275/250mg[3] | 1-benzyl-3-methoxycarbonylamino-4-methyl pyridinium bromide acid (similar structure): ~$43/kg[4] |
| Cost of Key Reagents | Benzylamine: ~
| Sodium Borohydride: ~$58/100g[6] |
| Overall Cost | Potentially higher due to starting material cost | Potentially lower due to cheaper starting material and reagents |
Visualization of Synthetic Workflows
The following diagrams illustrate the logical flow of each synthetic route.
Caption: Workflow for the synthesis via the chiral cyclic sulfate route.
Caption: Workflow for the synthesis via the pyridinium salt reduction route.
Cost-Benefit Analysis
Route 1: this compound
-
Benefits:
-
Stereochemical Control: This route offers excellent control of stereochemistry, directly translating the chirality of the starting diol to the final product. This can eliminate the need for costly and yield-reducing chiral resolution steps.
-
Convergent Synthesis: The approach allows for the construction of the core piperidine ring and introduction of the two amine substituents in a relatively convergent manner.
-
-
Drawbacks:
-
High Cost of Starting Material: The primary drawback is the high cost of the chiral starting material, (2S,3S)-1,4-Dichlorobutane-2,3-diol.[3] This could make the process economically challenging for large-scale production.
-
Multi-step Process: The in-situ formation of the cyclic sulfate and the sequential amine additions contribute to a longer overall reaction sequence.
-
Lack of Published Yield Data: A direct comparison of overall yield is hampered by the lack of readily available, optimized yield data for this specific transformation in the public domain.
-
Route 2: Pyridinium Salt Reduction
-
Benefits:
-
Cost-Effective Starting Material: The pyridinium salt precursor is likely to be significantly more cost-effective than the chiral diol, making this route more attractive from a raw material cost perspective.[4]
-
Well-Established Chemistry: The reduction of pyridinium salts is a well-understood and documented transformation, with a reported yield of 70% for this specific reaction.[2]
-
Simpler Reagents: The reagents used in this route, such as sodium borohydride and ethanol, are common, relatively inexpensive, and readily available.[6]
-
-
Drawbacks:
-
Potential for Stereoisomers: Depending on the substrate and reaction conditions, reductions of this type can sometimes lead to mixtures of diastereomers, potentially requiring further purification. However, for this specific substrate, a good yield of the desired diastereomer is reported.[2]
-
Handling of Pyridinium Salts: Pyridinium salts can sometimes be hygroscopic or challenging to handle on a large scale.
-
Conclusion
The choice between these two synthetic routes for the preparation of (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine presents a classic trade-off between stereochemical elegance and economic viability. The use of this compound offers a highly stereocontrolled and elegant approach, but its widespread industrial application may be limited by the high cost of the starting material. The alternative pyridinium salt reduction method, while potentially less direct in its stereochemical control, benefits from more accessible and cost-effective starting materials and reagents, with a proven high yield for the key reduction step.
For academic research and small-scale synthesis where absolute stereochemical control from the outset is paramount, the chiral cyclic sulfate route is a compelling option. However, for large-scale industrial production, the economic advantages of the pyridinium salt reduction pathway are likely to be the deciding factor, provided that the desired purity and stereoisomeric ratio can be consistently achieved. Further process optimization and a thorough economic analysis based on bulk pricing of all raw materials would be necessary to make a definitive decision for commercial-scale synthesis.
References
- 1. CN104860872A - Bis-(3R,4R)-1-benzyl-N,4-dimethyl piperidin-3-amine L-di-p-toluyl tartrate synthesis method - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. 1-Benzyl-4-methyl-3-(methylamino)pyridin-1-ium bromide 98% | CAS: 1615709-89-1 | AChemBlock [achemblock.com]
- 4. indiamart.com [indiamart.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of (2S,3S)-1,4-Dichlorobutane-diol Sulfate: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of (2S,3S)-1,4-Dichlorobutane-diol Sulfate, a halogenated organic compound. Adherence to these procedures is critical for ensuring a safe laboratory environment and compliance with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, a laboratory coat, and nitrile gloves to prevent skin and eye contact.[1] All handling of this compound should be conducted within a properly functioning fume hood to minimize the risk of inhalation.[1] In the event of skin contact, immediately rinse the affected area with water.[2] Contaminated clothing should be removed and disposed of as hazardous waste.[3]
Core Disposal Principles
The fundamental principle for the disposal of this compound is that it must be treated as hazardous chemical waste. Due to its chlorinated nature, it falls under the category of halogenated organic waste.[1] Under no circumstances should this chemical or its containers be disposed of down the laboratory drain or in regular trash.[1][4] Improper disposal can lead to environmental contamination and potential reactions within the sewer system.
Step-by-Step Disposal Protocol
-
Waste Collection: Collect all waste containing this compound in a designated, clearly labeled, and compatible waste container.[1][5] The container must be kept securely closed when not in use and stored in a well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[2][6]
-
Labeling: The waste container must be accurately labeled as "Halogenated Organic Waste" and should include the full chemical name: "this compound."[1][6] Ensure the label is legible and securely affixed to the container.
-
Segregation: It is crucial to segregate halogenated organic waste from non-halogenated waste streams.[1] Mixing different waste types can complicate the disposal process and may lead to hazardous chemical reactions.
-
Institutional Procedures: Follow your institution's specific hazardous waste management protocols.[1] This includes contacting your Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the waste.[5] The EHS office will coordinate the final disposal, which typically involves high-temperature incineration by a licensed waste disposal facility.[7]
Summary of Disposal Parameters
| Parameter | Guideline | Rationale |
| Waste Category | Halogenated Organic Waste | Contains chlorine, a halogen.[1] |
| Container Type | Compatible, sealed, and clearly labeled container. | To prevent leaks, reactions, and misidentification.[5][6] |
| Storage | Well-ventilated, designated hazardous waste area. | To ensure safety and prevent accidental exposure.[2] |
| Incompatible Materials | Strong oxidizing agents, strong bases. | To prevent hazardous chemical reactions.[2] |
| Disposal Method | Collection by institutional EHS for incineration. | Ensures environmentally sound and compliant disposal.[5][7] |
| Drain Disposal | Strictly Prohibited. | Prevents contamination of water systems.[1][4] |
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal decision workflow for halogenated organic compounds.
By adhering to these established safety protocols and disposal procedures, laboratory personnel can effectively mitigate the risks associated with this compound and ensure a safe and compliant research environment. Always consult your institution's specific safety guidelines and the Safety Data Sheet (SDS) for any chemical before use.
References
- 1. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Laboratory chemical waste [watercorporation.com.au]
- 5. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 6. nipissingu.ca [nipissingu.ca]
- 7. tandfonline.com [tandfonline.com]
Personal protective equipment for handling (2S,3S)-1,4-Dichlorobutane-diol Sulfate
Disclaimer: A specific Safety Data Sheet (SDS) for (2S,3S)-1,4-Dichlorobutane-diol Sulfate (CAS 190850-76-1) was not publicly available at the time of this writing. The following safety and handling recommendations are based on the hazardous properties of structurally related cyclic sulfate compounds, which are known to be potent alkylating agents and may pose significant health risks. It is imperative to handle this compound with a high degree of caution, assuming it may be a suspected carcinogen, mutagen, and skin/eye irritant.
Personal Protective Equipment (PPE)
Due to the potential for severe health effects, a comprehensive PPE protocol is mandatory when handling this compound.
-
Respiratory Protection: A NIOSH-approved N95 or higher-rated respirator is recommended, especially when handling the solid compound or if there is a risk of aerosol generation.[1] For larger-scale operations or in case of a spill, a full face-piece respirator with appropriate cartridges should be used.[1]
-
Eye and Face Protection: Chemical safety goggles and a full-face shield are essential to protect against splashes and airborne particles.[1][2]
-
Hand Protection: Double gloving with chemotherapy-rated nitrile or neoprene gloves is required.[1][3] The outer glove should be worn over the gown cuff, and the inner glove underneath.[1] Gloves must be changed immediately if contaminated or damaged.[1]
-
Body Protection: A disposable, polyethylene-coated polypropylene gown or other laminate material that has been tested for resistance to hazardous drugs should be worn.[1][2] This provides a barrier against skin contact.
Table 1: Summary of Assumed Hazards and Required Personal Protective Equipment
| Potential Hazard Category | Description | Required Personal Protective Equipment (PPE) |
| Carcinogenicity | Suspected to cause cancer. | Full PPE ensemble, including respiratory protection, double gloves, impervious gown, and eye/face protection. |
| Mutagenicity | Suspected of causing genetic defects. | Full PPE ensemble, as above. |
| Skin Sensitization | May cause an allergic skin reaction upon contact. | Double chemotherapy-rated gloves and an impervious gown are critical. |
| Eye Damage | Potential to cause serious eye irritation or damage. | Chemical safety goggles and a full-face shield are mandatory. |
| Alkylation Activity | As a cyclic sulfate, it is a potent alkylating agent, which can lead to cellular damage. | Strict adherence to all PPE requirements to prevent any direct contact. |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial to minimize exposure risk.
2.1. Designated Work Area:
-
All work with this compound must be conducted in a designated area, such as a certified chemical fume hood or a Class II Biosafety Cabinet, to control for airborne contaminants.[2]
-
The work area should be clearly labeled with a "Danger – Hazardous Waste" sign.
2.2. Handling Procedures:
-
Preparation: Before starting, ensure the fume hood is functioning correctly and all necessary PPE is readily available and has been inspected for integrity.
-
Weighing and Transfer: Handle the solid compound carefully to avoid generating dust. If possible, use a closed-system transfer device.[1]
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to prevent splashing.
-
Post-Handling: After handling, decontaminate all surfaces in the work area. Remove PPE carefully to avoid contaminating skin, with the outer gloves being removed first. Wash hands and forearms thoroughly with soap and water.
2.3. Storage:
-
Store this compound in a tightly sealed, clearly labeled container.
-
The storage location should be a cool, dry, and well-ventilated area, away from incompatible materials. The product information from suppliers suggests storage at -20°C.[4]
-
Utilize secondary containment to prevent the spread of material in case of a leak.
Disposal Plan
This compound and all materials that have come into contact with it must be treated as hazardous waste.
-
Waste Segregation: All contaminated waste, including gloves, gowns, bench paper, and any labware, must be segregated from regular trash.[5]
-
Solid Waste: Chemically contaminated solid waste should be double-bagged in clear plastic bags, sealed, and labeled with a hazardous waste tag.[5]
-
Liquid Waste: Unused solutions should be collected in a designated, sealed, and properly labeled hazardous waste container.
-
Empty Containers: Original containers of the compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[6]
-
Disposal Method: All waste must be disposed of through an approved hazardous waste management program in accordance with local, state, and federal regulations.[7] Do not dispose of this chemical down the drain or in regular trash.[7][8]
Emergency First Aid
-
In case of skin contact: Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water for at least 15 minutes. Seek immediate medical attention.
-
In case of eye contact: Immediately rinse the eyes cautiously with plenty of water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
If inhaled: Move the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention.
-
If swallowed: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Mandatory Visualization
The following diagram outlines the essential workflow for the safe handling of this compound.
References
- 1. aaha.org [aaha.org]
- 2. gerpac.eu [gerpac.eu]
- 3. pogo.ca [pogo.ca]
- 4. This compound [biogen.es]
- 5. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 8. Hazardous Waste and Disposal - American Chemical Society [acs.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
